Product packaging for (S)-2-Amino-4-(4-bromophenyl)butanoic acid(Cat. No.:CAS No. 1260587-25-4)

(S)-2-Amino-4-(4-bromophenyl)butanoic acid

Cat. No.: B1403578
CAS No.: 1260587-25-4
M. Wt: 258.11 g/mol
InChI Key: DKLOOEYUDFTYNM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-Amino-4-(4-bromophenyl)butanoic acid (CAS 1260587-25-4) is a chiral amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate, or building block, in the development of active pharmaceutical ingredients. Its structure, featuring a bromine atom at the para position of the phenyl ring and an (S)-configuration at the alpha-carbon, makes it a valuable precursor for compounds with potential biological activity. In research, this chiral scaffold is particularly exploited in the design and synthesis of molecules for probing neurological pathways and enzyme inhibition studies. The bromophenyl moiety enhances the compound's ability to interact with biological macromolecules, potentially through mechanisms such as intercalation, as seen in related brominated carboxylic acid derivatives . The (S)-stereochemistry is crucial for achieving high enantioselectivity in interactions with biological targets, a common requirement in the synthesis of therapeutic agents. As a homologated phenylalanine analogue, it is investigated for its role in modulating neurotransmitter systems and as a component in peptide-based pharmaceuticals. This compound is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B1403578 (S)-2-Amino-4-(4-bromophenyl)butanoic acid CAS No. 1260587-25-4

Properties

IUPAC Name

(2S)-2-amino-4-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLOOEYUDFTYNM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic α-amino acid. Its structure, featuring a bromo-substituted phenyl group, makes it a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. Furthermore, the chiral nature of this amino acid is crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its relevance in the context of drug development, particularly as a potential precursor for inhibitors of critical cell cycle proteins.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 258.12 g/mol [1]
Molecular Formula C₁₀H₁₂BrNO₂[1]
CAS Number 1260587-25-4[1][2]
SMILES O=C(O)--INVALID-LINK--CCC1=CC=C(Br)C=C1[1]
InChI Key DKLOOEYUDFTYNM-VIFPVBQESA-N[2]

Representative Experimental Protocol: Asymmetric Synthesis

Materials:

  • Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (or a similar chiral auxiliary)

  • 1-bromo-2-(4-bromophenyl)ethane

  • Aprotic solvent (e.g., acetonitrile, DMF)

  • Base (e.g., powdered KOH, DBU)

  • Hydrochloric acid (for hydrolysis)

  • Ion-exchange resin (for purification)

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Alkylation: The chiral Ni(II) complex of the glycine Schiff base is dissolved in an aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). To this solution, a strong, non-nucleophilic base is added, followed by the dropwise addition of 1-bromo-2-(4-bromophenyl)ethane at a controlled temperature (often room temperature or slightly below). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the alkylation, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The resulting crude product, the alkylated Ni(II) complex, is then subjected to acidic hydrolysis (e.g., with 6N HCl) to cleave the Schiff base and release the amino acid and the chiral auxiliary.

  • Purification and Isolation: The aqueous solution containing the crude this compound is washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then neutralized and the amino acid is purified using ion-exchange chromatography. The fractions containing the desired product are collected, combined, and the solvent is evaporated to yield the pure amino acid.

Relevance in Drug Development and Biological Context

Non-natural amino acids like this compound are of significant interest in drug discovery as they can be incorporated into peptides to enhance their stability and binding affinity or used as scaffolds for the synthesis of small molecule inhibitors.

A key area of application for structurally related compounds is in the development of inhibitors for Centromere-associated protein E (CENP-E). CENP-E is a kinesin-like motor protein that plays a critical role in the alignment of chromosomes at the metaphase plate during mitosis.[3][4] Inhibition of CENP-E's ATPase activity disrupts this process, leading to mitotic arrest and ultimately, apoptosis of the cancer cell.[4][5] This makes CENP-E a promising target for anticancer therapies. A known inhibitor of CENP-E, GSK923295, is synthesized from a precursor that is structurally similar to this compound.

The following diagram illustrates the logical workflow of how an inhibitor derived from a compound like this compound could interfere with the cell cycle.

CENP_E_Inhibition_Pathway cluster_synthesis Drug Synthesis cluster_cell_cycle Cell Cycle Progression (Mitosis) cluster_inhibition Mechanism of Action A (S)-2-Amino-4-(4-bromophenyl) butanoic acid B Chemical Modifications A->B C CENP-E Inhibitor (e.g., GSK923295 analog) B->C CENPE CENP-E Motor Protein C->CENPE Inhibits ATPase activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Chromosome Congression Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation MitoticArrest Mitotic Arrest Metaphase->MitoticArrest Misalignment activates Spindle Assembly Checkpoint CENPE->Metaphase Required for Alignment

Logical workflow of CENP-E inhibition in the cell cycle.

This diagram illustrates that this compound can serve as a starting material for the synthesis of a CENP-E inhibitor. This inhibitor then targets the CENP-E motor protein, which is essential for proper chromosome alignment during the metaphase stage of mitosis. Inhibition of CENP-E leads to chromosome misalignment, which in turn activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and potentially undergo apoptosis. This targeted disruption of the cell cycle in rapidly dividing cancer cells is a key strategy in modern oncology drug development.

References

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (S)-2-Amino-4-(4-bromophenyl)butanoic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The proposed synthesis leverages a highly stereoselective and scalable method for the construction of the key precursor, followed by a diastereoselective amination strategy. This document includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Introduction

This compound is a valuable building block in the synthesis of complex pharmaceutical agents. Its structural features, including a chiral alpha-amino acid moiety and a bromophenyl group, make it a versatile scaffold for introducing specific pharmacophores and for use in structure-activity relationship (SAR) studies. The stereochemistry at the alpha-carbon is crucial for biological activity, necessitating a synthetic route that provides high enantiomeric purity. This guide outlines a robust two-stage synthesis strategy, commencing with the asymmetric synthesis of the precursor (S)-3-(4-bromophenyl)butanoic acid, followed by the introduction of the amino group at the C-2 position.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-part process. The first part establishes the carbon skeleton and the stereocenter at what will become the beta-position of the final product. The second part introduces the amino group at the alpha-position with control of the stereochemistry.

Overall Synthesis Pathway 4-Bromophenylboronic Acid + Ethyl Crotonate 4-Bromophenylboronic Acid + Ethyl Crotonate Intermediate_1 (S)-Ethyl 3-(4-bromophenyl)butanoate 4-Bromophenylboronic Acid + Ethyl Crotonate->Intermediate_1 Rh-catalyzed Asymmetric 1,4-Addition Intermediate_2 (S)-3-(4-bromophenyl)butanoic Acid Intermediate_1->Intermediate_2 Hydrolysis Intermediate_3 Chiral Auxiliary Adduct Intermediate_2->Intermediate_3 Chiral Auxiliary Coupling Intermediate_4 alpha-Azido Adduct Intermediate_3->Intermediate_4 Diastereoselective Azidation Final_Product This compound Intermediate_4->Final_Product Reduction & Auxiliary Cleavage

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

This stage is based on a well-established and scalable procedure from Organic Syntheses, which ensures high enantiomeric purity of the key intermediate.[1][2]

3.1.1. Part A: (S)-Ethyl 3-(4-bromophenyl)butanoate

This step involves the rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate.

  • Reaction Scheme:

  • Experimental Procedure:

    • To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (780 mg, 1.25 mmol).

    • Add 1,4-dioxane (250 mL) and stir the mixture at 23 °C for 30 minutes under a nitrogen atmosphere.

    • Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).

    • Heat the reaction mixture to 30 °C and add ethyl (E)-crotonate (18.6 mL, 150 mmol) dropwise over 5 minutes.

    • Stir the reaction at 35 °C for 21 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Dilute the residue with diethyl ether (200 mL) and wash with water (2 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

3.1.2. Part B: (S)-3-(4-Bromophenyl)butanoic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reaction Scheme:

  • Experimental Procedure:

    • Dissolve the crude (S)-ethyl 3-(4-bromophenyl)butanoate in methanol (250 mL) in a 1-L round-bottomed flask.

    • Add a solution of sodium hydroxide (15.0 g, 375 mmol) in water (75 mL).

    • Heat the mixture to 50 °C and stir for 1 hour.

    • Cool the reaction to 30 °C, dilute with water (100 mL), and remove the methanol under reduced pressure.

    • Wash the aqueous residue with dichloromethane (100 mL).

    • Cool the aqueous layer to 10 °C and acidify to pH 1-2 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude acid.

    • Purify by crystallization from heptane.

Quantitative Data for Stage 1

StepProductStarting Material (Amount)Yield (%)Enantiomeric Excess (ee) (%)Reference
Asymmetric 1,4-Addition(S)-Ethyl 3-(4-bromophenyl)butanoate(4-bromophenyl)boronic acid (125 mmol)~95 (crude)>98[1][2]
Hydrolysis and Crystallization(S)-3-(4-Bromophenyl)butanoic Acid(S)-Ethyl 3-(4-bromophenyl)butanoate (from 125 mmol scale)73>99[1][2]
Stage 2: Diastereoselective α-Amination

This stage employs a chiral auxiliary to direct the stereoselective introduction of an amino group at the alpha-position. The Evans asymmetric alkylation methodology provides a robust framework for this transformation.

3.2.1. Part A: Coupling to Evans Chiral Auxiliary

The chiral carboxylic acid is coupled to an Evans oxazolidinone auxiliary.

  • Reaction Scheme:

  • Experimental Procedure (General):

    • Dissolve (S)-3-(4-bromophenyl)butanoic acid in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylamine (2.2 equivalents).

    • Slowly add pivaloyl chloride (1.1 equivalents) and stir for 1 hour at 0 °C.

    • In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous dichloromethane and cool to 0 °C.

    • Add n-butyllithium (1.05 equivalents) to the oxazolidinone solution and stir for 15 minutes.

    • Cannulate the mixed anhydride solution into the lithium salt of the oxazolidinone at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

    • Dry the organic layer, concentrate, and purify the chiral imide by flash chromatography.

3.2.2. Part B: Diastereoselective α-Azidation

The enolate of the chiral imide is formed and then reacted with an electrophilic azide source.

  • Reaction Scheme:

  • Experimental Procedure (General):

    • Dissolve the chiral imide in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) in THF.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisylazide) (1.2 equivalents) in THF dropwise.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the α-azido imide by flash chromatography.

3.2.3. Part C: Reduction and Auxiliary Cleavage

The azide is reduced to the amine, and the chiral auxiliary is cleaved to yield the final product.

  • Reaction Scheme:

  • Experimental Procedure (General):

    • Dissolve the α-azido imide in methanol or ethyl acetate.

    • Add 10% palladium on carbon (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Dissolve the resulting amine in a mixture of THF and water.

    • Cool to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).

    • Stir the reaction for 2-4 hours, or until the cleavage is complete.

    • Quench the excess peroxide with sodium sulfite.

    • Adjust the pH to neutral with an acidic solution.

    • Extract the aqueous layer with dichloromethane to remove the chiral auxiliary.

    • The aqueous layer containing the amino acid can be purified by ion-exchange chromatography or crystallization.

Quantitative Data for Stage 2 (Estimated)

StepProductStarting MaterialYield (%) (Estimated)Diastereomeric Ratio (dr) (Estimated)
Auxiliary CouplingChiral ImideCarboxylic Acid85-95N/A
α-Azidationα-Azido ImideChiral Imide70-85>95:5
Reduction & CleavageThis compoundα-Azido Imide80-90N/A

Note: The yields and diastereomeric ratio for Stage 2 are estimated based on typical values for Evans auxiliary chemistry and will require experimental optimization.

Mandatory Visualizations

Experimental Workflow for Stage 1

Stage 1 Workflow cluster_partA Part A: Asymmetric 1,4-Addition cluster_partB Part B: Hydrolysis A1 Charge Reactor: 4-Bromophenylboronic Acid Rh Catalyst, (R)-BINAP 1,4-Dioxane A2 Add H2O and Et3N A1->A2 A3 Heat to 30°C A2->A3 A4 Add Ethyl Crotonate A3->A4 A5 React at 35°C for 21h A4->A5 A6 Workup: Concentration Et2O Extraction Aqueous Wash A5->A6 A7 (S)-Ethyl 3-(4-bromophenyl)butanoate (Crude) A6->A7 B1 Dissolve Ester in MeOH A7->B1 B2 Add aq. NaOH B1->B2 B3 React at 50°C for 1h B2->B3 B4 Workup: MeOH Removal DCM Wash Acidification EtOAc Extraction B3->B4 B5 Crystallization from Heptane B4->B5 B6 (S)-3-(4-Bromophenyl)butanoic Acid (Pure) B5->B6

Caption: Workflow for the synthesis of the key intermediate.

Logical Relationships in Diastereoselective Amination (Stage 2)

Stage 2 Logic Input (S)-3-(4-Bromophenyl)butanoic Acid Coupling Couple Acid and Auxiliary Input->Coupling Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Auxiliary->Coupling Imide Chiral Imide Intermediate Coupling->Imide Enolization Enolate Formation (NaHMDS, -78°C) Imide->Enolization Enolate Chiral Enolate Enolization->Enolate Azidation Electrophilic Azidation (Trisylazide) Enolate->Azidation AzidoImide alpha-Azido Imide (Diastereomerically Enriched) Azidation->AzidoImide Reduction Azide Reduction (H2, Pd/C) AzidoImide->Reduction Cleavage Auxiliary Cleavage (LiOH, H2O2) Reduction->Cleavage Output This compound Cleavage->Output

Caption: Logical flow for the diastereoselective amination step.

Conclusion

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of enantiomerically pure this compound. The initial asymmetric synthesis of the butanoic acid precursor is well-documented and provides a solid foundation with high stereochemical integrity. The subsequent diastereoselective amination, while requiring optimization for this specific substrate, is based on the robust and predictable Evans auxiliary methodology. This guide provides the necessary framework, including detailed protocols and expected outcomes, to enable researchers and drug development professionals to successfully synthesize this valuable amino acid derivative for their research and development programs.

References

An In-depth Technical Guide to (S)-3-Amino-4-(4-bromophenyl)butanoic Acid: A Key Intermediate in the Development of CENP-E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-(4-bromophenyl)butanoic acid, a non-proteinogenic β-amino acid, has emerged as a critical building block in the synthesis of targeted anti-cancer therapeutics. While the history of this specific molecule is not marked by a singular discovery event, its significance is intrinsically linked to the development of potent and selective inhibitors of Centromere-associated protein E (CENP-E), a kinesin motor protein essential for mitotic progression. This technical guide provides a comprehensive overview of the discovery context, synthetic approaches, and the biological significance of its principal derivative, GSK923295, a first-in-class CENP-E inhibitor. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the targeted biological pathway are presented to support ongoing research and development efforts in oncology.

Discovery and History: A Molecule Forged for a Purpose

The discovery and history of (S)-3-Amino-4-(4-bromophenyl)butanoic acid are intertwined with the strategic quest for novel anti-mitotic agents for cancer therapy. Unlike natural amino acids, this compound and its derivatives were conceived as specific structural motifs to enable the synthesis of complex molecules targeting key proteins in cell division.

Its most notable application is as a key intermediate in the synthesis of GSK923295, a potent and selective allosteric inhibitor of CENP-E. The development of GSK923295 arose from high-throughput screening campaigns aimed at identifying small molecules that could disrupt the ATPase activity of CENP-E.[1] The Boc-protected form of (S)-3-Amino-4-(4-bromophenyl)butanoic acid serves as a crucial building block in constructing the core of the GSK923295 molecule.[2] This highlights a modern paradigm in drug discovery where the "discovery" of a molecule is driven by its utility in accessing a specific, biologically relevant chemical space.

The presence of the 4-bromophenyl group is a key feature, providing a site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are instrumental in building the final complex structure of drugs like GSK923295.[2] The stereochemistry at the C3 position is also critical, with studies on GSK923295 and related compounds revealing a strong stereochemical preference for the (S)-enantiomer in binding to the target protein.[3]

Synthetic Protocols

The synthesis of (S)-3-Amino-4-(4-bromophenyl)butanoic acid can be achieved through various stereoselective methods common in the synthesis of β-amino acids. A plausible and scalable approach is adapted from well-established procedures for the enantioselective synthesis of related β-aryl butyric acids, such as the rhodium-catalyzed asymmetric conjugate addition.

Experimental Protocol: Enantioselective Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid (A Key Precursor)

This protocol is based on the highly efficient and scalable synthesis of the carboxylic acid precursor, which can then be further elaborated to the desired 3-amino derivative. The following procedure is adapted from a validated method published in Organic Syntheses.[4][5]

Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

  • Reaction Setup: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (780 mg, 1.25 mmol).

  • Solvent Addition: Add 1,4-dioxane (250 mL) to the flask. Stir the mixture at 23 °C for 30 minutes under a positive pressure of nitrogen.

  • Reagent Addition: Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).

  • Michael Acceptor Addition: Heat the reaction mixture to 30 °C and add ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at 30 °C for 21 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until completion.

  • Workup: After completion, cool the reaction mixture to room temperature and quench with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-Ethyl 3-(4-bromophenyl)butanoate.

Step 2: Hydrolysis to (S)-3-(4-Bromophenyl)butanoic Acid

  • Saponification: Dissolve the crude ethyl ester in a mixture of methanol (150 mL) and water (50 mL). Add sodium hydroxide (10 g, 250 mmol) and stir the mixture at room temperature for 12 hours.

  • Acidification and Extraction: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water (200 mL) and wash with diethyl ether. Acidify the aqueous layer to pH 2 with concentrated HCl. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from heptane to yield enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.

Subsequent amination at the 3-position would typically involve a Curtius, Hofmann, or Schmidt rearrangement of the corresponding carboxylic acid derivative.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of the precursor and the biological activity of the final product, GSK923295.

ParameterValueReference
Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid
Yield of (S)-Ethyl 3-(4-bromophenyl)butanoate (crude)~95% (conversion)[4][5]
Yield of (S)-3-(4-bromophenyl)butanoic acid (after crystallization)73%[4][5]
TLC Rf of (S)-ethyl 3-(4-bromophenyl)butanoate0.57 (10% ethyl acetate in hexanes)[4]
TLC Rf of (S)-3-(4-bromophenyl)butanoic acid0.65 (50% ethyl acetate in hexanes)[4]
ParameterValueReference
Biological Activity of GSK923295
Ki for CENP-E MT-stimulated ATPase3.2 nM[6]
Average GI50 across 237 tumor cell lines253 nM[6]
Stereoselectivity ((S)-enantiomer vs. (R)-enantiomer)>400-fold more potent[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the precursor, (S)-3-(4-bromophenyl)butanoic acid.

G cluster_0 Step 1: Asymmetric Conjugate Addition cluster_1 Step 2: Hydrolysis Start 4-Bromophenylboronic Acid + Ethyl Crotonate Reaction1 Rhodium-Catalyzed Asymmetric Conjugate Addition Start->Reaction1 Catalyst Rh/(R)-BINAP Catalyst Catalyst->Reaction1 Intermediate (S)-Ethyl 3-(4-bromophenyl)butanoate Reaction1->Intermediate Reaction2 Saponification (NaOH) Intermediate->Reaction2 Product (S)-3-(4-Bromophenyl)butanoic Acid Reaction2->Product

Caption: Synthetic workflow for the precursor.

Biological Signaling Pathway: CENP-E Inhibition

The diagram below illustrates the mechanism of action of GSK923295, the synthesis of which utilizes a derivative of (S)-3-Amino-4-(4-bromophenyl)butanoic acid.

G cluster_0 Normal Mitosis cluster_1 Mitosis with GSK923295 CENPE_active Active CENP-E MT_binding Binds to Microtubule CENPE_active->MT_binding CENPE_inhibited CENP-E (Inhibited State) ATP_hydrolysis ATP Hydrolysis MT_binding->ATP_hydrolysis Chromosome_alignment Chromosome Alignment at Metaphase Plate ATP_hydrolysis->Chromosome_alignment SAC_satisfied Spindle Assembly Checkpoint (SAC) Satisfied Chromosome_alignment->SAC_satisfied Anaphase Anaphase Progression SAC_satisfied->Anaphase GSK923295 GSK923295 GSK923295->CENPE_inhibited Stabilized_binding Stabilized Binding to Microtubule CENPE_inhibited->Stabilized_binding No_ATP_hydrolysis ATP Hydrolysis Blocked Stabilized_binding->No_ATP_hydrolysis Misalignment Chromosome Misalignment No_ATP_hydrolysis->Misalignment SAC_active Persistent SAC Activation Misalignment->SAC_active Apoptosis Mitotic Arrest & Apoptosis SAC_active->Apoptosis

Caption: Mechanism of CENP-E inhibition by GSK923295.

Conclusion

(S)-3-Amino-4-(4-bromophenyl)butanoic acid stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While not a therapeutic agent in itself, its role as a key architectural component in the synthesis of GSK923295 underscores the importance of developing efficient and stereoselective routes to novel amino acid structures. The continued exploration of CENP-E as a therapeutic target will undoubtedly rely on the availability of such precisely crafted molecular building blocks, paving the way for the next generation of anti-mitotic cancer therapies. The detailed protocols and data presented herein are intended to facilitate further innovation in this critical area of medicinal chemistry and oncology research.

References

Spectroscopic Data and Analysis of (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally-derived spectroscopic data for (S)-2-Amino-4-(4-bromophenyl)butanoic acid is limited. The data presented herein is a predicted analysis based on the known spectroscopic behavior of structurally related compounds and general principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from analyses of similar molecules, including butanoic acid derivatives and compounds containing a 4-bromophenyl moiety.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic acid (-COOH)
~7.4-7.5Doublet2HAromatic protons ortho to Br
~7.1-7.2Doublet2HAromatic protons meta to Br
~3.8-4.0Triplet1Hα-proton (-CH(NH₂)-)
~2.6-2.8Multiplet2HMethylene protons (-CH₂-Ar)
~2.0-2.2Multiplet2HMethylene protons (-CH₂-CH(NH₂)-)
~2.0-3.0Broad Singlet2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~175-180Carboxylic acid carbon (-COOH)
~140-142Aromatic carbon attached to the butyl chain
~131-132Aromatic carbons meta to Br
~130-131Aromatic carbons ortho to Br
~120-122Aromatic carbon attached to Br
~55-60α-carbon (-CH(NH₂)-)
~34-38Methylene carbon (-CH₂-Ar)
~30-34Methylene carbon (-CH₂-CH(NH₂)-)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
258/260Molecular ion [M]⁺, showing isotopic pattern for one bromine atom
213/215[M - COOH]⁺
184/186[M - CH(NH₂)COOH]⁺
170/172[Br-C₆H₄-CH₂]⁺
91[C₇H₇]⁺ (tropylium ion)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
3300-3500 (medium)N-H stretch (primary amine)
2850-2960C-H stretch (aliphatic)
1700-1725C=O stretch (carboxylic acid)
1580-1650N-H bend (primary amine)
1485-1600C=C stretch (aromatic)
1000-1100C-N stretch
500-600C-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as the compound's solubility allows) in a small vial.[1][2]

    • To ensure complete dissolution, the vial may be gently warmed or vortexed.[1]

    • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (typically δ = 0.00 ppm).[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For solid-state NMR, magic-angle spinning (MAS) techniques may be employed to improve resolution.[3][4][5]

2.2 Mass Spectrometry (MS)

  • Sample Introduction:

    • For a non-volatile solid, the sample can be introduced directly into the ion source.[6][7]

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for creating molecular ions and characteristic fragments.[6] For more sensitive molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[8]

  • Analysis and Detection:

    • The generated ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[6][7][8]

    • The detector records the abundance of each ion, generating a mass spectrum.[7]

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[9]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.[9]

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

    • If the signal is too weak, add another drop of the solution to the plate and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[9]

    • Alternatively, for solid samples, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used, which requires minimal sample preparation.[10][11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Structure Elucidation Sample Solid Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR & MS ThinFilm Thin Film Preparation Sample->ThinFilm For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (MS) Dissolution->MS IR IR Spectroscopy ThinFilm->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Potential Biological Activity of (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

Abstract

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic amino acid for which specific biological activity has not been extensively described in publicly available literature. However, based on its structural similarity to other pharmacologically active amino acids, particularly halogenated phenylalanine analogs, a strong hypothesis can be formulated regarding its potential interaction with amino acid transporters. This document serves as a technical guide, extrapolating from existing research on related compounds to propose a potential mechanism of action for this compound, and provides detailed experimental protocols to investigate this hypothesis. The primary focus will be on its potential role as a modulator of L-type Amino Acid Transporter 1 (LAT1), a target of interest in oncology.

Introduction: The Therapeutic Potential of Novel Amino Acid Analogs

Unnatural amino acids are a cornerstone of modern medicinal chemistry, offering unique scaffolds to probe biological systems and develop novel therapeutics. Their structural diversity allows for the fine-tuning of pharmacological properties, including target specificity, metabolic stability, and bioavailability. Halogenated derivatives of aromatic amino acids, in particular, have demonstrated significant biological activities, including neuroprotective effects and the ability to modulate amino acid transport systems.

This compound is a chiral, non-natural amino acid. Its structure, featuring a brominated phenyl ring attached to a butanoic acid backbone, suggests potential interactions with cellular systems that recognize and transport endogenous amino acids. This guide will explore the most probable biological target for this compound based on structure-activity relationship (SAR) studies of similar molecules.

Hypothesized Biological Target: L-type Amino Acid Transporters (LATs)

The most likely biological targets for this compound are the L-type Amino Acid Transporters (LATs). LATs are a family of sodium-independent transporters responsible for the cellular uptake of large neutral amino acids, such as leucine, phenylalanine, and tyrosine. Of particular interest is LAT1 (SLC7A5), which is highly expressed in cancer cells to meet their increased demand for essential amino acids for growth and proliferation. This upregulation makes LAT1 a compelling target for cancer therapy.

Structure-Activity Relationship (SAR) of LAT1 Inhibitors

Several studies on halogenated phenylalanine and tyrosine analogs have provided insights into the structural requirements for LAT1 inhibition. Key findings indicate that the size and position of the halogen on the phenyl ring significantly influence affinity for LAT1. For instance, larger halogens like bromine and iodine at the meta-position (3-position) of the phenyl ring tend to increase LAT1 affinity.

The target compound, this compound, has a bromine atom at the para-position (4-position). While not the meta-position, the presence of a bulky halogen is a feature shared with known LAT1 ligands. Furthermore, the extension of the side chain from propanoic acid (as in phenylalanine) to butanoic acid may influence its interaction with the transporter's binding pocket.

Based on these observations, it is hypothesized that this compound may act as a competitive inhibitor of LAT1.

Proposed Signaling Pathway Involvement

Inhibition of LAT1 by this compound would disrupt the cellular uptake of essential amino acids like leucine. Reduced intracellular leucine levels would, in turn, lead to the downregulation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. This cascade of events could ultimately induce cell cycle arrest and apoptosis in cancer cells that are dependent on LAT1 activity.

LAT1_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucine_ext Leucine LAT1 LAT1 Transporter Leucine_ext->LAT1 Transport Compound (S)-2-Amino-4- (4-bromophenyl)butanoic acid Compound->LAT1 Inhibits Leucine_int Leucine LAT1->Leucine_int mTORC1 mTORC1 Leucine_int->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Hypothesized mechanism of action via LAT1 inhibition.

Proposed Experimental Protocols

To investigate the potential biological activity of this compound, a series of in vitro experiments are proposed.

In Vitro Amino Acid Transport Assay

This experiment aims to determine if this compound can inhibit the transport of a known LAT1 substrate, such as radiolabeled L-leucine.

Cell Lines:

  • A cancer cell line with high LAT1 expression (e.g., HT-29, A549).

  • A control cell line with low or no LAT1 expression.

Materials:

  • This compound

  • [³H]-L-leucine or [¹⁴C]-L-leucine

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and vials

  • Scintillation counter

Protocol:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash cells with pre-warmed PBS.

  • Incubate cells with varying concentrations of this compound for 15-30 minutes. Include a vehicle control.

  • Add a fixed concentration of radiolabeled L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) to measure initial transport rates.

  • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration in each well.

  • Calculate the inhibition of L-leucine uptake at each concentration of the test compound and determine the IC₅₀ value.

Transport_Assay_Workflow Start Start: Confluent Cells in 24-well Plate Wash1 Wash with PBS Start->Wash1 Incubate_Compound Incubate with Test Compound (Varying Concentrations) Wash1->Incubate_Compound Add_Radiolabel Add [³H]-L-Leucine Incubate_Compound->Add_Radiolabel Incubate_Uptake Short Incubation (1-5 min) Add_Radiolabel->Incubate_Uptake Wash2 Wash with Ice-Cold PBS Incubate_Uptake->Wash2 Lyse Cell Lysis Wash2->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Analyze Analyze Data: Calculate IC₅₀ Measure->Analyze

Workflow for the in vitro amino acid transport assay.

Cell Viability and Proliferation Assays

These assays will determine if the inhibition of amino acid transport translates to a cytotoxic or cytostatic effect on cancer cells.

Assays:

  • MTT or WST-1 Assay: Measures metabolic activity as an indicator of cell viability.

  • Crystal Violet Assay: Stains total protein to assess cell number.

  • BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.

Protocol (General):

  • Seed cancer cells in 96-well plates.

  • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Perform the chosen viability/proliferation assay according to the manufacturer's instructions.

  • Measure the appropriate output (e.g., absorbance) using a plate reader.

  • Calculate the percentage of viable/proliferating cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of mTOR Pathway

This experiment will verify if the compound affects the downstream signaling of LAT1.

Protocol:

  • Treat LAT1-expressing cancer cells with this compound at its GI₅₀ concentration for various time points.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1) and loading controls (e.g., total S6K, actin).

  • Incubate with secondary antibodies and visualize the protein bands.

  • Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected results from the proposed experiments, which would need to be populated with actual experimental data.

ParameterThis compoundJPH203 (Positive Control)
LAT1 Inhibition (IC₅₀) To be determined~1 µM
Cell Growth Inhibition (GI₅₀)
HT-29 CellsTo be determined~10 µM
A549 CellsTo be determined~15 µM
mTOR Pathway Modulation
p-S6K LevelsExpected DecreaseDecrease
p-4E-BP1 LevelsExpected DecreaseDecrease

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests a potential role as a modulator of amino acid transport, particularly as an inhibitor of LAT1. The proposed experimental framework provides a clear path to investigating this hypothesis. If confirmed, this compound could represent a novel scaffold for the development of anticancer agents targeting the metabolic dependencies of tumor cells. Further studies would be warranted to explore its selectivity for LAT1 over other transporters, its in vivo efficacy, and its pharmacokinetic properties.

An In-Depth Technical Guide to (S)-2-Amino-4-(4-bromophenyl)butanoic Acid as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-canonical amino acid (ncAA) that holds significant potential for the development of novel peptide-based therapeutics and chemical biology tools. Its unique structure, featuring a bromophenyl group on the side chain, offers a versatile scaffold for introducing specific biophysical and chemical properties into peptides and proteins. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this promising building block.

Non-canonical amino acids are increasingly utilized in drug discovery and biomedical research to overcome the limitations of the 20 proteinogenic amino acids.[1] Their incorporation can enhance peptide stability, modulate biological activity, and introduce novel functionalities for probing biological systems.[1] The bromo-functionalization of the phenyl ring in this compound provides a handle for further chemical modification through cross-coupling reactions, making it a particularly attractive ncAA for creating diverse peptide libraries and complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1260587-25-4[2]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically >95%[2]
InChI Key DKLOOEYUDFTYNM-VIFPVBQESA-N[2]

Synthesis and Characterization

Adaptable Synthetic Workflow:

G cluster_synthesis Adaptable Synthetic Scheme Start 4-Bromophenylboronic Acid + α,β-unsaturated ester precursor Step1 Enantioselective Rhodium-Catalyzed Conjugate Addition Start->Step1 Intermediate Ester Intermediate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product This compound Step2->Product G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Deprotection Nα-Deprotection (e.g., Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Activation & Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis G cluster_bioassay Biological Activity Assessment Workflow Peptide Purified Synthetic Peptide Assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Receptor Binding, Cell-Based) Peptide->Assay Data Data Acquisition Assay->Data Analysis Data Analysis (e.g., IC50, Ki, EC50) Data->Analysis

References

The Bromophenyl Group in (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Technical Guide to its Role and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic amino acid that holds significant potential in medicinal chemistry and drug development. The presence of the 4-bromophenyl group is a key structural feature that imparts unique physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the multifaceted role of the bromophenyl moiety in this molecule, drawing upon established principles of medicinal chemistry and data from structurally related compounds. While specific biological data for this compound is limited in the public domain, this document serves as a comprehensive resource on its synthesis, the functional importance of the bromophenyl group, and its potential applications in therapeutic design.

Introduction: The Significance of Halogenation in Drug Design

The introduction of halogen atoms, particularly bromine, into molecular scaffolds is a well-established strategy in drug design to modulate a compound's therapeutic profile. Bromine, with its distinct size, electronegativity, and lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. The bromophenyl group, in particular, offers a versatile platform for enhancing molecular interactions and providing a synthetic handle for further chemical modifications.

Physicochemical and Pharmacokinetic Implications of the Bromophenyl Group

The 4-bromophenyl substituent in this compound is anticipated to influence several key molecular properties. A summary of these anticipated effects is presented in Table 1.

PropertyInfluence of the 4-Bromophenyl GroupRationale
Lipophilicity IncreasedThe bulky and nonpolar nature of the bromophenyl group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
Electronic Effects Electron-withdrawingThe electronegativity of the bromine atom withdraws electron density from the phenyl ring, which can affect the acidity of the carboxylic acid and the basicity of the amino group, potentially influencing ionization at physiological pH.
Metabolic Stability Potentially IncreasedThe carbon-bromine bond is generally stable to metabolic degradation. The presence of the bromine atom can also block potential sites of metabolism on the phenyl ring, leading to a longer half-life.
Binding Interactions Potential for Halogen BondingThe bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's binding pocket. This can contribute to enhanced binding affinity and selectivity.
Synthetic Versatility Reactive HandleThe bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR).[1]

Table 1. Anticipated Physicochemical and Pharmacokinetic Contributions of the 4-Bromophenyl Group.

Synthesis of this compound and Related Analogs

Below is a detailed experimental protocol for the synthesis of a structurally related precursor, (S)-3-(4-Bromophenyl)butanoic acid, which can be a key intermediate.

Experimental Protocol: Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

Materials:

  • (4-bromophenyl)boronic acid

  • bis(norbornadiene)rhodium(I) tetrafluoroborate

  • (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • 1,4-dioxane

  • Water

  • Triethylamine

  • Ethyl (E)-but-2-enoate

  • Ethyl acetate

  • Hexanes

  • Sodium hydroxide

  • Methanol

  • Dichloromethane

  • Hydrochloric acid

  • Heptane

Procedure:

  • Preparation of (S)-Ethyl 3-(4-bromophenyl)butanoate:

    • A 1-L, three-necked, round-bottomed flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-BINAP (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL).

    • The mixture is stirred at 23 °C for 30 minutes under a nitrogen atmosphere.

    • Water (38 mL) is added, followed by triethylamine (17.5 mL, 125 mmol).

    • The reaction is heated to 30 °C, and ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) is added over 5 minutes.

    • The reaction is stirred at 30 °C for 2 hours.

    • The reaction mixture is cooled to 23 °C and quenched with 1 M HCl (100 mL).

    • The mixture is extracted with ethyl acetate (3 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0% to 10% ethyl acetate in hexanes) to afford (S)-ethyl 3-(4-bromophenyl)butanoate.

  • Saponification to (S)-3-(4-Bromophenyl)butanoic Acid:

    • To a solution of (S)-ethyl 3-(4-bromophenyl)butanoate in methanol is added a solution of sodium hydroxide in water.

    • The mixture is heated to 50 °C and stirred for 1 hour.

    • The reaction is cooled to 30 °C, and the methanol is removed under reduced pressure.

    • The aqueous residue is washed with dichloromethane (100 mL).

    • The aqueous layer is cooled to 10 °C and acidified to pH 1-2 with 12 M HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is recrystallized from heptane to yield enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.

Further synthetic steps would be required to introduce the amino group at the 2-position to yield the final product, this compound.

G cluster_step1 Step 1: Asymmetric 1,4-Addition cluster_step2 Step 2: Saponification cluster_step3 Step 3: Alpha-Amination (Proposed) A 4-Bromophenylboronic Acid D (S)-Ethyl 3-(4-bromophenyl)butanoate A->D B Ethyl (E)-but-2-enoate B->D C Rh/(R)-BINAP Catalyst C->D F (S)-3-(4-Bromophenyl)butanoic Acid D->F E NaOH, H2O/MeOH E->F H This compound F->H G Further Synthetic Steps G->H G cluster_enzyme Enzyme Active Site cluster_inhibitor This compound P1 Hydrophobic Pocket P2 Anionic Binding Site P3 Hydrogen Bond Donor/Acceptor M1 Bromophenyl Group M1->P1 Hydrophobic/ Halogen Bonding M2 Carboxylate Group M2->P2 Ionic Interaction M3 Amine Group M3->P3 Hydrogen Bonding

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) (S)-2-Amino-4-(4-bromophenyl)butanoic acid, also known as p-bromophenylalanine (pBrF), into proteins. This technology, a cornerstone of genetic code expansion, allows for the precise introduction of unique chemical functionalities into proteins, thereby enabling novel approaches to study protein structure and function, as well as for the development of new protein-based therapeutics.[1][2][3]

The heavy bromine atom in pBrF serves as an excellent probe for X-ray crystallography, facilitating phase determination through single-wavelength anomalous dispersion (SAD). Furthermore, the altered electronic properties of the phenyl ring can be used to probe protein environments and interactions.

Principle of Incorporation

The site-specific incorporation of pBrF is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3] This pair functions independently of the host cell's endogenous translational machinery.[3][4] An engineered synthetase specifically charges a suppressor tRNA with pBrF. This charged tRNA then recognizes a unique codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest, leading to the incorporation of pBrF into the expressed protein.[3][4]

A key challenge in the incorporation of phenylalanine analogs is the potential for mischarging of the orthogonal tRNA with endogenous amino acids like tryptophan and lysine.[5][6] To overcome this, a mutant of the yeast phenylalanyl-tRNA synthetase (yPheRS) with the T415A mutation has been developed. This variant exhibits a 5-fold higher activity for pBrF compared to tryptophan, ensuring high-fidelity incorporation of at least 98%.[5][6]

Key Applications

  • Protein Structure Determination: The bromine atom in pBrF is a powerful tool for X-ray crystallography, aiding in solving the phase problem.[7]

  • Probing Protein Environments: The unique spectroscopic properties of the brominated phenyl ring can be used to investigate the local environment within a protein.

  • Structure-Function Studies: Site-specific replacement of natural amino acids with pBrF allows for detailed investigation of the role of specific residues in protein function.[8]

  • Engineering Novel Protein Functions: The introduction of this ncAA can be used to create proteins with novel catalytic or binding properties.

Quantitative Data Summary

The following tables summarize key quantitative data related to the site-specific incorporation of pBrF.

Table 1: Performance of the Engineered Yeast Phenylalanyl-tRNA Synthetase (yPheRS) for pBrF

Synthetase VariantSubstrateRelative Activity (ATP-PPi Exchange)Incorporation FidelityReference
yPheRS (T415G)Phenylalanine analoguesBaselineLower fidelity due to mischarging[5][6]
yPheRS (T415A) p-Bromophenylalanine 5-fold higher than for Tryptophan ≥ 98% [5][6]
yPheRS (T415A)TryptophanReducedN/A[5][6]
yPheRS (T415A)LysineSignificantly Reduced (with mutant tRNA)N/A[5][6]

Table 2: Typical Protein Yields with pBrF Incorporation in E. coli

ProteinExpression SystemYield (mg/L of culture)Notes
Murine Dihydrofolate ReductaseE. coli BL21(DE3) with pET and pEVOL plasmids1-5Yields can be protein-dependent and may require optimization.
Green Fluorescent Protein (GFP)E. coli with arabinose-inducible system5-10Reporter proteins often express at higher levels.

Experimental Protocols

This section provides detailed protocols for the site-specific incorporation of pBrF into a target protein in E. coli.

Plasmid Preparation

Two plasmids are required for this procedure:[1]

  • Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) stop codon at the desired position for pBrF incorporation. This plasmid should also confer a specific antibiotic resistance (e.g., ampicillin).

  • pEVOL-pBrF Plasmid: A plasmid encoding the engineered orthogonal yPheRS(T415A) and its cognate suppressor tRNA. This plasmid typically confers a different antibiotic resistance (e.g., chloramphenicol).

Protocol:

  • Introduce the amber codon (TAG) into the gene of interest at the desired location using site-directed mutagenesis.

  • Verify the mutation by DNA sequencing.

  • Prepare high-purity stocks of both the expression plasmid and the pEVOL-pBrF plasmid.

E. coli Co-transformation

Protocol:

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 100 ng of the expression plasmid and 100 ng of the pEVOL-pBrF plasmid to the cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds.

  • Immediately place the cells on ice for 2 minutes.

  • Add 800 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate the transformed cells on LB agar plates containing both ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).

  • Incubate the plates overnight at 37°C.

Protein Expression and Incorporation of pBrF

Protocol:

  • Inoculate a single colony from the co-transformation plate into 10 mL of LB medium containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL).

  • Grow the culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium containing both antibiotics with the overnight culture.

  • Grow the 1 L culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[9]

  • Add this compound (pBrF) to a final concentration of 1 mM.

  • Induce the expression of the tRNA and synthetase by adding L-arabinose to a final concentration of 0.02% (w/v).[9]

  • Induce the expression of the target protein by adding IPTG to a final concentration of 0.2 mM.[9]

  • Reduce the temperature to 18-20°C and continue to grow the culture for 16-20 hours with shaking.[9]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9] The cell pellet can be stored at -80°C.

Protein Purification

The purification protocol will be dependent on the specific protein and the affinity tag used (e.g., His-tag, GST-tag). A general protocol for a His-tagged protein is provided below.

Protocol:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • For further purification and buffer exchange, perform size-exclusion chromatography.

Verification of pBrF Incorporation by Mass Spectrometry

Mass spectrometry is a crucial step to confirm the successful and site-specific incorporation of pBrF.[10][11]

Protocol:

  • Excise the protein band of interest from an SDS-PAGE gel.

  • Perform in-gel digestion of the protein (e.g., with trypsin).

  • Extract the resulting peptides.

  • Analyze the peptide mixture by LC-MS/MS.[10][11]

  • Search the mass spectrometry data against the protein sequence, including a modification corresponding to the mass shift of phenylalanine to p-bromophenylalanine at the target site. The expected mass shift is the mass of Bromine minus the mass of Hydrogen.

Visualizations

The following diagrams illustrate the key processes involved in the site-specific incorporation of pBrF.

experimental_workflow cluster_prep 1. Preparation cluster_expression 2. Protein Expression cluster_downstream 3. Downstream Processing plasmid_prep Plasmid Preparation (Gene of Interest with TAG codon + pEVOL-pBrF) cotransformation E. coli Co-transformation plasmid_prep->cotransformation growth Cell Growth to OD600 0.6-0.8 cotransformation->growth induction Induction (pBrF, L-arabinose, IPTG) growth->induction expression Overnight Expression at 18-20°C induction->expression harvesting Cell Harvesting expression->harvesting purification Protein Purification (e.g., Ni-NTA) harvesting->purification analysis Analysis (SDS-PAGE, Mass Spectrometry) purification->analysis orthogonal_system cluster_components Orthogonal Components cluster_process Translational Process pBrF p-Bromophenylalanine (pBrF) charging tRNA Charging pBrF->charging aaRS Engineered yPheRS(T415A) aaRS->charging tRNA Suppressor tRNA(CUA) tRNA->charging ribosome Ribosome charging->ribosome Charged tRNA protein Protein with pBrF ribosome->protein Translation mrna mRNA with TAG codon mrna->ribosome

References

Application Notes and Protocols: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis. Its unique structure, featuring a brominated phenyl ring, offers researchers a versatile tool for designing peptides with enhanced biological activity, improved stability, and novel functionalities. The bromine atom can act as a heavy-atom probe in X-ray crystallography, a handle for further chemical modification via cross-coupling reactions, and can influence peptide conformation and binding affinity through halogen bonding.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with data on expected outcomes and potential biological applications.

Data Presentation

The incorporation of unnatural amino acids such as this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is a routine procedure. The efficiency of these steps is critical for the overall yield and purity of the final peptide. Below are tables summarizing typical quantitative data for the key stages of this process. Please note that exact values can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Fmoc-(S)-2-Amino-4-(4-bromophenyl)butanoic acid Coupling Efficiency

Coupling ReagentActivation Time (min)Coupling Time (min)SolventTypical Coupling Yield (%)
HBTU/DIPEA260 - 120DMF> 99%
HATU/DIPEA260 - 120DMF> 99.5%
DIC/Oxyma590 - 180DMF> 98%

Data is representative for standard SPPS conditions and may require optimization for specific sequences.

Table 2: Post-Synthesis Peptide Characterization

Peptide Sequence (Example)MethodParameterResult
Ac-X-Lys-Leu-Gly-NH₂ (X = this compound)RP-HPLCPurity> 95%
ESI-MS[M+H]⁺ Calculated583.2 g/mol
ESI-MS[M+H]⁺ Observed583.3 g/mol

Ac = Acetyl group. The example peptide is a hypothetical sequence for illustrative purposes.

Experimental Protocols

The following protocols outline the standard procedures for incorporating Fmoc-(S)-2-Amino-4-(4-bromophenyl)butanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling
  • Activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-4-(4-bromophenyl)butanoic acid (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the activation to proceed for 2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

  • Analysis: Confirm the purity of the collected fractions using analytical RP-HPLC.[2][3]

  • Characterization: Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[4][5]

Mandatory Visualization

Experimental Workflow for Peptide Synthesis

SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test (Optional) wash2->kaiser repeat Repeat Steps 2-4 for each amino acid kaiser->repeat Incomplete kaiser->repeat Complete final_deprotect Final Fmoc Deprotection repeat->final_deprotect cleave 4. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify analyze 7. Analysis (HPLC, MS) purify->analyze end End: Purified Peptide analyze->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Potential Biological Activity: Antimicrobial Peptide Mechanism

The incorporation of hydrophobic and bulky unnatural amino acids like this compound can enhance the antimicrobial properties of peptides.[6][7] These peptides often act by disrupting the bacterial cell membrane.

Antimicrobial_Peptide_Pathway cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer peptide Peptide with (S)-2-Amino-4- (4-bromophenyl)butanoic acid binding Electrostatic Binding to Negatively Charged Membrane peptide->binding insertion Hydrophobic Insertion into Membrane Core binding->insertion pore Pore Formation / Membrane Disruption insertion->pore leakage Ion and Metabolite Leakage pore->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for an antimicrobial peptide.

References

Protocol for Site-Specific Incorporation of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid via Amber Stop Codon Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles, at precise locations within a protein's structure. Amber stop codon (UAG) suppression is a widely used method for achieving this.[1][2] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) work in concert to recognize the UAG codon and insert the desired ncAA during protein translation.

This document provides a detailed protocol for the incorporation of the non-canonical amino acid (S)-2-Amino-4-(4-bromophenyl)butanoic acid into a target protein in Escherichia coli. The protocol is adapted from established methods for the incorporation of a structurally similar amino acid, p-bromophenylalanine (pBrF).[3][4][5] It is important to note that while the principles are the same, the efficiency and fidelity of incorporating this compound with the specified orthogonal system will require experimental validation.

Principle of Amber Stop Codon Suppression

The central components of this system are an orthogonal aaRS/tRNACUA pair that is engineered to be independent of the host cell's translational machinery.[6] The orthogonal aaRS is evolved to specifically recognize and charge the desired ncAA onto the orthogonal suppressor tRNA. This ncAA-charged tRNA then recognizes the amber stop codon (UAG) in the mRNA of the target protein and incorporates the ncAA at that position, allowing for the synthesis of a full-length protein containing the ncAA.

Materials and Reagents

Plasmids and Strains
  • Expression Plasmid: A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

  • Orthogonal System Plasmid: A compatible plasmid co-expressing the engineered aminoacyl-tRNA synthetase and the suppressor tRNA. For incorporating phenylalanine analogs like pBrF, a commonly used system is a mutant yeast phenylalanyl-tRNA synthetase (yPheRS T415A) and a modified yeast suppressor tRNA (ytRNAPheCUA).[3][4]

  • E. coli Expression Strain: A suitable strain for protein expression, such as BL21(DE3).

Non-Canonical Amino Acid
  • This compound

Media and Buffers
  • LB Broth and LB Agar

  • M9 Minimal Media

  • Antibiotics (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Experimental Workflow

The overall workflow for the incorporation of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis plasmid_prep Plasmid Preparation transform Transformation plasmid_prep->transform culture Cell Culture transform->culture induction Induction with IPTG & ncAA culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

Figure 1: A high-level overview of the experimental workflow.

Detailed Protocols

Plasmid Preparation and Transformation
  • Prepare high-purity stocks of the expression plasmid (containing the gene of interest with the TAG codon) and the orthogonal system plasmid.

  • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)) using standard chemical transformation or electroporation methods.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.

  • Incubate the plates overnight at 37°C.

Protein Expression
  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • To induce protein expression, add this compound to a final concentration of 1 mM.

  • Simultaneously, add IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at a reduced temperature, for example, 20°C, for 16-20 hours with shaking. Lower temperatures often improve protein solubility.

Protein Purification
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • If the target protein has a His-tag, apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer.

  • Collect the fractions and analyze them by SDS-PAGE.

Analysis of Incorporation
  • SDS-PAGE: Successful incorporation of the ncAA will result in a full-length protein band at the expected molecular weight. A negative control culture grown in the absence of the ncAA should show little to no full-length protein, indicating that suppression is dependent on the presence of the ncAA.

  • Mass Spectrometry: To confirm the identity and precise incorporation of this compound, the purified protein should be analyzed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Signaling Pathway and Logical Relationships

The core of this protocol relies on the orthogonal translation system functioning independently of the endogenous E. coli machinery. The logical relationship is illustrated in the diagram below.

amber_suppression_pathway cluster_inputs System Components cluster_process Translational Process cluster_output Result ncAA This compound charging tRNA Charging ncAA->charging ortho_aaRS Orthogonal aaRS (e.g., yPheRS T415A) ortho_aaRS->charging ortho_tRNA Orthogonal tRNA_CUA ortho_tRNA->charging incorporation ncAA Incorporation charging->incorporation Charged tRNA translation Ribosome & mRNA (with UAG codon) translation->incorporation protein Full-length Protein with ncAA incorporation->protein

Figure 2: The pathway of amber stop codon suppression.

Quantitative Data Summary

As this protocol is an adaptation, quantitative data for the incorporation of this compound is not available. However, data from the incorporation of the similar amino acid, p-bromophenylalanine (pBrF), can be used as a benchmark.[3][4]

ParameterReported Value for p-bromophenylalanineReference
Incorporation Fidelity >98%[3][4]
Protein Yield Dependent on the target protein, but generally lower than wild-type expression.-
Optimal ncAA Concentration 1-2 mM[5]
Optimal Induction Temperature 18-30°C[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yield - Inefficient suppression- ncAA toxicity- Protein insolubility- Optimize ncAA and IPTG concentrations- Try a different expression strain- Lower the induction temperature- Test different purification buffers
No full-length protein - Inactive orthogonal system- Incorrect plasmid construction- Degradation of ncAA- Verify plasmid sequences- Prepare fresh ncAA solution- Test the system with a reporter protein (e.g., GFP)
High background suppression (in the absence of ncAA) - Mis-acylation of the orthogonal tRNA by an endogenous synthetase- Use a modified orthogonal tRNA designed to reduce mis-acylation[3][4]

Conclusion

This protocol provides a comprehensive framework for the site-specific incorporation of this compound into proteins in E. coli. Successful implementation of this technique will enable researchers to explore novel protein functions and engineer proteins with enhanced properties. It is essential to empirically optimize the conditions for each new target protein and to validate the fidelity of ncAA incorporation.

References

Application Notes and Protocols: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid for In Vivo Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid, a non-canonical amino acid (ncAA), offers a powerful tool for the site-specific labeling of proteins in vivo. As a structural analog of phenylalanine, it can be incorporated into proteins with high fidelity using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The introduction of a bromine atom on the phenyl ring provides a unique chemical handle for subsequent bioorthogonal reactions, enabling precise protein modification for a wide range of applications in basic research and drug development.

The key advantage of this technology lies in its ability to introduce novel functionalities into proteins within a living cellular environment. This allows for the study of protein dynamics, interactions, and function in their native context, overcoming many limitations of traditional in vitro labeling methods. The aryl bromide group is particularly versatile, serving as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the attachment of a diverse array of probes, including fluorophores, biotin, and small molecule drugs, with high efficiency and specificity.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into proteins in both bacterial and mammalian systems, along with methods for subsequent protein labeling and analysis.

Data Presentation

The efficiency and fidelity of incorporating this compound (or its close analog, p-bromophenylalanine) have been quantitatively assessed, primarily in E. coli expression systems. The following tables summarize key quantitative data from published studies, providing a benchmark for researchers.

ParameterOrganismMethodValueReference
Incorporation Fidelity E. coliAmber Suppression with engineered yPheRS/tRNA pair≥ 98%[1]
Incorporation Efficiency E. coliPhenylalanine auxotroph with mutant PheRS88% replacement of Phenylalanine
Protein Yield E. coliSupplementation with p-Br-Phe20-25 mg/L (approx. 67% of wild-type)

Table 1: Quantitative Data on the In Vivo Incorporation of p-Bromophenylalanine.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol describes the site-specific incorporation of this compound into a target protein in E. coli using an amber suppressor tRNA and a mutant aminoacyl-tRNA synthetase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate suppressor tRNA (e.g., a mutant yeast PheRS).

  • This compound

  • Luria-Bertani (LB) medium and agar plates

  • Minimal medium (e.g., M9) supplemented with necessary nutrients

  • Antibiotics corresponding to plasmid selection markers

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Plasmid Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the amber codon) and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and necessary amino acids except for phenylalanine) with the overnight starter culture. Add the appropriate antibiotics.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Supplementation with ncAA: Add this compound to a final concentration of 1 mM.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the culture for 4-6 hours at 30°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Site-Specific Incorporation of this compound in Mammalian Cells

This protocol is adapted for the site-specific incorporation of this compound in mammalian cells using an amber suppression system.[2][3]

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • Expression vector for the protein of interest with an in-frame amber codon (TAG) at the desired site.

  • Expression vector encoding the orthogonal aaRS/tRNA pair specific for this compound.

  • This compound

  • Complete cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed mammalian cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Plasmid Transfection: Co-transfect the cells with the expression vectors for the protein of interest and the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.

  • ncAA Supplementation: 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM this compound.

  • Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Analyze the protein of interest by Western blot or purify for subsequent labeling.

Protocol 3: Suzuki-Miyaura Coupling for Protein Labeling

This protocol describes the labeling of a protein containing this compound with a boronic acid-functionalized probe via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Purified protein containing this compound

  • Boronic acid-functionalized probe (e.g., fluorescent dye, biotin)

  • Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble phosphine ligand like TPPTS)

  • Base (e.g., sodium carbonate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Degassing equipment

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with the boronic acid probe (10-fold molar excess) in the reaction buffer.

  • Degas the Solution: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Add Catalyst and Base: Prepare a fresh stock solution of the palladium catalyst and base. Add the catalyst and base to the reaction mixture under an inert atmosphere. Final concentrations should be empirically determined but can start at 100 µM for the palladium catalyst and 50 mM for the base.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Quenching and Purification: Quench the reaction by adding a reducing agent like DTT. Remove the excess probe and catalyst by size-exclusion chromatography or dialysis.

  • Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and/or mass spectrometry.

Visualizations

experimental_workflow cluster_incorporation In Vivo Incorporation cluster_labeling Bioorthogonal Labeling cluster_analysis Downstream Analysis plasmid_poi Plasmid: Protein of Interest (with TAG codon) transfection Co-transfection/Transformation plasmid_poi->transfection plasmid_aars Plasmid: Orthogonal aaRS/tRNA plasmid_aars->transfection cells Host Cells (E. coli or Mammalian) cells->transfection expression Protein Expression transfection->expression ncAA This compound ncAA->expression labeled_protein Protein with ncAA expression->labeled_protein suzuki_coupling Suzuki-Miyaura Coupling labeled_protein->suzuki_coupling labeled_probe Labeled Protein suzuki_coupling->labeled_probe probe Boronic Acid Probe (e.g., Fluorophore) probe->suzuki_coupling ms_analysis Mass Spectrometry labeled_probe->ms_analysis imaging Fluorescence Imaging labeled_probe->imaging functional_assay Functional Assays labeled_probe->functional_assay

Caption: Experimental workflow for in vivo protein labeling.

mapk_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK1 (with ncAA) Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response

Caption: Probing the MAPK signaling pathway.

Application in Drug Development: Probing Kinase Signaling

Context: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets.

Application: this compound can be used to site-specifically label key kinases in the MAPK pathway, such as MEK1, to study their dynamics and interactions in living cells.

Workflow:

  • Site-Directed Mutagenesis: Introduce an amber (TAG) codon into the gene encoding MEK1 at a site that is surface-exposed and not critical for its catalytic activity.

  • In Vivo Incorporation: Co-express the mutant MEK1 and the orthogonal aaRS/tRNA pair in mammalian cells in the presence of this compound.

  • Bioorthogonal Labeling: Label the incorporated ncAA with a fluorescent probe using Suzuki-Miyaura coupling.

  • Live-Cell Imaging: Use fluorescence microscopy techniques, such as Förster Resonance Energy Transfer (FRET), to study the interaction of the labeled MEK1 with its upstream activator (Raf) and downstream substrate (ERK) in real-time.

  • Drug Screening: This system can be used to screen for small molecule inhibitors that disrupt the MEK1-ERK interaction. A change in the FRET signal upon drug treatment would indicate a potential therapeutic candidate.

This approach provides a dynamic and quantitative method to dissect signaling pathways and evaluate the efficacy of targeted therapies in a physiologically relevant context.

References

Application Notes and Protocols for the Expression of Proteins Containing (S)-2-Amino-4-(4-bromophenyl)butanoic acid in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development, enabling the introduction of novel chemical functionalities, such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications. This document provides a detailed guide for the expression of proteins in Escherichia coli containing the non-canonical amino acid (S)-2-Amino-4-(4-bromophenyl)butanoic acid.

Important Note: As of the current literature, an established orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specifically for this compound has not been described. However, a wealth of information exists for the highly similar and widely used analog, (S)-2-Amino-3-(4-bromophenyl)propanoic acid , commonly known as p-bromophenylalanine (pBrF) . The protocols and data presented herein are based on the established system for pBrF, which serves as an excellent model and starting point. For the successful incorporation of this compound, the development of a specific orthogonal synthetase through directed evolution would be a necessary first step. A general protocol for this process is also provided.

The core technology relies on the use of an orthogonal translation system, where an engineered aminoacyl-tRNA synthetase specifically charges a suppressor tRNA with the ncAA.[1] This ncAA-charged tRNA then recognizes a repurposed codon, typically the amber stop codon (UAG), allowing for the ncAA's insertion at a specific site within the protein of interest.[2]

Principle of Non-Canonical Amino Acid Incorporation

The site-specific incorporation of p-bromophenylalanine (pBrF) is achieved by co-expressing the target protein (with a UAG codon at the desired incorporation site) along with an orthogonal aaRS/tRNA pair. The most common system for pBrF utilizes a mutant tyrosyl-tRNA synthetase from Methanocaldococcus jannaschii (MjTyrRS) and its corresponding suppressor tRNA (tRNATyrCUA).[2] This orthogonal pair does not cross-react with the endogenous E. coli translational machinery.[3] When pBrF is supplied in the growth medium, the engineered MjTyrRS charges the suppressor tRNA, which in turn delivers pBrF to the ribosome in response to the UAG codon in the mRNA of the target protein.

UAA_Incorporation_Mechanism cluster_Cell E. coli Cytoplasm pBrF p-Bromophenylalanine (pBrF) aaRS Orthogonal aaRS (e.g., pBrF-RS) pBrF->aaRS 1. Uptake & Recognition charged_tRNA pBrF-tRNA_CUA aaRS->charged_tRNA 3. Aminoacylation (ATP-dependent) tRNA Orthogonal tRNA_CUA tRNA->aaRS 2. tRNA binding Ribosome Ribosome charged_tRNA->Ribosome 4. Delivery to A-site Protein Full-length Protein with pBrF Ribosome->Protein 5. Incorporation & Elongation Termination Premature Termination Ribosome->Termination mRNA mRNA with UAG codon mRNA->Ribosome RF1 Release Factor 1 (RF1) RF1->Ribosome Competition

Caption: Mechanism of p-bromophenylalanine (pBrF) incorporation via amber codon suppression.

Quantitative Data Summary

Successful incorporation of ncAAs is often associated with a reduction in final protein yield compared to wild-type expression.[2] However, high-fidelity incorporation is achievable. The following tables summarize key quantitative parameters.

Table 1: Fidelity and Efficiency of p-Bromophenylalanine (pBrF) Incorporation

ParameterReported ValueTarget Protein ExampleReference
Incorporation Fidelity≥ 98%Murine Dihydrofolate Reductase[4][5]
Suppression Efficiency50 - 88%Super-folder Green Fluorescent Protein (sfGFP)[6]

Note: Suppression efficiency can be highly dependent on the position of the UAG codon within the gene.

Table 2: Typical Recombinant Protein Yields in E. coli (Shake Flask Culture)

Expression SystemTypical Yield Range (mg/L)Notes
Standard High-Expression (e.g., T7 promoter)10 - 100 mg/LHighly dependent on the specific protein.
With ncAA Incorporation1 - 20 mg/LYield is generally lower due to competition with release factor 1 and potential toxicity of the ncAA or orthogonal components.

Experimental Protocols

Protocol 1: Transformation of Plasmids for ncAA Incorporation

This protocol assumes the use of two plasmids:

  • pTarget: An expression vector (e.g., pET-series) containing the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

  • pEvol-pBrF: A compatible plasmid (e.g., with a p15A origin) that constitutively or inducibly expresses the orthogonal pBrF-specific aminoacyl-tRNA synthetase (pBrF-RS) and the corresponding suppressor tRNA.

Materials:

  • Chemically competent E. coli expression strain (e.g., BL21(DE3)).

  • pTarget and pEvol-pBrF plasmids.

  • LB agar plates with appropriate antibiotics (e.g., Ampicillin for pTarget, Chloramphenicol for pEvol-pBrF).

  • SOC medium.

  • Incubator and water bath.

Procedure:

  • Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.

  • Add 10-50 ng of each plasmid (pTarget and pEvol-pBrF) to the cells.

  • Gently mix and incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking (200 rpm).

  • Plate 100 µL of the cell suspension onto an LB agar plate containing both selection antibiotics.

  • Incubate overnight at 37°C.

Protocol 2: Expression of Protein Containing p-Bromophenylalanine (pBrF)

Materials:

  • LB medium or M9 minimal medium.

  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid (p-bromophenylalanine, pBrF).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).

  • Shaking incubator.

  • Centrifuge.

Procedure:

  • Inoculate a 10 mL starter culture of LB medium (with antibiotics) with a single colony from the transformation plate. Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotics) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Note: M9 minimal medium is recommended to prevent competition from endogenous phenylalanine.

  • Add pBrF to a final concentration of 1-2 mM.

  • Grow the culture at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours. Lower temperatures often improve protein solubility.[7]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of His-tagged Protein Containing pBrF

This protocol assumes the target protein has an N- or C-terminal Hexahistidine (His₆) tag.

Materials:

  • Cell pellet from Protocol 2.

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Lysozyme, DNase I.

  • Ni-NTA affinity resin.

  • Chromatography column.

Procedure:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to 1 mg/mL and a pinch of DNase I. Incubate on ice for 30 minutes.

  • Lyse the cells completely by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein with 5 CV of Elution Buffer. Collect fractions.

  • Analyze fractions by SDS-PAGE to check for purity. Confirm incorporation by mass spectrometry.

  • Pool pure fractions and dialyze against a suitable storage buffer.

Workflow and Logic Diagrams

Experimental_Workflow start Start transform 1. Co-transform E. coli (pTarget + pEvol-pBrF) start->transform culture 2. Grow Starter Culture (Overnight) transform->culture expression 3. Scale-up & Expression - Inoculate 1L M9 Medium - Add pBrF (1-2 mM) - Grow to OD600 0.6-0.8 culture->expression induce 4. Induce with IPTG (0.1-1.0 mM) Express at 18-25°C for 12-16h expression->induce harvest 5. Harvest Cells (Centrifugation) induce->harvest lysis 6. Cell Lysis & Clarification (Sonication & Centrifugation) harvest->lysis purify 7. Affinity Purification (e.g., Ni-NTA) lysis->purify analyze 8. Analysis - SDS-PAGE - Mass Spectrometry purify->analyze end End: Pure Protein with pBrF analyze->end

Caption: Experimental workflow for expressing a protein with pBrF in E. coli.

Application Note: Evolving a Synthetase for a Novel ncAA

To incorporate this compound, a new orthogonal aaRS must be evolved that specifically recognizes this molecule. This is typically done through directed evolution, using rounds of positive and negative selection.[8][9][10]

Principle:

  • Create a Library: A library of mutant aaRSs is generated, usually by error-prone PCR or by mutating residues in the amino acid binding pocket of a known promiscuous synthetase (e.g., MjTyrRS or PylRS).

  • Positive Selection: Cells containing the aaRS library are grown in the presence of the novel ncAA and a reporter gene that confers survival (e.g., an antibiotic resistance gene like chloramphenicol acetyltransferase, CAT) containing an amber codon. Only cells with an active aaRS mutant that can incorporate the ncAA will survive.

  • Negative Selection: The surviving pool of mutants is then subjected to negative selection. Cells are grown in the absence of the ncAA, using a counter-selectable reporter (e.g., barnase, which is toxic) containing an amber codon. Any synthetase that incorporates a natural amino acid will lead to the production of the toxic protein and cell death.

  • Iteration: The process is repeated for several rounds to enrich for highly active and specific aaRS mutants.

Directed_Evolution_Workflow start Start: Parent aaRS Gene create_library 1. Create Mutant aaRS Library (e.g., Error-Prone PCR) start->create_library positive_selection 2. Positive Selection - Transform library into E. coli - Plate on media with Novel ncAA & selection agent (e.g., Chloramphenicol) - Reporter: CAT(TAG) create_library->positive_selection collect_survivors Collect surviving colonies positive_selection->collect_survivors negative_selection 3. Negative Selection - Grow survivors without Novel ncAA - Reporter: Barnase(TAG) (toxic) - Collect surviving cells (plasmids) collect_survivors->negative_selection iterate 4. Repeat Selection Rounds (2-3x) negative_selection->iterate iterate->positive_selection Enrich further isolate 5. Isolate & Characterize Individual Clones iterate->isolate Sufficient enrichment end End: Novel, Specific aaRS isolate->end

Caption: General workflow for the directed evolution of a novel aminoacyl-tRNA synthetase.

References

Application Notes and Protocols: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid in Mammalian Cell Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established use of the closely related non-natural amino acid, p-bromo-L-phenylalanine (pBrF). Direct experimental data for (S)-2-Amino-4-(4-bromophenyl)butanoic acid in mammalian expression systems is not currently available in the public domain. The provided information serves as a guide and starting point for research, and optimization for this specific compound will be necessary.

Introduction

This compound is a non-canonical amino acid, a synthetic derivative of phenylalanine.[1] Its structural similarity to naturally occurring amino acids allows for its potential incorporation into proteins during synthesis in mammalian cell expression systems. This site-specific incorporation is a powerful tool in protein engineering and drug development, enabling the introduction of unique chemical handles for a variety of applications. The bromine atom on the phenyl ring can be utilized for further chemical modifications, such as cross-coupling reactions, allowing for the creation of complex molecular architectures.[1] This technique, known as genetic code expansion, facilitates the study of protein structure and function, and the development of novel protein conjugates for therapeutic and diagnostic purposes.[1][2]

The incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognizes a repurposed stop codon, typically the amber codon (UAG), within the gene of interest.[2][3] This methodology allows for the precise placement of the non-natural amino acid at a desired position within the protein sequence.

Key Applications

  • Protein Structure and Function Studies: The introduction of a heavy atom like bromine can aid in X-ray crystallography for protein structure determination.

  • Protein-Protein Interaction Mapping: The bromophenyl group can serve as a photo-crosslinkable moiety upon UV irradiation to capture transient protein-protein interactions.

  • Bioconjugation and Drug Development: The bromine atom provides a reactive handle for site-specific conjugation of small molecules, polymers, or imaging agents to proteins, leading to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1]

  • Enzyme Engineering: Incorporation of this analog can be used to probe and modify enzyme active sites to alter substrate specificity or catalytic activity.

Data Presentation

The following tables provide representative quantitative data for the incorporation of a non-natural amino acid (based on literature values for similar amino acids like p-bromophenylalanine) in common mammalian expression systems. Note: These values are illustrative and will require optimization for this compound.

Table 1: Representative Protein Yield in Transient Transfection

Host Cell LineTarget Protein (Size)Non-Natural Amino Acid Conc.Protein Yield (mg/L)
HEK293Monoclonal Antibody (150 kDa)1 mM5 - 15
CHO-SFusion Protein (75 kDa)1 mM10 - 25
HEK293GFP (27 kDa)0.5 mM20 - 40

Table 2: Representative Cell Viability and Incorporation Efficiency

Host Cell LineNon-Natural Amino Acid Conc.Cell Viability (% of control)Incorporation Efficiency (%)
HEK2930.5 mM> 90%70 - 85%
HEK2931 mM~85%80 - 95%
HEK2932 mM~70%> 90%
CHO-S1 mM> 90%75 - 90%

Experimental Protocols

Protocol 1: Transient Expression for Site-Specific Incorporation

This protocol describes the transient co-transfection of mammalian cells for the expression of a target protein containing this compound.

Materials:

  • HEK293 or CHO cells

  • Complete growth medium (e.g., DMEM or Ham's F-12) with 10% FBS

  • Expression vector for the target gene with an in-frame amber (TAG) codon at the desired incorporation site.

  • Expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound (e.g., an evolved M. jannaschii tyrosyl-tRNA synthetase/tRNA pair).

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • This compound (stock solution in 0.1 M NaOH, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Methodology:

  • Cell Seeding: The day before transfection, seed 0.5 x 10^6 cells per well in a 6-well plate with 2 mL of complete growth medium.

  • Transfection Complex Preparation:

    • In tube A, dilute 1 µg of the target protein plasmid and 1 µg of the orthogonal synthetase/tRNA plasmid in 100 µL of serum-free medium.

    • In tube B, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.

    • Add the contents of tube B to tube A, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the cells.

  • Induction of Expression: 4-6 hours post-transfection, replace the medium with 2 mL of fresh complete growth medium supplemented with this compound to a final concentration of 0.5-2 mM.

  • Protein Expression and Harvest: Incubate the cells for 48-72 hours. Harvest the cells (for intracellular proteins) or the supernatant (for secreted proteins).

  • Analysis: Analyze protein expression and incorporation efficiency by SDS-PAGE, Western blot, and mass spectrometry.

Protocol 2: Generation of a Stable Cell Line

This protocol outlines the generation of a stable cell line that constitutively expresses the orthogonal synthetase/tRNA pair, enabling robust and reproducible incorporation of this compound. This protocol utilizes a transposon-based system (e.g., piggyBac) for stable integration.[4][5]

Materials:

  • CHO-S or HEK293 cells

  • A "donor" plasmid containing the expression cassette for the orthogonal synthetase/tRNA pair and a selection marker (e.g., puromycin resistance), flanked by transposon inverted terminal repeats (ITRs).

  • A "helper" plasmid expressing the transposase enzyme.

  • Transfection reagent.

  • Selection antibiotic (e.g., puromycin).

  • 96-well plates.

Methodology:

  • Co-transfection: Co-transfect the host cells with the donor and helper plasmids at a 1:1 ratio using a suitable transfection method.

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

  • Generation of a Stable Pool: Culture the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until non-transfected cells are eliminated and a stable pool of resistant cells is established.

  • Single-Cell Cloning (Optional but Recommended):

    • Serially dilute the stable cell pool to a concentration of 10 cells/mL.

    • Seed 100 µL/well into 96-well plates (an average of 1 cell/well).

    • Identify wells containing a single cell and expand these clones under continued selection.

  • Screening and Validation: Screen the resulting clones for their ability to incorporate this compound into a reporter protein (e.g., GFP with an amber codon). Select the clone with the highest incorporation efficiency and robust growth characteristics.

  • Cell Banking: Expand the selected stable cell line and create a cryopreserved cell bank for future use.

Signaling Pathways and Cellular Response

The introduction of a non-natural amino acid and the overexpression of recombinant proteins can potentially impact cellular signaling and stress responses.

  • Amino Acid Sensing and mTOR Pathway: Natural amino acids, particularly phenylalanine, are known to regulate the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7][8] While phenylalanine can activate mTOR, some studies suggest it may not be a primary activator on its own but can synergize with other amino acids.[8] The impact of this compound on this pathway is unknown and warrants investigation, as alterations in mTOR signaling could affect overall protein production and cell growth.

mTOR_Signaling Amino_Acids Amino Acids (e.g., Phenylalanine) LAT1 LAT1 Transporter Amino_Acids->LAT1 Uptake GCN2 GCN2 Pathway Amino_Acids->GCN2 Inhibition of GCN2 pathway (at high concentrations) mTORC1 mTORC1 LAT1->mTORC1 Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inhibits) S6K1 S6K1 mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis (e.g., Casein) eIF4E eIF4E 4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes S6K1->Protein_Synthesis Promotes eIF2a eIF2α eIF2a->Protein_Synthesis Inhibits GCN2->eIF2a Phosphorylates

Caption: Phenylalanine's role in mTOR signaling and protein synthesis.

  • Unfolded Protein Response (UPR): The expression of proteins containing non-natural amino acids may lead to misfolding or aggregation, triggering the Unfolded Protein Response (UPR).[9] The UPR is a cellular stress response that aims to restore protein folding homeostasis in the endoplasmic reticulum (ER).[9] Key signaling arms of the UPR include IRE1, PERK, and ATF6.[10] Chronic activation of the UPR can lead to a shutdown of protein synthesis and, in severe cases, apoptosis.[9] It is crucial to monitor UPR activation when establishing expression systems for proteins containing this compound.

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum Unfolded_Proteins Unfolded Proteins BiP BiP Unfolded_Proteins->BiP Sequesters IRE1 IRE1 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing PERK PERK eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos ATF6 ATF6 ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Translocates to Golgi BiP->IRE1 Dissociates from BiP->PERK Dissociates from BiP->ATF6 Dissociates from Chaperone_Upregulation Chaperone Upregulation XBP1_splicing->Chaperone_Upregulation ERAD ER-Associated Degradation XBP1_splicing->ERAD Translation_Attenuation Global Translation Attenuation eIF2a_phos->Translation_Attenuation Apoptosis Apoptosis eIF2a_phos->Apoptosis Prolonged Stress ATF6_cleavage->Chaperone_Upregulation

Caption: Overview of the Unfolded Protein Response (UPR) pathway.

Experimental Workflow Diagrams

Transient_Expression_Workflow Seed_Cells Seed Mammalian Cells Prepare_Transfection Prepare Plasmid DNA and Transfection Reagent Mix Seed_Cells->Prepare_Transfection Transfect Transfect Cells Prepare_Transfection->Transfect Induce Add Non-Natural Amino Acid Transfect->Induce Express Incubate for 48-72h Induce->Express Harvest Harvest Cells or Supernatant Express->Harvest Analyze Analyze Protein Expression (SDS-PAGE, Western, Mass Spec) Harvest->Analyze

Caption: Workflow for transient expression of a protein with a non-natural amino acid.

Stable_Cell_Line_Workflow Co_transfect Co-transfect Host Cells with Donor and Helper Plasmids Select Apply Antibiotic Selection Co_transfect->Select Expand_Pool Expand Stable Pool Select->Expand_Pool Single_Cell_Clone Single-Cell Cloning Expand_Pool->Single_Cell_Clone Screen_Clones Screen Clones for Incorporation Efficiency Single_Cell_Clone->Screen_Clones Select_Best_Clone Select and Expand Best Performing Clone Screen_Clones->Select_Best_Clone Cell_Bank Create Master Cell Bank Select_Best_Clone->Cell_Bank

Caption: Workflow for generating a stable cell line for non-natural amino acid incorporation.

References

Application Notes and Protocols for the Incorporation of (S)-2-Amino-4-(4-bromophenyl)butanoic acid into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications, at precise locations within a protein of interest. This application note provides a detailed overview and experimental protocols for the development and utilization of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair for the site-specific incorporation of the novel ncAA, (S)-2-Amino-4-(4-bromophenyl)butanoic acid.

This compound is a valuable building block for protein engineers. The bromo-phenyl moiety can serve as a versatile chemical handle for post-translational modifications via cross-coupling reactions, a heavy atom for crystallographic phasing, or a probe for studying protein-protein interactions. The extended butanoic acid backbone, compared to phenylalanine, offers the potential for accessing different regions of protein chemical space.

Currently, a dedicated orthogonal tRNA/aaRS pair for this compound has not been described in the literature. However, based on the successful incorporation of the structurally similar p-bromophenylalanine using a mutant E. coli phenylalanyl-tRNA synthetase (PheRS), this document outlines a strategic workflow for the directed evolution of a specific and efficient synthetase for the target ncAA.

Principle of Orthogonal tRNA/aaRS-Mediated ncAA Incorporation

The central principle of this technology is the use of an aminoacyl-tRNA synthetase and its cognate tRNA that are "orthogonal" to the host organism's own translational machinery. This means the orthogonal synthetase does not charge any of the host's tRNAs, and the orthogonal tRNA is not recognized by any of the host's synthetases. The orthogonal synthetase is then engineered through directed evolution to specifically recognize and charge the desired ncAA onto the orthogonal tRNA. This ncAA-charged tRNA then recognizes a repurposed codon, typically the amber stop codon (UAG), in the mRNA of the target protein, leading to the incorporation of the ncAA at that specific site.

Data Presentation

As no specific orthogonal pair for this compound exists, the following table presents representative data for the incorporation of the structurally similar p-bromophenylalanine (p-Br-Phe) using an evolved E. coli phenylalanyl-tRNA synthetase (PheRS) variant. This data serves as a benchmark for what can be expected after a successful directed evolution campaign for this compound.

ParameterValueReference
Non-canonical Amino Acid p-bromophenylalanine[1]
Parent Synthetase E. coli Phenylalanyl-tRNA synthetase (PheRS)[1]
Orthogonal tRNA Engineered E. coli tRNAPheCUAFictional, for illustrative purposes
Host Strain Phenylalanine auxotrophic E. coli[1]
Incorporation Efficiency 88% replacement of Phenylalanine[1]
Protein Yield 20-25 mg/L[1]
Fidelity High (minimal misincorporation of natural amino acids)Assumed based on high replacement
Kinetic Parameters (Evolved Synthetase)
kcat for p-Br-PheNot Reported
KM for p-Br-PheNot Reported
kcat/KM for p-Br-PheNot Reported

Experimental Protocols

This section provides detailed protocols for the key experiments required to develop and use an orthogonal pair for this compound.

Protocol 1: Directed Evolution of a Specific Aminoacyl-tRNA Synthetase

This protocol outlines a general strategy for the directed evolution of an E. coli PheRS to specifically recognize this compound. The process involves creating a library of mutant PheRS, followed by positive and negative selection steps.

1.1. Materials

  • Plasmid encoding the wild-type E. coli PheRS.

  • Plasmid for positive selection (e.g., containing a gene for a selectable marker, like chloramphenicol acetyltransferase, with an amber codon at a permissive site).

  • Plasmid for negative selection (e.g., containing a gene for a toxic protein, like barnase, with multiple amber codons).

  • Phenylalanine auxotrophic E. coli strain.

  • This compound.

  • Standard molecular biology reagents for PCR, cloning, and transformations.

1.2. Method

  • Library Creation:

    • Create a library of mutant PheRS genes by error-prone PCR or by targeting specific residues in the amino acid binding pocket for randomization. The binding pocket of PheRS is a logical starting point for mutagenesis.

    • Clone the library of mutant PheRS genes into an expression vector.

  • Positive Selection:

    • Transform the PheRS library into the E. coli strain carrying the positive selection plasmid.

    • Plate the transformed cells on minimal medium containing the appropriate antibiotic for the PheRS plasmid, the antibiotic for the selection plasmid (e.g., chloramphenicol), and 1 mM this compound.

    • Only cells expressing a PheRS mutant that can charge the orthogonal tRNA with this compound will survive, as this will lead to the expression of the resistance gene.

    • Isolate and sequence the plasmids from surviving colonies to identify promising PheRS mutants.

  • Negative Selection:

    • Transform the enriched library of PheRS mutants from the positive selection into the E. coli strain carrying the negative selection plasmid.

    • Plate the transformed cells on a medium containing all 20 natural amino acids and the inducer for the toxic gene.

    • Cells expressing PheRS mutants that still recognize and incorporate natural amino acids will express the toxic protein and will not survive.

    • Isolate plasmids from the surviving colonies. These should contain PheRS variants that are selective for this compound over the natural amino acids.

  • Iterative Rounds:

    • Perform multiple rounds of positive and negative selection to enrich for highly active and selective PheRS mutants.

Protocol 2: In Vivo Protein Expression with this compound

This protocol describes the expression of a target protein containing this compound at a specific site.

2.1. Materials

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the evolved PheRS and the orthogonal tRNA.

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • This compound.

  • Minimal medium (e.g., M9).

  • IPTG for induction.

2.2. Method

  • Transformation: Co-transform the E. coli expression strain with the plasmid encoding the evolved PheRS/tRNA pair and the plasmid for the target protein.

  • Culture Growth:

    • Inoculate a starter culture in LB medium with the appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger volume of minimal medium supplemented with the antibiotics and 1 mM this compound with the overnight culture.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 20°C) for 16-18 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the target protein from the soluble fraction of the lysate using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

Protocol 3: Mass Spectrometry Analysis for Incorporation Verification

This protocol details the verification of this compound incorporation into the target protein using mass spectrometry.[2]

3.1. Materials

  • Purified protein from Protocol 2.

  • Trypsin or other suitable protease.

  • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, DTT, iodoacetamide).

  • HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

3.2. Method

  • Sample Preparation:

    • Denature the purified protein in a buffer containing 8 M urea.

    • Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

    • Dilute the sample to reduce the urea concentration to below 2 M.

  • Proteolytic Digestion:

    • Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase HPLC.

    • Analyze the eluted peptides by ESI-mass spectrometry.

    • Perform tandem mass spectrometry (MS/MS) on the peptide containing the incorporated ncAA to confirm its identity and location. The isotopic signature of bromine (79Br and 81Br in an almost 1:1 ratio) will be a key diagnostic feature.

Visualizations

Directed Evolution Workflow

Directed_Evolution_Workflow cluster_0 Library Generation cluster_1 Selection Cycles cluster_2 Characterization wt_pheRS Wild-type PheRS gene epPCR Error-prone PCR or Site-directed Mutagenesis wt_pheRS->epPCR pheRS_library PheRS Mutant Library epPCR->pheRS_library positive_selection Positive Selection (+ ncAA, + Antibiotic) pheRS_library->positive_selection enriched_library Enriched Library positive_selection->enriched_library negative_selection Negative Selection (- ncAA, + Toxin Inducer) negative_selection->positive_selection Iterate evolved_pheRS Evolved PheRS negative_selection->evolved_pheRS enriched_library->negative_selection sequencing Sequencing evolved_pheRS->sequencing biochemical_assays Biochemical Assays (Kinetics, Fidelity) evolved_pheRS->biochemical_assays

Caption: Workflow for the directed evolution of a specific aminoacyl-tRNA synthetase.

Protein Expression and Verification Workflow

Protein_Expression_Workflow cluster_0 Expression System Setup cluster_1 Protein Production cluster_2 Purification and Analysis ecoli E. coli Host culture Culture in Minimal Medium + ncAA ecoli->culture plasmid_synthetase Plasmid: Evolved PheRS + Orthogonal tRNA plasmid_synthetase->ecoli plasmid_target Plasmid: Target Gene with TAG codon plasmid_target->ecoli induction Induction (IPTG) culture->induction expression Protein Expression induction->expression harvest Cell Harvest & Lysis expression->harvest purification Protein Purification (e.g., Affinity Chromatography) harvest->purification purified_protein Purified Protein with ncAA purification->purified_protein ms_analysis Mass Spectrometry Verification purified_protein->ms_analysis

Caption: Workflow for protein expression with a non-canonical amino acid and its verification.

Conclusion

The ability to incorporate this compound into proteins opens up new avenues for protein engineering and drug development. While a dedicated orthogonal pair for this ncAA is not yet available, the protocols and strategies outlined in this application note provide a clear roadmap for the development and utilization of such a system. The key steps of directed evolution, protein expression, and mass spectrometric verification are detailed to guide researchers in this endeavor. The successful development of an orthogonal pair for this compound will undoubtedly expand the toolkit of chemical biologists and contribute to the creation of novel protein-based therapeutics and research tools.

References

Application Notes and Protocols: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid in Protein Engineering and Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4-(4-bromophenyl)butanoic acid, commonly known as para-bromophenylalanine (pBrF), is a non-canonical amino acid that has become a powerful tool in protein engineering and drug discovery. Its site-specific incorporation into proteins provides a unique chemical handle—a bromine atom—that can be leveraged for a variety of biophysical and structural studies. This document provides detailed application notes and experimental protocols for the utilization of pBrF in protein engineering and design, with a focus on its role in protein structure determination and its implications for drug development.

The primary method for incorporating pBrF into a target protein is through the use of an expanded genetic code in a bacterial expression system, typically Escherichia coli. This is achieved by employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBrF and recognizes a nonsense codon, most commonly the amber stop codon (UAG), introduced at the desired site in the gene of interest. The presence of the heavy bromine atom makes pBrF particularly valuable for X-ray crystallography, where it can be used as an anomalous scatterer to solve the phase problem.

Key Applications

  • Protein Structure Determination: The introduction of a bromine atom provides a strong anomalous signal, facilitating the phasing of X-ray diffraction data using Single-wavelength Anomalous Dispersion (SAD). This is a major application that can significantly streamline the process of determining novel protein structures.

  • Structure-Based Drug Design: By enabling the high-resolution structural elucidation of protein targets, the incorporation of pBrF indirectly aids in the rational design and optimization of small-molecule inhibitors.

  • Biophysical Studies: The bromo-phenyl moiety can serve as a spectroscopic probe to investigate protein dynamics, folding, and interactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation and use of pBrF.

ParameterValueReference
Incorporation Fidelity >98%[1][2]
Mutant Synthetase Activity 5-fold higher for pBrF than Tryptophan[1][2]
Typical Protein Yield 1-5 mg/L of culture (protein dependent)General observation from literature
Crystallographic Properties of Bromine
X-ray Absorption Edge (K-edge) 13.474 keV (0.919 Å)
Anomalous Scattering Factors (f', f'') Significant near the absorption edge

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-Bromophenylalanine into a Target Protein in E. coli

This protocol describes the general procedure for expressing a protein containing pBrF at a specific site using the amber codon suppression method.

1. Plasmid Preparation:

  • Target Protein Plasmid: Subclone the gene of interest into a suitable expression vector (e.g., pET vector). Introduce an amber stop codon (TAG) at the desired position for pBrF incorporation using site-directed mutagenesis.

  • pEVOL-pBrF Plasmid: Obtain or prepare the pEVOL-pBrF plasmid. This plasmid carries the genes for the engineered yeast phenylalanyl-tRNA synthetase (yPheRS T415A) and the yeast suppressor tRNAPheCUA.

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL-pBrF plasmid.

  • Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the pET vector and chloramphenicol for pEVOL).

  • Incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with the antibiotics and 1 mM p-bromophenylalanine (from a sterile stock solution) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce the expression of the tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of the target protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

5. Protein Purification:

  • Purify the target protein from the clarified lysate using standard chromatographic techniques. If the protein is His-tagged, immobilized metal affinity chromatography (IMAC) is a common first step.

  • Further purification steps may include ion-exchange chromatography and size-exclusion chromatography to achieve high purity.

6. Verification of pBrF Incorporation:

  • Confirm the incorporation of pBrF by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass of the protein should correspond to the theoretical mass calculated with the pBrF substitution.

  • Protein concentration can be determined using a standard Bradford or BCA assay. Note that the UV absorbance at 280 nm will be altered by the presence of pBrF.

Protocol 2: Protein Crystallization and X-ray Data Collection for SAD Phasing

1. Protein Crystallization:

  • Concentrate the purified pBrF-containing protein to a suitable concentration for crystallization (typically 5-20 mg/mL).

  • Perform crystallization screening using commercially available screens or custom-made conditions. Vapor diffusion (hanging drop or sitting drop) is the most common method.

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

2. X-ray Data Collection:

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect a single-wavelength X-ray diffraction dataset at a synchrotron beamline. The wavelength should be chosen to maximize the anomalous signal from the bromine atom (near its K-edge of ~0.92 Å).

  • Process the diffraction data using standard software packages (e.g., XDS, MOSFLM).

3. Structure Determination:

  • Use the collected anomalous data to locate the bromine atoms and calculate initial experimental phases using SAD phasing software (e.g., SHELX, Phenix.AutoSol).

  • Build an initial model of the protein into the resulting electron density map.

  • Refine the protein model against the diffraction data to obtain the final high-resolution structure.

Mandatory Visualizations

Experimental_Workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_application Application gene_interest Gene of Interest site_mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) gene_interest->site_mutagenesis target_plasmid Target Plasmid site_mutagenesis->target_plasmid transformation Co-transformation into E. coli target_plasmid->transformation pEVOL_plasmid pEVOL-pBrF Plasmid (Synthetase + tRNA) pEVOL_plasmid->transformation cell_culture Cell Culture (+ pBrF) transformation->cell_culture induction Induction (Arabinose + IPTG) cell_culture->induction expression Protein Expression induction->expression cell_harvest Cell Harvesting & Lysis expression->cell_harvest purification Chromatographic Purification cell_harvest->purification verification Mass Spectrometry Verification purification->verification purified_protein Purified pBrF-Protein verification->purified_protein crystallization Crystallization purified_protein->crystallization xray X-ray Diffraction crystallization->xray structure Structure Determination (SAD) xray->structure

Caption: Experimental workflow for site-specific incorporation of pBrF.

Amber_Suppression_Mechanism cluster_dna DNA cluster_mrna mRNA cluster_ribosome Ribosome cluster_components Key Components cluster_protein Protein dna Gene of Interest ...TAC... mrna ...AUG... dna->mrna Transcription ribosome Ribosome mrna->ribosome Translation protein Growing Polypeptide Chain ...-pBrF-... ribosome->protein Peptide Bond Formation pBrF pBrF aaRS pBrF-RS (yPheRS T415A) pBrF->aaRS charged_tRNA pBrF-tRNACUA aaRS->charged_tRNA Charging tRNA tRNACUA tRNA->aaRS charged_tRNA->ribosome Decodes UAG

Caption: Mechanism of amber codon suppression for pBrF incorporation.

Drug_Design_Logic start Identify Drug Target Protein incorporate_pBrF Incorporate pBrF via Amber Suppression start->incorporate_pBrF crystallize Crystallize pBrF-labeled Protein incorporate_pBrF->crystallize solve_structure Solve Structure using SAD Phasing crystallize->solve_structure structure_info High-Resolution 3D Structure of Target solve_structure->structure_info sbd Structure-Based Drug Design structure_info->sbd identify_pockets Identify Binding Pockets sbd->identify_pockets design_inhibitors Design/Optimize Inhibitors sbd->design_inhibitors identify_pockets->design_inhibitors synthesis_testing Synthesize and Test Compounds design_inhibitors->synthesis_testing synthesis_testing->design_inhibitors Iterative Optimization lead_compound Lead Compound synthesis_testing->lead_compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and enantioselectivity of (S)-2-Amino-4-(4-bromophenyl)butanoic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, categorized by the synthetic methodology.

Method 1: Asymmetric Synthesis using a Chiral Auxiliary (Schöllkopf-type approach)

This method typically involves the diastereoselective alkylation of a chiral glycine enolate equivalent with 4-bromobenzyl bromide.

Question: My reaction yield is low after the alkylation step. What are the possible causes and how can I improve it?

Answer:

Low yields in the alkylation step can be attributed to several factors. Here is a systematic troubleshooting guide:

  • Incomplete Enolate Formation:

    • Cause: Insufficiently strong base, incorrect temperature, or presence of proton sources (e.g., water).

    • Solution:

      • Ensure the use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

      • Carry out the deprotonation at a low temperature (typically -78 °C) to ensure kinetic control and prevent side reactions.

      • Use anhydrous solvents and flame-dried glassware to eliminate any moisture.

  • Side Reactions of the Electrophile:

    • Cause: The alkylating agent, 4-bromobenzyl bromide, can undergo self-condensation or elimination reactions.

    • Solution:

      • Add the 4-bromobenzyl bromide slowly to the reaction mixture at low temperature to control the reaction rate and minimize side reactions.

      • Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete reaction with the enolate.

  • Low Reactivity of the Enolate:

    • Cause: Steric hindrance from the chiral auxiliary can sometimes reduce the nucleophilicity of the enolate.

    • Solution:

      • Consider using a different chiral auxiliary with less steric bulk if the issue persists.

      • Allow the reaction to stir for a longer period at the optimal temperature to ensure completion.

Question: The diastereoselectivity of my alkylation is poor, leading to a low enantiomeric excess (e.e.) of the final product. How can I improve this?

Answer:

Poor diastereoselectivity is a common issue and can often be addressed by optimizing the reaction conditions:

  • Reaction Temperature:

    • Cause: Higher temperatures can lead to a loss of stereocontrol.

    • Solution: Maintain a consistently low temperature (-78 °C) throughout the enolate formation and alkylation steps.

  • Choice of Base and Solvent:

    • Cause: The nature of the base and solvent can influence the aggregation state and geometry of the lithium enolate, which in turn affects the facial selectivity of the alkylation.

    • Solution:

      • Experiment with different lithium amide bases (e.g., LDA, LiHMDS).

      • Tetrahydrofuran (THF) is a common solvent, but a mixture of THF and a non-polar co-solvent like toluene can sometimes improve diastereoselectivity.

  • Purity of Reagents:

    • Cause: Impurities in the starting materials or reagents can interfere with the reaction.

    • Solution: Ensure all starting materials, including the chiral auxiliary and 4-bromobenzyl bromide, are of high purity.

Method 2: Enzymatic Kinetic Resolution

This approach involves the selective enzymatic hydrolysis of a racemic ester or amide derivative of 2-Amino-4-(4-bromophenyl)butanoic acid.

Question: The enzymatic resolution is very slow or incomplete. What can I do to improve the conversion?

Answer:

Slow or incomplete enzymatic reactions can be optimized by adjusting several parameters:

  • Enzyme Activity:

    • Cause: The enzyme may have low activity or may be inhibited by components of the reaction mixture.

    • Solution:

      • Ensure the enzyme is from a reliable source and has been stored correctly.

      • Increase the enzyme loading.

      • Check for potential inhibitors in your substrate or buffer.

  • Reaction Conditions:

    • Cause: The pH, temperature, and solvent system may not be optimal for the chosen enzyme.

    • Solution:

      • Consult the supplier's data for the optimal pH and temperature range for the specific lipase or acylase you are using.[]

      • Buffer the reaction mixture to maintain the optimal pH.

      • If using an organic co-solvent to improve substrate solubility, ensure it is compatible with the enzyme and does not cause denaturation.

  • Substrate Solubility:

    • Cause: Poor solubility of the racemic ester or amide can limit the reaction rate.

    • Solution:

      • Use a co-solvent such as tert-butanol or acetonitrile that is known to be tolerated by many lipases.

      • Gently heat the mixture to aid dissolution, but be careful not to exceed the enzyme's optimal temperature range.

Question: The enantiomeric excess of both the product and the unreacted starting material is low. How can I improve the enantioselectivity?

Answer:

Low enantioselectivity in enzymatic resolutions can be addressed by:

  • Choice of Enzyme:

    • Cause: The selected enzyme may not have high enantioselectivity for your specific substrate.

    • Solution: Screen a variety of commercially available lipases or acylases to find one with higher E-value (enantiomeric ratio) for your substrate. Lipases from Pseudomonas and Candida species are often good starting points.[2]

  • Acyl Group of the Substrate:

    • Cause: The nature of the ester or amide group can significantly influence the enzyme's recognition and selectivity.

    • Solution: Prepare different ester (e.g., methyl, ethyl, butyl) or N-acyl derivatives (e.g., N-acetyl, N-chloroacetyl) of the racemic amino acid and screen them with your chosen enzyme.

  • Stopping the Reaction at the Right Time:

    • Cause: For a kinetic resolution, allowing the reaction to proceed beyond 50% conversion will decrease the enantiomeric excess of the unreacted starting material.

    • Solution: Monitor the reaction progress by techniques like chiral HPLC and stop the reaction at or near 50% conversion to obtain both enantiomers with high e.e.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound on a laboratory scale?

A1: For laboratory-scale synthesis, the asymmetric alkylation of a chiral glycine equivalent, such as those used in the Schöllkopf or Evans auxiliary methods, is often preferred. These methods can provide high enantioselectivity and good yields without the need for resolving a racemic mixture, which has a theoretical maximum yield of 50% for the desired enantiomer.

Q2: What are some common side reactions to be aware of during the synthesis?

A2: Common side reactions include:

  • Over-alkylation: In the chiral auxiliary approach, the product can be alkylated a second time. This can be minimized by using a slight excess of the enolate and adding the alkylating agent slowly at a low temperature.

  • Racemization: The chiral center can be susceptible to racemization under harsh acidic or basic conditions, particularly during the removal of protecting groups or the chiral auxiliary. It is important to use mild deprotection conditions.

  • Elimination Reactions: Depending on the structure of the starting materials and the reaction conditions, elimination reactions can compete with the desired substitution.

Q3: How can I purify the final product to obtain high enantiomeric purity?

A3:

  • Crystallization: The final amino acid or its derivative can often be purified by recrystallization. Sometimes, forming a salt with a chiral acid or base can facilitate the separation of enantiomers.

  • Chromatography: Chiral column chromatography (HPLC or SFC) is a powerful technique for separating enantiomers and can be used for both analytical and preparative scale purification.

Q4: Are there any safety precautions I should be aware of?

A4:

  • n-Butyllithium (n-BuLi): This is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) with proper care.

  • 4-Bromobenzyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).

Data Presentation

The following tables summarize typical quantitative data for different synthetic approaches to chiral 4-aryl-2-aminobutanoic acids, which are structurally similar to the target molecule. This data can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Comparison of Asymmetric Synthesis Methods for Structurally Similar Amino Acids

MethodChiral Auxiliary/EnzymeElectrophile/SubstrateYield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%)Reference
Schöllkopf-type Alkylation (S)-Proline derived Ni(II) complexCF₃CH₂I80.4>99 (d.e.)[3]
Evans Auxiliary Alkylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl Bromide85-95>98 (d.e.)N/A
Enzymatic Resolution Lipase from Pseudomonas sp.Racemic N-acetyl amino acid ester~45 (for S-acid)>95 (e.e.)N/A

Note: The data presented is for analogous reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for a large-scale asymmetric synthesis of a structurally related fluorinated amino acid is provided below as a template. This can be adapted for the synthesis of this compound by substituting the electrophile with 4-bromobenzyl bromide.[3]

Asymmetric Alkylation using a Ni(II) Complex of a Glycine Schiff Base

Step 1: Formation of the Chiral Ni(II)-Glycine Complex

This step involves the formation of the chiral Schiff base complex that will direct the stereochemistry of the alkylation.

Step 2: Diastereoselective Alkylation

  • To a solution of the chiral Ni(II)-glycine complex (1.0 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of potassium hydroxide (1.05 eq.) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add 4-bromobenzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water, which will precipitate the alkylated complex.

  • Filter the solid, wash with water, and dry to obtain the crude alkylated product.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • Suspend the crude alkylated complex in a mixture of an appropriate solvent (e.g., DME) and aqueous HCl (e.g., 6N HCl).

  • Heat the mixture to reflux for several hours to hydrolyze the complex and remove the chiral auxiliary.

  • After cooling, the chiral auxiliary can be recovered by filtration.

  • The aqueous filtrate containing the desired amino acid can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the amino acid.

  • The resulting this compound can be further purified by recrystallization.

Mandatory Visualization

Diagrams of Key Processes

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Glycine Glycine Complex_Formation Formation of Chiral Ni(II)-Glycine Complex Glycine->Complex_Formation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Complex_Formation NiCl2 Ni(II) Source NiCl2->Complex_Formation 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide Alkylation Diastereoselective Alkylation 4-Bromobenzyl_Bromide->Alkylation Enolate_Formation Enolate Formation (Base) Complex_Formation->Enolate_Formation Enolate_Formation->Alkylation Hydrolysis Hydrolysis (Acid) Alkylation->Hydrolysis Target_Molecule This compound Hydrolysis->Target_Molecule Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Asymmetric synthesis pathway using a chiral auxiliary.

Troubleshooting_Workflow Start Low Yield or Low e.e. Check_Purity Check Purity of Reagents & Solvents Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Purify_Reagents Purify Reagents/ Use Anhydrous Solvents Purity_OK->Purify_Reagents No Check_Temp Verify Reaction Temperature Control Purity_OK->Check_Temp Yes Re-run Re-run Experiment Purify_Reagents->Re-run Temp_OK Temp Stable at -78°C? Check_Temp->Temp_OK Optimize_Cooling Improve Cooling Bath/ Slow Addition Temp_OK->Optimize_Cooling No Check_Base Evaluate Base & Addition Protocol Temp_OK->Check_Base Yes Optimize_Cooling->Re-run Base_OK Base/Addition Optimal? Check_Base->Base_OK Screen_Bases Screen Different Bases/ Vary Addition Rate Base_OK->Screen_Bases No Base_OK->Re-run Yes Screen_Bases->Re-run

Caption: Troubleshooting workflow for low yield/e.e.

Logical_Relationship Goal High Yield of (S)-enantiomer High_Diastereoselectivity High Diastereoselectivity in Alkylation Goal->High_Diastereoselectivity Efficient_Hydrolysis Efficient Hydrolysis of Intermediate Goal->Efficient_Hydrolysis Minimal_Side_Reactions Minimal Side Reactions Goal->Minimal_Side_Reactions Low_Temperature Low Temperature (-78 °C) High_Diastereoselectivity->Low_Temperature Appropriate_Solvent Appropriate Solvent (e.g., THF) High_Diastereoselectivity->Appropriate_Solvent Steric_Hindrance Effective Chiral Auxiliary High_Diastereoselectivity->Steric_Hindrance Mild_Acid Mild Acidic Conditions Efficient_Hydrolysis->Mild_Acid No_Racemization Conditions that Avoid Racemization Efficient_Hydrolysis->No_Racemization Anhydrous_Conditions Anhydrous Conditions Minimal_Side_Reactions->Anhydrous_Conditions Slow_Addition Slow Addition of Electrophile Minimal_Side_Reactions->Slow_Addition

Caption: Key factors for successful synthesis.

References

Troubleshooting low incorporation efficiency of (S)-2-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low incorporation efficiency of (S)-2-Amino-4-(4-bromophenyl)butanoic acid into proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an unnatural amino acid (UAA) that can be incorporated into proteins to introduce novel functionalities. It is a derivative of phenylalanine with a bromine atom on the phenyl ring.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrNO₂[1][2]
Molecular Weight 258.11 g/mol [1][2][3][4]
CAS Number 1260587-25-4[1][2]

Q2: What is the general principle for incorporating this compound into proteins?

The most common method for site-specific incorporation of unnatural amino acids involves the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNA). The engineered aaRS specifically recognizes the UAA and attaches it to the orthogonal tRNA. This charged tRNA then recognizes a unique codon (typically a stop codon like UAG) that has been introduced at the desired site in the gene of the target protein.

Q3: Which aminoacyl-tRNA synthetase (aaRS) should I use for this UAA?

For efficient incorporation of this compound, a specifically engineered phenylalanyl-tRNA synthetase (PheRS) is likely required. Standard, wild-type PheRS is unlikely to efficiently recognize and charge this UAA. Researchers have successfully designed bacterial hosts for the incorporation of the structurally similar p-bromophenylalanine by engineering PheRS. The rational design of aaRS for other phenylalanine analogs has also been reported, providing a basis for developing a synthetase for this specific UAA.[5]

Q4: Is this compound toxic to expression host cells?

Q5: What are the potential metabolic fates of this UAA in E. coli?

E. coli possesses pathways for the metabolism of various aromatic compounds.[6][7][8] While the specific degradation pathway for this compound has not been characterized, it is possible that it could be metabolized by the host cell, reducing its intracellular concentration and availability for protein synthesis. The presence of the bromine atom may also influence its metabolic stability. Some marine bacteria are known to produce and metabolize polybrominated aromatic compounds.[9]

Troubleshooting Guide

Low incorporation efficiency of this compound can be caused by several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low or no expression of the full-length protein.

This is the most common issue and can be caused by a variety of factors. Follow the troubleshooting workflow below.

Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_analysis Analysis Start Low/No Full-Length Protein Expression Check_DNA Verify Plasmid Sequence (Correct UAG codon, no frame shifts) Start->Check_DNA Check_Expression Confirm Expression of aaRS and tRNA Start->Check_Expression Check_UAA Assess UAA Quality, Solubility, and Concentration Start->Check_UAA Optimize_Induction Optimize Induction Conditions (e.g., temperature, inducer concentration) Check_Expression->Optimize_Induction Optimize_UAA_Conc Optimize UAA Concentration (Test a range, e.g., 0.5-5 mM) Check_UAA->Optimize_UAA_Conc Analyze_Toxicity Assess UAA Cytotoxicity (Growth Curve Analysis) Optimize_UAA_Conc->Analyze_Toxicity Analyze_Truncation Analyze Truncated Products (Western Blot) Optimize_Induction->Analyze_Truncation Change_Host Switch to a Specialized Expression Host (e.g., RF1-deficient strain) Evolve_aaRS Consider Directed Evolution of aaRS for higher activity Change_Host->Evolve_aaRS Analyze_Truncation->Change_Host Analyze_Truncation->Evolve_aaRS If low full-length product Analyze_Toxicity->Optimize_UAA_Conc If toxic, lower concentration

Caption: Troubleshooting workflow for low incorporation efficiency.

Possible Cause & Suggested Solution

Possible Cause Suggested Solution
Suboptimal UAA Concentration The concentration of this compound in the culture medium is critical. Too low, and it will be the limiting factor. Too high, and it could be toxic to the cells. Action: Perform a titration experiment to determine the optimal concentration. Test a range from 0.5 mM to 5 mM.
Poor Solubility of UAA The UAA may not be fully dissolved in the culture medium, leading to a lower effective concentration. The solubility of a related compound, p-bromophenylalanine, is known to be a consideration.[10] Action: Ensure the UAA is completely dissolved before adding it to the culture. You may need to prepare a concentrated stock solution in a suitable solvent (e.g., a small amount of NaOH solution for acidic amino acids, followed by pH adjustment).
Inefficient Aminoacyl-tRNA Synthetase (aaRS) The engineered aaRS may not have high activity for this compound. Action: 1. Sequence the aaRS plasmid to ensure there are no mutations. 2. Increase the expression level of the aaRS by using a stronger promoter or a higher copy number plasmid. 3. Consider using a different, published engineered PheRS known to accept phenylalanine analogs. 4. If efficiency is still low, you may need to perform directed evolution of the aaRS to improve its activity for your specific UAA.[11]
Competition with Release Factor 1 (RF1) In E. coli, RF1 recognizes the UAG stop codon and terminates translation, competing with the orthogonal tRNA. Action: Use an E. coli strain in which the gene for RF1 has been deleted (an RF1-deficient or "recoded" strain). This will significantly reduce truncation of the target protein.
Degradation of the UAA The host cell's metabolic machinery may be degrading the UAA.[7][8] Action: 1. Supplement the UAA at multiple time points during cell growth and protein expression. 2. Use a minimal medium to reduce the activity of catabolic pathways.
Instability of the UAA The UAA may be unstable in the culture medium over time. Action: Prepare fresh stock solutions of the UAA for each experiment. Assess the stability of the UAA in your culture medium under your experimental conditions (e.g., by HPLC).
Problem 2: High levels of truncated protein are observed.

This indicates that translation is terminating at the UAG codon instead of incorporating the UAA.

Truncation_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Solutions Start High Truncated Protein RF1_Competition Release Factor 1 (RF1) Competition Start->RF1_Competition Low_UAA_tRNA Low Levels of Charged Orthogonal tRNA Start->Low_UAA_tRNA Inefficient_aaRS Inefficient aaRS Start->Inefficient_aaRS Use_RF1_Strain Use RF1-Deficient E. coli Strain RF1_Competition->Use_RF1_Strain Increase_tRNA_Expression Increase Orthogonal tRNA Expression Low_UAA_tRNA->Increase_tRNA_Expression Optimize_UAA_Conc Optimize UAA Concentration Low_UAA_tRNA->Optimize_UAA_Conc Increase_aaRS_Expression Increase aaRS Expression Inefficient_aaRS->Increase_aaRS_Expression

Caption: Troubleshooting high levels of protein truncation.

Possible Cause & Suggested Solution

Possible Cause Suggested Solution
Competition with Release Factor 1 (RF1) As mentioned above, this is a major cause of truncation in E. coli. Action: Switch to an RF1-deficient E. coli strain.
Low Expression of Orthogonal tRNA/aaRS Insufficient levels of the orthogonal tRNA or aaRS will lead to a low concentration of charged tRNA available for incorporation. Action: 1. Verify the expression of the tRNA and aaRS using methods like Northern blotting (for tRNA) or Western blotting/SDS-PAGE (for aaRS). 2. Use stronger promoters or higher copy number plasmids for the tRNA and aaRS genes.
Insufficient UAA Concentration A low intracellular concentration of the UAA will result in uncharged orthogonal tRNA. Action: Increase the concentration of the UAA in the culture medium (after performing a toxicity test).

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM).

  • Set up a series of small-scale cultures (e.g., 5-10 mL) of your expression host containing the plasmids for your target protein and the orthogonal translation system.

  • Add the UAA to each culture to final concentrations ranging from 0 mM to 5 mM (e.g., 0, 0.5, 1, 2, 3, 4, 5 mM).

  • Induce protein expression.

  • Monitor cell growth (OD₆₀₀) over time.

  • After the expression period, harvest the cells and analyze the expression of the full-length protein by SDS-PAGE and Western blotting.

  • Plot cell growth and full-length protein expression against the UAA concentration to determine the optimal concentration that gives the highest yield without significant growth inhibition.

Protocol 2: Verifying Protein Expression and UAA Incorporation
  • Perform a small-scale protein expression experiment with and without the addition of this compound.

  • Run the cell lysates on an SDS-PAGE gel and perform a Western blot using an antibody against your protein of interest (or a tag on your protein).

  • A band corresponding to the full-length protein should only be visible in the sample where the UAA was added. The sample without the UAA should show a much smaller or no band for the full-length protein, and potentially a band corresponding to the truncated product.

  • For definitive confirmation of UAA incorporation, the purified full-length protein can be analyzed by mass spectrometry. The observed mass should correspond to the theoretical mass of the protein with the UAA incorporated.

References

Overcoming solubility issues with (S)-2-Amino-4-(4-bromophenyl)butanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with (S)-2-Amino-4-(4-bromophenyl)butanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is generally considered to have low solubility in neutral aqueous buffers. One source indicates a solubility of approximately 2 g/L at 25°C, though the specific buffer conditions were not cited.[1] The solubility is highly dependent on the pH of the buffer.[2][3][4]

Q2: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?

A2: Amino acids exhibit their lowest solubility at their isoelectric point (pI), the pH at which the molecule has no net electrical charge.[5] At this point, the amino and carboxyl groups are ionized, but the overall charge is neutral, minimizing interactions with water molecules. For this compound, its pI is likely to be near neutral pH, leading to poor solubility. To improve solubility, it is necessary to adjust the pH of the buffer away from the pI.[5][6]

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: The most effective method to increase the solubility of amino acids is to adjust the pH of the solution.[2][3] By either lowering the pH to protonate the carboxylate group or raising the pH to deprotonate the amino group, the molecule acquires a net positive or negative charge, respectively, which enhances its interaction with polar water molecules.[5] The use of co-solvents or gentle heating can also be effective strategies.

Q4: What is the recommended procedure for dissolving this compound by adjusting the pH?

A4: To dissolve this compound, you can try one of the following methods:

  • Acidic Conditions: Prepare a stock solution by dissolving the compound in a dilute acidic solution (e.g., 0.1 M HCl). Once dissolved, you can then carefully adjust the pH to your desired experimental value by adding a base (e.g., NaOH). Be aware that the compound may precipitate if the pH gets close to its isoelectric point.

  • Basic Conditions: Alternatively, dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH) and then adjust the pH downwards with an acid (e.g., HCl).

Always test with a small amount of the compound first to determine the optimal conditions.

Q5: Can I use organic co-solvents to improve solubility?

A5: Yes, for highly hydrophobic amino acid derivatives, using a small amount of an organic co-solvent can be beneficial.[7] We recommend first dissolving the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[8] This stock solution can then be slowly diluted into your aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experiment.

Q6: Are there other additives that can help with solubility?

A6: In some cases, the addition of other amino acids, such as arginine and glutamic acid, has been shown to increase the solubility of proteins and could potentially aid with related compounds.[9][10][11] This method is more commonly applied to larger molecules but might be worth considering in specific experimental contexts.

Troubleshooting Guides

Issue: Compound precipitates out of solution after pH adjustment.
  • Cause: The final pH of the solution is too close to the isoelectric point (pI) of this compound.

  • Solution:

    • Determine the pH at which precipitation occurs.

    • Adjust the final pH of your working solution to be further away from this precipitation point.

    • If your experiment requires a pH near the pI, consider using a lower concentration of the compound or incorporating a co-solvent as described above.

Issue: Compound does not dissolve even with pH adjustment.
  • Cause: The concentration of the compound may be too high for the chosen conditions.

  • Solution:

    • Try preparing a more dilute solution.

    • Employ gentle heating (e.g., to 30-40°C) and sonication to aid dissolution.[7] Be cautious with temperature, as excessive heat can degrade the compound.

    • Combine pH adjustment with the use of a co-solvent.

Data Presentation

Table 1: Estimated Solubility of this compound under Different Conditions

Buffer ConditionpHCo-solventEstimated Solubility
Deionized Water~7NoneLow (~2 g/L)
0.1 M Phosphate Buffer7.4NoneVery Low
0.1 M Acetate Buffer4.0NoneModerate to High
0.1 M Carbonate Buffer9.0NoneModerate to High
0.1 M Phosphate Buffer7.45% DMSOModerate

Note: These are estimated values based on the general principles of amino acid solubility. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment
  • Weigh out 2.58 mg of this compound (MW: 258.11 g/mol ).

  • To prepare an acidic stock, add 900 µL of deionized water and stir. Slowly add 0.1 M HCl dropwise while monitoring for dissolution.

  • Once fully dissolved, adjust the final volume to 1.0 mL with deionized water.

  • To prepare a basic stock, follow the same procedure but use 0.1 M NaOH instead of HCl.

  • Store the stock solution at -20°C. When diluting into your final buffer, ensure the final pH is not near the compound's isoelectric point.

Protocol 2: Preparation of a 50 mM Stock Solution using a Co-solvent
  • Weigh out 12.9 mg of this compound.

  • Add a minimal amount of DMSO (e.g., 200-300 µL) and vortex or sonicate until the compound is fully dissolved.

  • Slowly add your desired aqueous buffer to the DMSO concentrate dropwise with constant stirring until a final volume of 1.0 mL is reached.

  • If any precipitation is observed, you may have reached the solubility limit for that buffer/co-solvent ratio.

  • Store the stock solution at -20°C.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve (S)-2-Amino-4- (4-bromophenyl)butanoic acid in aqueous buffer check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Adjust pH away from neutral (pI) (e.g., pH < 5 or pH > 8) check_solubility->adjust_ph No success Success: Compound is dissolved check_solubility->success Yes recheck_solubility1 Is it dissolved now? adjust_ph->recheck_solubility1 use_cosolvent Use a co-solvent (e.g., DMSO) to prepare a stock solution recheck_solubility1->use_cosolvent No recheck_solubility1->success Yes recheck_solubility2 Is it dissolved now? use_cosolvent->recheck_solubility2 heat_sonicate Apply gentle heat (30-40°C) and/or sonication recheck_solubility2->heat_sonicate No recheck_solubility2->success Yes recheck_solubility3 Is it dissolved now? heat_sonicate->recheck_solubility3 lower_concentration Lower the final concentration of the compound recheck_solubility3->lower_concentration No recheck_solubility3->success Yes lower_concentration->check_solubility fail Insoluble at this concentration. Consider alternative strategies. lower_concentration->fail

Caption: Troubleshooting workflow for dissolving this compound.

Factors_Influencing_Solubility cluster_factors Factors to Increase Solubility compound This compound (Low Solubility at pI) ph_adjustment pH Adjustment compound->ph_adjustment cosolvents Co-solvents (e.g., DMSO, DMF) compound->cosolvents additives Other Additives (e.g., Arginine) compound->additives dissolved_state Soluble Compound in Aqueous Buffer ph_adjustment->dissolved_state cosolvents->dissolved_state additives->dissolved_state

Caption: Key factors that can be manipulated to increase the solubility of the compound.

References

Technical Support Center: Optimization of Codon Suppression for (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating (S)-2-Amino-4-(4-bromophenyl)butanoic acid (p-bromo-L-phenylalanine, pBrF) into proteins via amber codon suppression.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the site-specific incorporation of p-bromo-L-phenylalanine (pBrF)?

The site-specific incorporation of pBrF relies on the amber suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA) pair. The aaRS is engineered to specifically recognize and charge the suppressor tRNA with pBrF. This charged tRNA then recognizes the amber stop codon (UAG) in the mRNA sequence of the target protein, leading to the insertion of pBrF at that specific site instead of terminating translation.

Q2: Which orthogonal aaRS/tRNA pair is recommended for pBrF incorporation?

For efficient and high-fidelity incorporation of pBrF, a redesigned yeast phenylalanyl-tRNA synthetase (yPheRS) is often used. Specifically, variants like yPheRS (T415A) have shown enhanced specificity for pBrF and reduced misincorporation of natural amino acids such as tryptophan.[1][2] This is typically paired with a mutant yeast suppressor tRNA (ytRNAPheCUA) that has been optimized to reduce mischarging by endogenous E. coli synthetases.[1][2]

Q3: What are the typical expression yields for proteins containing pBrF?

The expression yield of proteins containing pBrF can vary significantly depending on the expression system, the specific protein, the site of incorporation, and the optimization of various experimental parameters. However, with proper optimization, yields can range from 50% to as high as 120% of the wild-type protein expression levels in cell-free systems.[3] In cellular systems, yields are often lower but can be substantial with optimized protocols.

Q4: How can I verify the successful incorporation of pBrF into my target protein?

The most definitive method for verifying the incorporation of pBrF is mass spectrometry. By analyzing the intact protein or digested peptide fragments, you can detect the mass shift corresponding to the replacement of a natural amino acid with pBrF. The bromine atom in pBrF also provides a unique isotopic signature that can be readily identified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of full-length protein 1. Inefficient amber suppression: The aaRS/tRNA pair may not be functioning optimally. 2. Toxicity of pBrF: High concentrations of the unnatural amino acid can be toxic to the host cells. 3. Suboptimal expression conditions: Temperature, inducer concentration, or media composition may not be ideal. 4. Competition with Release Factor 1 (RF1): RF1 can terminate translation at the amber codon before the suppressor tRNA can incorporate pBrF.1. Optimize the aaRS/tRNA pair: Ensure you are using a synthetase specifically evolved for pBrF, such as the yPheRS (T415A) variant.[1][2] Optimize the plasmid ratio of the aaRS/tRNA pair to the target protein. 2. Titrate pBrF concentration: Perform a dose-response experiment to determine the optimal concentration of pBrF that maximizes protein yield without causing significant toxicity. Start with a lower concentration (e.g., 1 mM in E. coli) and gradually increase it. 3. Optimize expression conditions: Lower the induction temperature (e.g., 18-25°C) to improve protein folding and solubility.[4] Optimize the inducer (e.g., IPTG) concentration. Use a richer growth medium to support protein expression. 4. Use an RF1-deficient E. coli strain: This will reduce competition at the amber codon and can significantly improve the yield of the pBrF-containing protein.
High levels of truncated protein 1. Inefficient amber suppression: As above. 2. Poor accessibility of the amber codon site: The location of the UAG codon within the mRNA secondary structure can affect suppression efficiency.1. See solutions for "Low or no yield of full-length protein". 2. Analyze the nucleotide context: The sequence surrounding the amber codon can influence suppression efficiency. A purine, especially adenosine (A), immediately following the UAG codon is often favorable.[5] Consider synonymous mutations in the codons flanking the amber site to improve accessibility.
Misincorporation of natural amino acids (e.g., Tryptophan, Lysine) 1. Polyspecificity of the aaRS: The engineered synthetase may still recognize and charge the suppressor tRNA with natural amino acids. 2. Mischarging of the suppressor tRNA by endogenous synthetases: Host cell synthetases may incorrectly charge the orthogonal tRNA.1. Use a highly specific aaRS: Employ aaRS variants that have been specifically selected for high fidelity with pBrF, such as yPheRS (T415A), which shows a 5-fold higher activity for pBrF over tryptophan.[1][2] 2. Modify the suppressor tRNA: Use a suppressor tRNA that has been engineered to reduce recognition by endogenous synthetases. For example, disrupting the Watson-Crick base pair between nucleotides 30 and 40 in ytRNAPheCUA can eliminate mischarging by E. coli lysyl-tRNA synthetase.[1][2]
Protein aggregation or insolubility 1. High expression rate: Strong promoters can lead to the rapid production of protein, overwhelming the cellular folding machinery. 2. Destabilizing effect of pBrF: The incorporation of the unnatural amino acid may alter the protein's structure and stability.1. Reduce expression rate: Lower the induction temperature and/or the inducer concentration.[4] 2. Co-express chaperones: This can assist in the proper folding of the pBrF-containing protein. 3. Use solubility-enhancing fusion tags: Tags like GST or MBP can improve the solubility of the target protein.

Data Presentation

Table 1: Comparison of yPheRS Variants for pBrF Incorporation

yPheRS VariantKey MutationImprovement in SpecificityFidelity of pBrF IncorporationReference
yPheRS (T415G)T415GAllows incorporation of phenylalanine analoguesProne to misincorporation of Trp and Lys[1]
yPheRS (T415A)T415A5-fold higher activity for pBrF compared to TrpAt least 98%[1][2]

Table 2: General Optimization Parameters for pBrF Incorporation

ParameterRecommended Range/E. coliRecommended Range/Mammalian CellsKey Considerations
pBrF Concentration 1-2 mM0.1-1 mMTitrate to find the optimal balance between incorporation efficiency and cell toxicity.
Induction Temperature 18-25°CN/A (typically 37°C)Lower temperatures can improve protein solubility and folding.[4]
Inducer Concentration (e.g., IPTG) 0.1-1 mMN/ALower concentrations can reduce the rate of transcription, which may improve folding.
Plasmid Ratio (aaRS/tRNA : Target Protein) 1:1 to 3:11:1 to 2:1Optimize to ensure sufficient levels of the suppression machinery.

Experimental Protocols

Detailed Methodology for pBrF Incorporation in E. coli
  • Strain and Plasmids:

    • Use an E. coli expression strain such as BL21(DE3). For improved efficiency, consider an RF1-deficient strain.

    • Co-transform the cells with two plasmids:

      • An expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

      • A plasmid encoding the orthogonal yPheRS (T415A) and the mutant ytRNAPheCUA (e.g., pEVOL-pBrF).

  • Culture and Induction:

    • Grow the co-transformed cells in a suitable medium (e.g., LB or 2xYT) supplemented with the appropriate antibiotics at 37°C with shaking to an OD600 of 0.6-0.8.

    • Add pBrF to a final concentration of 1-2 mM.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and reduce the temperature to 18-25°C.

    • Continue to culture for 12-16 hours.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Analyze the purified protein by SDS-PAGE to check for expression and purity.

    • Confirm the incorporation of pBrF by mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for pBrF Incorporation in E. coli cluster_prep Preparation cluster_growth Growth and Induction cluster_analysis Analysis co_transformation Co-transformation of E. coli with target and aaRS/tRNA plasmids inoculation Inoculate single colony into culture medium co_transformation->inoculation growth_to_od Grow at 37°C to OD600 0.6-0.8 inoculation->growth_to_od add_pBrF Add pBrF (1-2 mM) growth_to_od->add_pBrF induction Induce with IPTG and reduce temperature to 18-25°C add_pBrF->induction expression Express protein for 12-16 hours induction->expression harvesting Harvest cells expression->harvesting purification Purify protein harvesting->purification sds_page SDS-PAGE analysis purification->sds_page mass_spec Mass Spectrometry confirmation purification->mass_spec

Caption: Workflow for pBrF incorporation in E. coli.

signaling_pathway Mechanism of Amber Codon Suppression for pBrF Incorporation cluster_charging tRNA Charging cluster_translation Protein Translation pBrF p-bromo-L-phenylalanine (pBrF) aaRS Orthogonal aaRS (e.g., yPheRS T415A) pBrF->aaRS charged_tRNA pBrF-tRNA_CUA aaRS->charged_tRNA ATP -> AMP + PPi tRNA Suppressor tRNA (tRNA_CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Growing Polypeptide Chain ribosome->protein Elongation mRNA mRNA with UAG codon mRNA->ribosome full_length_protein Full-length protein with pBrF protein->full_length_protein Incorporation at UAG

Caption: Amber suppression mechanism for pBrF.

logical_relationship Troubleshooting Logic for Low Protein Yield low_yield Low Yield of Full-Length Protein? check_suppression Is Amber Suppression Efficient? low_yield->check_suppression check_toxicity Is pBrF Concentration Toxic? low_yield->check_toxicity check_expression Are Expression Conditions Optimal? low_yield->check_expression solution_suppression Optimize aaRS/tRNA pair and ratio check_suppression->solution_suppression No solution_rf1 Use RF1-deficient strain check_suppression->solution_rf1 No solution_toxicity Titrate pBrF concentration check_toxicity->solution_toxicity Yes solution_expression Optimize temperature and inducer check_expression->solution_expression No

Caption: Troubleshooting low protein yield.

References

Technical Support Center: Purification of Proteins Containing (S)-2-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins incorporating the unnatural amino acid (S)-2-Amino-4-(4-bromophenyl)butanoic acid, also known as p-bromophenylalanine (pBrF).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying proteins containing pBrF?

A1: The main challenges include:

  • Lower expression levels: The machinery for incorporating unnatural amino acids can be less efficient than that for natural amino acids, leading to lower overall protein yield.

  • Misfolding and aggregation: The bulky, hydrophobic nature of the bromo-phenyl group can disrupt the natural folding of the protein, potentially leading to the formation of inclusion bodies or soluble aggregates.

  • Misincorporation of natural amino acids: The orthogonal translation system may not be perfectly specific, leading to a heterogeneous protein population where some molecules contain a natural amino acid (like phenylalanine or tyrosine) at the target position instead of pBrF.

  • Altered chromatographic behavior: The introduction of pBrF can change the surface properties of the protein, such as hydrophobicity and isoelectric point, which may alter its binding characteristics on various chromatography resins.

Q2: Which expression system is recommended for producing proteins with pBrF?

A2: Escherichia coli is a commonly used host for incorporating pBrF. This typically requires the co-expression of the target protein (with an amber stop codon, UAG, at the desired incorporation site) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBrF. Cell-free protein synthesis (CFPS) systems are also a powerful option as they allow for direct control over the reaction components, minimizing cellular toxicity and misincorporation.[1][2]

Q3: What affinity tags are compatible with pBrF-containing proteins?

A3: Standard affinity tags are generally compatible. The most common are:

  • Polyhistidine-tag (His-tag): This is a widely used tag that binds to immobilized metal ions like nickel (Ni2+) or cobalt (Co2+).[3] It is generally unaffected by the presence of pBrF elsewhere in the protein.

  • Glutathione S-transferase (GST) tag: This larger tag binds to immobilized glutathione. The fusion protein is typically eluted with an excess of free glutathione.

  • Maltose-binding protein (MBP) tag: This tag can enhance the solubility of the target protein and binds to amylose resin.

Q4: Can I use standard chromatography techniques for purifying pBrF-containing proteins?

A4: Yes, standard chromatography techniques are the foundation of purification for these proteins. A multi-step approach is recommended to achieve high purity:

  • Affinity Chromatography: As the initial capture step to isolate the fusion protein from the bulk of cellular proteins.

  • Ion-Exchange Chromatography (IEX): To separate proteins based on their net charge. The isoelectric point (pI) of your protein may be altered by the incorporation of pBrF, so you may need to screen a range of pH and salt conditions.

  • Size-Exclusion Chromatography (SEC): As a final polishing step to separate the protein from any remaining contaminants and aggregates based on size.

Troubleshooting Guides

Issue 1: Low Yield of Purified Protein

Possible Cause Troubleshooting Step
Inefficient incorporation of pBrF Optimize the concentration of pBrF in the growth media. Ensure the orthogonal synthetase/tRNA pair is expressed efficiently.
Protein is in inclusion bodies Perform a small-scale lysis and check the insoluble pellet by SDS-PAGE. If the protein is insoluble, purification will need to be performed under denaturing conditions with subsequent refolding.
Protein degradation Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Keep the protein sample on ice or at 4°C at all times.[4]
Protein did not bind to the affinity column See "Issue 2" below.

Issue 2: Protein Does Not Bind to the Affinity Column (e.g., Ni-NTA for His-tagged protein)

Possible Cause Troubleshooting Step
Affinity tag is inaccessible The incorporation of pBrF may have altered the protein's folding, causing the tag to be buried. Try performing the binding step under mild denaturing conditions (e.g., with 1-2 M urea) and then refolding on the column.
Incorrect buffer composition Ensure the pH of your binding buffer is appropriate (typically 7.4-8.0 for Ni-NTA). Avoid high concentrations of chelating agents like EDTA or reducing agents like DTT, which can strip the metal ions from the resin.
Competition from other molecules If using a His-tag, ensure the imidazole concentration in your lysis and binding buffer is low enough (typically 10-20 mM) to prevent premature elution.

Issue 3: Presence of Multiple Bands on SDS-PAGE After a Single Purification Step

Possible Cause Troubleshooting Step
Non-specific binding of contaminants Increase the stringency of your washes. For His-tag purification, this can be done by increasing the imidazole concentration in the wash buffer. For all affinity chromatography, increasing the salt concentration (e.g., up to 500 mM NaCl) can reduce ionic interactions.
Protein degradation As mentioned above, use protease inhibitors and maintain low temperatures.
Presence of truncated protein products This can result from premature termination of translation. Ensure the amber stop codon is not "leaky" in your expression system.
Misincorporation of natural amino acids This can lead to a heterogeneous population that may behave slightly differently during purification. Mass spectrometry can be used to confirm the fidelity of pBrF incorporation.

Issue 4: Protein Aggregates After Elution

Possible Cause Troubleshooting Step
High protein concentration Elute into a larger volume or perform a buffer exchange into a more suitable buffer immediately after elution.
Buffer conditions are not optimal for stability The optimal buffer for purification may not be the best for long-term stability. Screen different pH values and additives for your final buffer.
Presence of pBrF increases aggregation propensity Consider adding stabilizing agents to your elution and storage buffers, such as glycerol (5-20%), L-arginine (50-100 mM), or non-ionic detergents (e.g., 0.1% Tween-20).

Experimental Protocols

This section provides a representative protocol for the purification of a His-tagged protein containing pBrF, expressed in E. coli.

1. Cell Lysis

  • Thaw the cell pellet on ice.

  • Resuspend the cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, and a protease inhibitor cocktail).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Collect the supernatant.

2. Affinity Chromatography (Ni-NTA)

  • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE.

3. Ion-Exchange Chromatography (Anion Exchange)

  • Perform a buffer exchange on the pooled fractions from the affinity step into IEX Buffer A (20 mM Tris-HCl, pH 8.5, 25 mM NaCl).

  • Equilibrate an anion exchange column with IEX Buffer A.

  • Load the protein sample onto the column.

  • Wash the column with 5 CV of IEX Buffer A.

  • Elute the protein with a linear gradient of 0-100% IEX Buffer B (20 mM Tris-HCl, pH 8.5, 1 M NaCl) over 20 CV.

  • Collect fractions and analyze by SDS-PAGE.

4. Size-Exclusion Chromatography

  • Concentrate the pooled, purified fractions from the IEX step.

  • Equilibrate a size-exclusion column with SEC Buffer (20 mM HEPES, pH 7.5, 150 mM NaCl).

  • Load the concentrated protein onto the column.

  • Run the column with SEC Buffer and collect fractions.

  • Analyze fractions by SDS-PAGE to identify those containing the pure protein.

Data Presentation

Table 1: Representative Purification Table for a His-tagged Protein Containing pBrF

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified Lysate200105100
Ni-NTA Eluate1286780
IEX Eluate6.569260
SEC Eluate54.8>9848

Note: These are representative values and will vary depending on the specific protein and expression levels.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification Cascade cluster_analysis Analysis expression E. coli Expression with pBrF harvest Cell Harvest & Lysis expression->harvest lysate Clarified Lysate harvest->lysate affinity Affinity Chromatography (Capture) lysate->affinity iex Ion-Exchange Chromatography (Intermediate) affinity->iex sec Size-Exclusion Chromatography (Polishing) iex->sec sds_page SDS-PAGE sec->sds_page mass_spec Mass Spectrometry sec->mass_spec

Caption: A typical experimental workflow for the expression and purification of a protein containing pBrF.

troubleshooting_workflow start Low Protein Yield After Purification check_insoluble Is the protein in the insoluble pellet? start->check_insoluble check_binding Did the protein bind to the affinity column? check_insoluble->check_binding No denaturing_purification Use denaturing purification protocol check_insoluble->denaturing_purification Yes check_degradation Are there degradation products on SDS-PAGE? check_binding->check_degradation Yes optimize_binding Optimize binding conditions (e.g., check tag accessibility, buffer pH) check_binding->optimize_binding No add_protease_inhibitors Add protease inhibitors and work at 4°C check_degradation->add_protease_inhibitors Yes optimize_expression Optimize expression conditions (pBrF concentration, induction) check_degradation->optimize_expression No

Caption: A troubleshooting decision tree for low yield of pBrF-containing proteins.

References

Minimizing off-target effects of (S)-2-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (S)-2-Amino-4-(4-bromophenyl)butanoic acid.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, focusing on its potential interactions with GABA receptors, glutamate receptors, and the mitotic kinesin CENP-E.

Issue 1: Inconsistent results in GABA-B receptor binding assays.

  • Question: My radioligand binding assay for the GABA-B receptor shows high variability and low specific binding when testing this compound. What could be the cause?

  • Answer: High variability in GABA-B receptor binding assays can stem from several factors. Firstly, ensure the quality and purity of your this compound, as impurities can interfere with binding. Secondly, the stability of the radioligand is crucial; ensure it has been stored correctly and is within its recommended shelf-life. Hydrophobic compounds can exhibit high non-specific binding, which can be mitigated by coating filter plates with bovine serum albumin (BSA) and including BSA or detergents in the binding buffer.[1] Finally, confirm the integrity of your membrane preparation. Repeated freeze-thaw cycles can damage receptor integrity. If using whole cells, ensure consistent cell density and viability.

Issue 2: Unexpected cellular responses in glutamate receptor functional assays.

  • Question: I am observing unexpected or inconsistent changes in intracellular calcium levels in my glutamate receptor functional assay after applying this compound. How can I troubleshoot this?

  • Answer: Inconsistent calcium responses in glutamate receptor assays can be complex. Ensure that the observed effect is specific to glutamate receptor activation. The compound may be acting on other ion channels or G-protein coupled receptors that modulate intracellular calcium. It is advisable to use selective antagonists for different glutamate receptor subtypes (e.g., NMDA, AMPA) to dissect the specific pathway being affected.[2] Additionally, the health and density of the cells are critical for a robust calcium signal. Ensure cells are not over-confluent and have been properly loaded with the calcium indicator dye. Phototoxicity from the imaging process can also lead to spurious calcium signals, so minimize light exposure.

Issue 3: Lack of significant inhibition in CENP-E ATPase activity assays.

  • Question: I am not observing the expected inhibition of CENP-E ATPase activity with this compound. What are the possible reasons?

  • Answer: A lack of CENP-E inhibition could be due to several factors. Firstly, the compound may not be a direct inhibitor of CENP-E's ATPase activity, or it may have a very high IC50 value. It is also possible that the compound acts through an allosteric mechanism that is not well-captured by the specific ATPase assay being used.[3] Ensure the purity and concentration of your recombinant CENP-E protein and the quality of the microtubules used to stimulate its activity. The buffer conditions, including ATP and magnesium concentrations, are also critical for optimal enzyme activity and can influence inhibitor potency.

II. Frequently Asked Questions (FAQs)

Q1: What are the potential on-targets and off-targets of this compound?

A1: Based on its structural similarity to known neuroactive compounds, the primary potential on-targets for this compound are GABA receptors (specifically the GABA-B subtype) and glutamate receptors. Structurally related phenyl-substituted GABA analogs are known to act as GABA-B receptor agonists.[4] Phenyl-substituted amino acids can also interact with glutamate receptors.[2] A potential, though less direct, off-target is the centromere-associated protein E (CENP-E), as a protected analog of a similar compound is used in the synthesis of a CENP-E inhibitor.

Q2: How can I experimentally determine the on-target and off-target activity of this compound?

A2: A tiered approach is recommended. Start with in vitro binding assays to determine the affinity of the compound for GABA-B and various glutamate receptor subtypes. Follow this with in vitro functional assays, such as calcium imaging or electrophysiology, to assess whether the compound acts as an agonist or antagonist at these receptors. To investigate the potential for CENP-E inhibition, an in vitro ATPase activity assay can be performed. For a broader off-target profile, consider commercially available safety pharmacology panels that screen the compound against a wide range of receptors and enzymes.

Q3: What are the known off-target effects of drugs targeting GABA-B receptors?

A3: GABA-B receptor agonists can have side effects such as muscle weakness, sedation, and confusion.[5] These are often dose-dependent and can be considered extensions of the on-target pharmacology. True off-target effects would involve interactions with other receptors. Some GABA-B receptor ligands have been shown to interact with other G-protein coupled receptors, although this is compound-specific.

Q4: What are the common off-target effects of glutamate receptor modulators?

A4: Glutamate receptor modulators, particularly NMDA receptor antagonists, can have significant off-target effects, including psychotomimetic effects, memory impairment, and neurotoxicity at high doses.[6] These effects are often attributed to the widespread role of glutamate in the central nervous system. Off-target binding to other receptors, such as sigma receptors, has also been reported for some NMDA receptor antagonists.

Q5: Are there known off-target effects for CENP-E inhibitors?

A5: The primary on-target effect of CENP-E inhibitors is mitotic arrest due to the failure of chromosome alignment.[7] Off-target effects could include interactions with other kinesin motor proteins, although some inhibitors have shown high selectivity for CENP-E.[3] Resistance to CENP-E inhibitors can emerge through mutations in the CENP-E gene or overexpression of drug efflux pumps.[8]

III. Quantitative Data

Target Assay Type Parameter Value Reference
GABA-B ReceptorRadioligand BindingKiTo be determined
NMDA ReceptorFunctional AssayIC50/EC50To be determined
AMPA ReceptorFunctional AssayIC50/EC50To be determined
CENP-EATPase AssayIC50To be determined

IV. Experimental Protocols

Protocol 1: GABA-B Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the GABA-B receptor.

Materials:

  • Cell membranes expressing GABA-B receptors

  • [3H]-CGP54626 (radioligand)

  • This compound (test compound)

  • GABA (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-CGP54626 (typically at its Kd), and the serially diluted test compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of unlabeled GABA.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of the test compound using appropriate software.

Protocol 2: Glutamate Receptor-Mediated Calcium Imaging Assay

This protocol outlines a method to assess the functional activity of this compound on glutamate receptors by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the glutamate receptor subtype of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound (test compound)

  • Glutamate (agonist)

  • Appropriate buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with buffer to remove excess dye.

  • Prepare serial dilutions of this compound.

  • To test for agonist activity, add the diluted compound directly to the cells and measure the fluorescence signal over time.

  • To test for antagonist activity, pre-incubate the cells with the diluted compound for a defined period before adding a fixed concentration of glutamate (typically its EC50) and measure the fluorescence signal.

  • Analyze the data by calculating the change in fluorescence intensity to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Protocol 3: CENP-E ATPase Activity Assay

This protocol describes a method to measure the effect of this compound on the microtubule-stimulated ATPase activity of CENP-E.

Materials:

  • Recombinant CENP-E motor domain

  • Polymerized microtubules

  • This compound (test compound)

  • ATP

  • Assay buffer (e.g., 25 mM PIPES, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 6.8)

  • Phosphate detection reagent (e.g., Malachite Green)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, CENP-E protein, and the diluted test compound.

  • Add polymerized microtubules to stimulate the ATPase activity.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Generate a standard curve with known phosphate concentrations to quantify the amount of ATP hydrolyzed.

  • Calculate the percent inhibition of ATPase activity at each concentration of the test compound and determine the IC50 value.

V. Visualizations

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates GABA GABA or Agonist ((S)-2-Amino-4- (4-bromophenyl)butanoic acid?) GABA->GABAB_R Binds AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_release Glutamate_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R AMPA Receptor Na_influx Na+ Influx (Depolarization) AMPA_R->Na_influx Glutamate Glutamate or Ligand ((S)-2-Amino-4- (4-bromophenyl)butanoic acid?) Glutamate->NMDA_R Binds (with Glycine) Glutamate->AMPA_R Binds Signaling_cascade Downstream Signaling (e.g., CamKII, CREB) Ca_influx->Signaling_cascade Experimental_Workflow start Start: This compound in_vitro_binding In Vitro Binding Assays (GABA-B, Glutamate Receptors) start->in_vitro_binding in_vitro_functional In Vitro Functional Assays (Calcium Imaging, Electrophysiology) start->in_vitro_functional atpase_assay CENP-E ATPase Assay start->atpase_assay determine_on_target Determine Primary Target(s) and Potency in_vitro_binding->determine_on_target in_vitro_functional->determine_on_target atpase_assay->determine_on_target off_target_panel Off-Target Screening Panel determine_on_target->off_target_panel cellular_phenotypic Cellular Phenotypic Assays (e.g., Mitotic Arrest, Neuronal Firing) determine_on_target->cellular_phenotypic analyze_data Analyze and Compare On- and Off-Target Activities off_target_panel->analyze_data cellular_phenotypic->analyze_data end Conclusion: Off-Target Profile analyze_data->end

References

Stability of (S)-2-Amino-4-(4-bromophenyl)butanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (S)-2-Amino-4-(4-bromophenyl)butanoic acid under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: Based on its amino acid structure, it is expected to have good solubility in aqueous buffers, particularly at acidic or alkaline pH. For organic synthesis applications, it may be soluble in polar aprotic solvents like DMSO and DMF. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Q3: Is this compound stable in aqueous buffers at physiological pH?

Q4: What are the likely degradation pathways for this compound?

A4: While forced degradation studies for this specific molecule are not publicly available, potential degradation pathways for similar amino acid derivatives include:

  • Oxidation: The amino acid backbone can be susceptible to oxidation, potentially leading to deamination or decarboxylation. The electron-rich bromophenyl ring may also be a site for oxidative modification under harsh conditions.

  • Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or high-intensity light may lead to the formation of radical species and subsequent degradation.

  • Extreme pH: At very high or low pH, hydrolysis of the amino acid or reactions involving the bromophenyl group could occur, especially at elevated temperatures.

Q5: Can the bromine atom be displaced during experiments?

A5: The carbon-bromine bond on the phenyl ring is generally stable under typical biological and biochemical experimental conditions. However, it can be reactive in the presence of certain catalysts, such as palladium in cross-coupling reactions, or under harsh nucleophilic aromatic substitution conditions. These conditions are not typically encountered in biological assays.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of activity over time. Degradation of the compound in solution.Prepare fresh stock solutions before each experiment. Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light, especially during long incubations. Consider performing a time-course experiment to assess the stability of the compound under your specific experimental conditions.
Precipitation of the compound in cell culture media or buffer. Poor solubility at the working concentration or pH. Interaction with media components.Ensure the final concentration is below the solubility limit. Adjust the pH of the stock solution before adding it to the final buffer or media. Consider using a co-solvent like DMSO (ensure the final concentration is non-toxic to cells).
Unexpected side products in peptide synthesis. Side reactions involving the bromophenyl group under specific coupling or deprotection conditions. Racemization of the chiral center.Use milder coupling reagents and conditions. Minimize the time the amino acid is exposed to basic conditions during Fmoc deprotection. Analyze the crude peptide by mass spectrometry to identify potential side products.
Difficulty in purifying the compound or peptides containing it. The compound or peptide is aggregating. The compound is binding to the chromatography column.Use a different chromatography resin or mobile phase. Add solubilizing agents like guanidinium chloride or urea to the purification buffers for peptides.

Stability Data Summary

The following table summarizes general stability information for this compound and related brominated phenylalanine analogs. Quantitative data for this specific compound is limited; therefore, the information is largely qualitative and based on best practices for similar molecules.

Condition Stability Profile Recommendations
Solid State (2-8°C) Expected to be stable for >1 year.Store in a tightly sealed container, protected from light and moisture.
Aqueous Solution (pH 7.4, 4°C) Moderately stable for short-term storage (days).Prepare fresh for critical experiments. Store protected from light.
Aqueous Solution (-20°C) Stable for up to 1 month.Aliquot to avoid freeze-thaw cycles.
Aqueous Solution (-80°C) Stable for up to 6 months.Aliquot to avoid freeze-thaw cycles.
Acidic Conditions (e.g., TFA) Generally stable, used in peptide cleavage.Prolonged exposure at high temperatures should be avoided.
Basic Conditions (e.g., Piperidine) Potential for side reactions with prolonged exposure.Minimize exposure time during Fmoc deprotection in peptide synthesis.
Light Exposure Potentially susceptible to photodegradation.Protect solutions from light by using amber vials or covering with foil.
Oxidizing Agents Susceptible to oxidation.Avoid exposure to strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Cell-Based Assays
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solubilization: Add a small volume of sterile DMSO to dissolve the compound completely. For example, to make a 100 mM stock, dissolve 25.8 mg in 1 mL of DMSO.

  • Dilution (if necessary): For cell-based assays, further dilute the DMSO stock solution in sterile aqueous buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Quality Control Analysis by HPLC

This is a general method for assessing the purity of the compound.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Media/Buffer dissolve->dilute treat_cells Treat Cells with Compound dilute->treat_cells incubate Incubate (e.g., 24h, 37°C) treat_cells->incubate measure Measure Biological Endpoint incubate->measure collect_data Collect Data measure->collect_data analyze Analyze and Interpret Results collect_data->analyze

Caption: Workflow for using the compound in cell-based assays.

potential_degradation_pathways Potential Degradation Pathways cluster_pathways Degradation Products start This compound oxidation Oxidized Products (e.g., deaminated, decarboxylated) start->oxidation Oxidizing agents, heat photodegradation Photodegradation Products (e.g., radical species) start->photodegradation UV/High-intensity light hydrolysis Hydrolysis Products (extreme pH) start->hydrolysis Strong acid/base, heat

Caption: Potential degradation pathways under stress conditions.

neurotransmitter_transport_hypothesis Hypothesized Role in Neurotransmitter Transport compound This compound transporter Amino Acid Transporter (on neuronal or glial cell) compound->transporter Competes with neurotransmitter for binding neurotransmitter Endogenous Amino Acid Neurotransmitter (e.g., Glutamate) neurotransmitter->transporter Binds for reuptake

Caption: Hypothesized competitive inhibition of neurotransmitter transporters.

Technical Support Center: High-Fidelity Incorporation of (S)-2-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the misincorporation of natural amino acids during the site-specific insertion of the non-canonical amino acid (S)-2-Amino-4-(4-bromophenyl)butanoic acid (pBrBPA). The primary challenges in achieving high fidelity are the mischarging of the orthogonal tRNA with natural amino acids, particularly Tryptophan (Trp) and Lysine (Lys), by the engineered aminoacyl-tRNA synthetase (aaRS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of natural amino acid misincorporation when using a system for this compound (pBrBPA) incorporation?

A1: The primary cause is the inherent promiscuity of some engineered aminoacyl-tRNA synthetases (aaRS). For systems based on the yeast phenylalanyl-tRNA synthetase (yPheRS), the synthetase can mistakenly recognize and charge the orthogonal tRNA with natural amino acids that are structurally similar or can fit into the binding pocket. The most commonly misincorporated amino acids are Tryptophan (Trp) and Lysine (Lys)[1][2].

Q2: How does the orthogonal tRNA get mischarged with Lysine?

A2: The E. coli lysyl-tRNA synthetase can sometimes recognize and aminoacylate the yeast-derived orthogonal suppressor tRNA (ytRNAPheCUA)[1][2]. This cross-reactivity leads to the undesired incorporation of Lysine at the target codon.

Q3: Why is Tryptophan a common contaminant?

A3: The engineered binding pocket of the yPheRS, designed to accommodate the bromo-phenyl group of pBrBPA, can also fortuitously bind Tryptophan, another large aromatic amino acid[1][2]. This leads to the mischarging of the orthogonal tRNA with Tryptophan.

Q4: Can the concentration of pBrBPA in the growth media affect incorporation fidelity?

A4: Yes, while not a complete solution, maintaining a sufficiently high concentration of pBrBPA in the culture medium can help to outcompete the natural amino acids for binding to the engineered synthetase. However, optimizing the specificity of the tRNA and synthetase is a more robust strategy[3].

Q5: Are there specific E. coli strains that are better suited for non-canonical amino acid incorporation?

A5: Yes, using strains with modifications to the translational machinery can be beneficial. For instance, strains deficient in release factor 1 (RF1), such as those where all UAG stop codons have been replaced with UAA, can improve the efficiency of amber suppression by reducing competition at the ribosome[4]. Additionally, host strains engineered to enhance the expression of heterologous proteins, such as those deficient in certain proteases, can improve overall yield[3].

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Problem Potential Cause Recommended Solution
Mass spectrometry analysis shows significant incorporation of Lysine at the target site. The endogenous E. coli lysyl-tRNA synthetase is mis-charging your orthogonal tRNA (ytRNAPheCUA).Redesign the orthogonal tRNA: Disrupt the Watson-Crick base pair between nucleotides 30 and 40 of the ytRNAPheCUA. This modification has been shown to eliminate mischarging by the E. coli lysyl-tRNA synthetase[1][2].
Mass spectrometry analysis shows significant incorporation of Tryptophan at the target site. The engineered yeast phenylalanyl-tRNA synthetase (yPheRS) has off-target activity with Tryptophan.Improve synthetase specificity: Mutate the synthetase to better discriminate between pBrBPA and Tryptophan. The T415A variant of yPheRS has been shown to have a 5-fold higher activity for p-bromophenylalanine compared to Tryptophan[1][2].
Low yield of the full-length protein containing pBrBPA. 1. Inefficient amber suppression. 2. Suboptimal expression conditions. 3. Toxicity of the non-canonical amino acid or expressed protein.1. Optimize the expression system: Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1)[4]. 2. Optimize induction: Vary the concentration of inducers (e.g., IPTG, arabinose) and the temperature and duration of induction[5][6]. 3. Vary pBrBPA concentration: Titrate the concentration of pBrBPA in the growth medium to find the optimal balance between incorporation efficiency and cell viability.
No protein expression is observed. 1. Incorrect plasmid construction. 2. The target protein is toxic to the cells. 3. The amber codon is at a position that does not tolerate substitution.1. Sequence verify your plasmids: Ensure the gene of interest contains the TAG codon at the desired location and that the synthetase and tRNA genes are correct. 2. Use a tightly controlled promoter: An inducible promoter with low basal expression can help mitigate toxicity[3]. 3. Choose a different site for incorporation: Some sites within a protein are more amenable to the incorporation of non-canonical amino acids than others. Select a new site, preferably one that is surface-exposed and not critical for folding or function.

Quantitative Data on Fidelity Improvement

The following table summarizes the improvement in incorporation fidelity of p-bromophenylalanine (pBrF), a close analog of pBrBPA, by addressing the misincorporation of Tryptophan and Lysine.

System Components Primary Misincorporated Amino Acid(s) Fidelity of pBrF Incorporation
yPheRS (T415G) + Wild-type ytRNAPheCUATryptophan, LysineNot reported, but significant misincorporation observed[1][2]
yPheRS (T415A) + Mutant ytRNAPheCUA (disrupted 30-40 base pair)Minimal≥ 98% [1][2]

Experimental Protocols

Protocol 1: High-Fidelity Incorporation of pBrBPA in E. coli

This protocol is adapted from methodologies for incorporating similar phenylalanine derivatives[5].

  • Plasmids:

    • An expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired site of incorporation (e.g., a pET vector with ampicillin resistance).

    • A plasmid encoding the engineered aminoacyl-tRNA synthetase and the orthogonal tRNA (e.g., a pEVOL plasmid with chloramphenicol resistance)[5]. This plasmid should carry the gene for the yPheRS (T415A) mutant and the mutant ytRNAPheCUA with a disrupted 30-40 base pair.

  • Host Strain:

    • E. coli BL21(DE3) is a suitable host strain[5]. For potentially higher efficiency, a strain with a modified genome to reduce RF1 competition, such as C321.ΔA, can be used[4].

  • Transformation:

    • Co-transform the E. coli host strain with both the expression plasmid and the pEVOL plasmid.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

    • Incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 20 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate the starter culture into 1 L of LB medium with antibiotics and supplement with 1 mM this compound.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (if using the pEVOL plasmid with an arabinose-inducible promoter for the synthetase).

    • Reduce the temperature to 30°C and continue to shake overnight.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the protein of interest using standard protocols appropriate for the protein and any purification tags it may contain.

  • Verification:

    • Verify the incorporation of pBrBPA and assess the fidelity using mass spectrometry.

Visualizations

experimental_workflow cluster_plasmids Plasmid Preparation cluster_ecoli E. coli Host cluster_downstream Downstream Processing p_gene Gene of Interest Plasmid (with TAG codon) transformation Co-transformation p_gene->transformation p_evol pEVOL Plasmid (yPheRS-T415A + mutant tRNA) p_evol->transformation growth Growth to OD600 0.6-0.8 (+ pBrBPA) transformation->growth induction Induction (IPTG + Arabinose) growth->induction harvest Cell Harvesting induction->harvest purification Protein Purification harvest->purification verification Mass Spectrometry Verification purification->verification

Caption: Experimental workflow for high-fidelity pBrBPA incorporation.

signaling_pathway cluster_problem Problem: Misincorporation cluster_solution Solution: System Redesign cluster_outcome Outcome LysRS Endogenous Lysyl-tRNA Synthetase tRNA Orthogonal tRNA (ytRNAPhe_CUA) LysRS->tRNA Mischarges with Lys pBrBPA_RS Engineered pBrBPA-RS (yPheRS based) pBrBPA_RS->tRNA Mischarges with Trp ribosome Ribosome mutant_tRNA Mutant Orthogonal tRNA (disrupted 30-40 bp) mutant_tRNA->ribosome Delivers pBrBPA to TAG codon mutant_RS Specific pBrBPA-RS (yPheRS T415A) mutant_RS->mutant_tRNA Charges with pBrBPA pBrBPA pBrBPA pBrBPA->mutant_RS protein High-Fidelity Protein with pBrBPA ribosome->protein

Caption: Logical relationships in preventing misincorporation.

References

Technical Support Center: Enhancing Aminoacyl-tRNA Synthetase Efficiency for (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when engineering and utilizing aminoacyl-tRNA synthetases (aaRSs) for the site-specific incorporation of the non-canonical amino acid (ncAA) (S)-2-Amino-4-(4-bromophenyl)butanoic acid, a para-bromophenylalanine derivative.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it crucial for incorporating this compound?

A1: An orthogonal aaRS/tRNA pair is a synthetase and transfer RNA combination that functions independently of the host organism's own translational machinery.[1][2][3] This means the engineered aaRS specifically charges its designated ncAA, this compound, onto its cognate orthogonal tRNA, and not onto any of the host's endogenous tRNAs.[4] Conversely, the host's native aaRSs should not recognize the orthogonal tRNA or the ncAA.[1] This orthogonality is essential to prevent the misincorporation of the ncAA at unintended sites and to avoid disruption of the cell's natural protein synthesis.[3] The orthogonal tRNA is engineered to recognize a specific codon, typically a nonsense or "stop" codon like UAG (amber), which has been introduced at the desired site in the target protein's gene.[2][5]

Q2: What are the common starting points for engineering an aaRS for a novel ncAA like this compound?

A2: The most common starting points are aaRSs from evolutionarily distant organisms, such as those from archaea like Methanocaldococcus jannaschii (e.g., TyrRS and PylRS) or Methanosarcina species (e.g., PylRS), when working in E. coli or eukaryotic cells.[6][7] These enzymes often have a degree of natural "promiscuity" or a binding pocket that can be more readily mutated to accommodate new substrates.[8] The selection of a starting scaffold depends on the structural similarity of the target ncAA to the enzyme's natural substrate. For para-substituted phenylalanine derivatives like this compound, the tyrosyl-tRNA synthetase (TyrRS) is a common and effective choice.[7]

Q3: What are the key kinetic parameters to consider when evaluating the efficiency of an engineered aaRS?

A3: The primary kinetic parameters to evaluate are the Michaelis constant (KM) and the catalytic rate constant (kcat). These are often combined into the specificity constant (kcat/KM), which represents the overall enzymatic efficiency.[9] A lower KM indicates a higher binding affinity of the synthetase for the ncAA and its cognate tRNA. A higher kcat signifies a faster rate of aminoacylation once the substrates are bound. For an efficient system, the goal is to evolve an aaRS with a high kcat/KM for the target ncAA and a very low kcat/KM for all 20 canonical amino acids to ensure high fidelity.[9][10]

Q4: How can I improve the expression yield of a protein containing this compound?

A4: Low protein yield is a common issue. Several factors can be optimized:

  • Synthetase Efficiency: The primary factor is the efficiency of your engineered aaRS. Further directed evolution may be needed to improve its kcat/KM.[6][9]

  • Plasmid System: Using a plasmid system like pEVOL, which utilizes both constitutive and inducible promoters to drive two copies of the aaRS gene, can significantly increase the intracellular concentration of the synthetase and improve yields.[11]

  • tRNA Expression: Optimizing the expression level of the orthogonal tRNA can also enhance incorporation efficiency.[12]

  • ncAA Concentration: Ensure an adequate concentration of this compound is supplied in the growth media, as transport into the cell can be a limiting factor.

  • Expression Conditions: Lowering the induction temperature (e.g., to 30°C) can sometimes improve protein folding and overall yield.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Protein Expression 1. Inefficient aaRS cannot outcompete the translation termination at the amber (UAG) codon. 2. The engineered aaRS is not active towards this compound. 3. The ncAA is not being efficiently transported into the cell. 4. The orthogonal tRNA is not being expressed or is unstable.1. Perform further rounds of directed evolution to improve aaRS activity.[6][14] 2. Confirm aaRS activity using in vitro aminoacylation assays.[7][15] 3. Increase the concentration of the ncAA in the growth medium. 4. Verify tRNA expression via Northern blot or RT-qPCR.
High Truncation Rate (Significant amount of shorter protein product) 1. The aminoacylation of the orthogonal tRNA is the rate-limiting step, leading to frequent termination at the amber codon.[16] 2. Insufficient intracellular concentration of the charged orthogonal tRNA.1. Evolve the aaRS for a higher kcat to increase the speed of the aminoacylation reaction.[9] 2. Increase the expression of both the aaRS and the orthogonal tRNA, for instance, by using a higher copy number plasmid or a stronger promoter.[11]
Misincorporation of Natural Amino Acids 1. The engineered aaRS is "polyspecific" and can recognize one or more of the 20 canonical amino acids.[8][13] 2. The orthogonal tRNA is being recognized and charged by an endogenous aaRS from the host.[4]1. Implement a negative selection step in your directed evolution protocol. This involves expressing a toxic gene containing an amber codon in the absence of the ncAA. Cells with polyspecific aaRS variants that incorporate a natural amino acid will express the toxin and be eliminated.[3] 2. Sequence the orthogonal tRNA to ensure no mutations have occurred. Consider re-engineering the tRNA to remove any identity elements recognized by host synthetases.[4][12]
Low Selectivity (Incorporation of other non-canonical amino acids or analogs) The aaRS active site is promiscuous and can accommodate structurally similar amino acids that may be present as impurities or byproducts.[7][8]1. Use a counter-selection strategy during directed evolution. This involves performing the negative selection in the presence of the undesired analog.[7] 2. Purify the target ncAA to a high degree to remove any contaminating analogs. 3. Characterize the polyspecificity of your aaRS against a panel of related ncAAs using a fluorescence-based reporter assay.[8]

Quantitative Data Summary

The following tables summarize typical improvements in aaRS efficiency achieved through directed evolution for ncAAs. While specific values for this compound will vary, these provide a benchmark for expected outcomes.

Table 1: Improvement in Protein Yield via Directed Evolution

aaRS Variant Reporter Protein Fold Improvement in Yield (vs. Parent) Reference ncAA
Parent PylRS YFP(TAG) 1.0x Nε-crotonyl-lysine
Evolved CrtK-RS(4.1) YFP(TAG) 3.5x (250% increase) Nε-crotonyl-lysine
Parent PylRS-derived ncAA-containing protein 1.0x BocK
PACE-evolved PylRS ncAA-containing protein up to 9.7x BocK

Data adapted from references[6][9][14].

Table 2: Enhancement of Enzymatic Efficiency (kcat/KM)

Enzyme Evolution Method Fold Improvement in kcat/KM Reference ncAA
Chimeric PylRS Phage-Assisted Continuous Evolution (PACE) 45x BocK

Data adapted from references[6][9].

Experimental Protocols & Methodologies

Protocol 1: Two-Tier Screening for Directed Evolution of aaRS

This protocol is adapted from established methods for evolving synthetases with enhanced efficiency.[14] It combines a high-throughput colony screen with a quantitative colorimetric assay.

Objective: To identify aaRS variants with increased incorporation efficiency for this compound.

Materials:

  • E. coli host strain harboring a reporter plasmid (e.g., LacZα with two amber codons).

  • pEVOL plasmid containing the aaRS library.

  • LB agar plates with appropriate antibiotics and IPTG/X-gal.

  • Liquid LB medium.

  • 96-well plates.

  • ONPG (o-nitrophenyl-β-D-galactopyranoside).

Methodology:

  • Library Transformation: Transform the aaRS mutant library into the E. coli host strain containing the reporter plasmid.

  • Tier 1: White/Blue Screening:

    • Plate the transformed cells on LB agar plates containing antibiotics, IPTG, X-gal, and a low concentration of this compound.

    • Cells with inactive or inefficient aaRS variants will fail to suppress the two amber codons in the lacZα gene, resulting in no functional β-galactosidase and white colonies.

    • Cells with active aaRS variants will produce functional β-galactosidase, leading to the hydrolysis of X-gal and the formation of blue colonies.

    • Pick the blue colonies for the next tier of screening.

  • Tier 2: Quantitative Colorimetric Assay:

    • Inoculate the selected blue colonies into a 96-well plate containing liquid LB medium with antibiotics and the target ncAA. Grow overnight.

    • Inoculate a fresh 96-well plate with the overnight cultures and grow to mid-log phase (OD600 ≈ 0.6).

    • Lyse the cells and add ONPG solution.

    • Measure the rate of ONPG hydrolysis by monitoring the absorbance at 420 nm over time.

    • The rate of color development is proportional to the β-galactosidase activity, which in turn reflects the incorporation efficiency of the aaRS variant.

    • Select the variants with the highest activity for sequencing and further characterization.

Protocol 2: In Vitro Aminoacylation Kinetics Assay

This assay measures the rate of tRNA charging and is crucial for determining the kinetic parameters (kcat, KM) of your engineered aaRS.[15][17]

Objective: To quantify the enzymatic efficiency of a purified aaRS variant.

Materials:

  • Purified, His-tagged aaRS variant.

  • In vitro transcribed and refolded orthogonal tRNA.

  • [32P]-ATP.

  • This compound.

  • Reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl2, 200 mM KCl, 2 mM DTT).[15]

  • Trichloroacetic acid (TCA).

  • Scintillation counter.

Methodology:

  • Reaction Setup: Prepare a reaction mix containing the reaction buffer, a saturating concentration of the ncAA, the purified aaRS, and [32P]-ATP.

  • Initiate Reaction: Start the reaction by adding the orthogonal tRNA.

  • Time Points: At various time points, quench aliquots of the reaction mixture by spotting them onto filter paper soaked in cold 10% TCA.

  • Washing: Wash the filter papers multiple times with cold 5% TCA and then with ethanol to remove unincorporated [32P]-ATP. The charged tRNA, being a macromolecule, will precipitate and remain on the filter.

  • Quantification: Dry the filter papers and measure the amount of radioactive [32P]-AMP attached to the tRNA using a scintillation counter.

  • Data Analysis: Plot the amount of charged tRNA over time. The initial velocity of the reaction is determined from the linear phase of this curve. By varying the concentration of one substrate (e.g., tRNA) while keeping others saturated, you can determine KM and kcat by fitting the data to the Michaelis-Menten equation.

Visualizations

Directed_Evolution_Workflow cluster_0 Library Generation cluster_1 Selection & Screening cluster_2 Analysis & Characterization Parent_aaRS Parent aaRS Gene Mutagenesis Error-Prone PCR or Saturation Mutagenesis Parent_aaRS->Mutagenesis Library aaRS Mutant Library (>10^7 variants) Mutagenesis->Library Transformation Transform into E. coli with Reporter Gene (e.g., LacZ-2xTAG) Library->Transformation Positive_Selection Positive Selection (Growth/Survival in presence of ncAA) Transformation->Positive_Selection Negative_Selection Negative Selection (Death in absence of ncAA) Positive_Selection->Negative_Selection Surviving Population Screening Quantitative Screen (e.g., FACS or Colorimetric Assay) Negative_Selection->Screening High-Fidelity Population Sequencing Sequence 'Hit' Variants Screening->Sequencing Characterization In Vitro & In Vivo Characterization Sequencing->Characterization Improved_aaRS Improved aaRS Variant Characterization->Improved_aaRS

Troubleshooting_Logic Start Low Yield of ncAA-Protein Check_Truncation Western Blot: Significant Truncation? Start->Check_Truncation Check_Misincorporation Mass Spectrometry: Misincorporation of Canonical AAs? Check_Truncation->Check_Misincorporation No Improve_Efficiency Root Cause: Low aaRS Efficiency Solution: Evolve for higher kcat/KM Check_Truncation->Improve_Efficiency Yes Improve_Fidelity Root Cause: Low aaRS Fidelity Solution: Negative Selection Check_Misincorporation->Improve_Fidelity Yes Check_Orthogonality Root Cause: Poor Orthogonality Solution: Re-engineer tRNA Check_Misincorporation->Check_Orthogonality No (Suspect tRNA issue) Final_Protein High Yield, High Fidelity Protein Improve_Efficiency->Final_Protein Improve_Fidelity->Final_Protein Check_Orthogonality->Final_Protein

References

Addressing toxicity of (S)-2-Amino-4-(4-bromophenyl)butanoic acid in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (S)-2-Amino-4-(4-bromophenyl)butanoic acid in cell culture experiments. As this is a novel compound, the information provided is based on the toxicological profiles of structurally similar compounds, such as other amino acid analogs and bromophenyl-containing molecules, and established principles of cellular toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of toxicity for this compound?

A1: While the specific mechanism is yet to be fully elucidated, based on its structure as an amino acid analog, potential mechanisms of toxicity include:

  • Protein Misfolding: Amino acid analogs can be mistakenly incorporated into newly synthesized proteins, leading to misfolding, loss of function, and cellular stress.[1][2]

  • Oxidative Stress: The bromophenyl group may contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.[3][4][5][6]

  • Induction of Apoptosis: Many cytotoxic compounds, including some containing bromophenyl moieties, can trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways.[7]

Q2: I am observing high levels of cell death even at low concentrations of the compound. What could be the reason?

A2: High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Neuronal cell lines, for instance, have shown higher sensitivity to some amino acid analogs compared to astrocytes.[1]

  • Compound Purity: Impurities in the compound stock could be more toxic than the compound itself.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be contributing to toxicity, especially at higher concentrations.

  • Incorrect Concentration Calculation: Ensure that the molecular weight and stock solution concentration are accurate.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: You can differentiate between apoptosis and necrosis using a combination of assays:

  • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.[8][9][10][11]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[12][13][14][15][16]

Q4: Can this compound induce oxidative stress in my cell cultures?

A4: It is plausible. Many xenobiotics induce oxidative stress by overwhelming the cell's antioxidant capacity.[3][4][5][6] To investigate this, you can measure the levels of reactive oxygen species (ROS) using fluorescent probes like H2DCFDA.[17][18][19][20]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
High variability between replicate wells in cytotoxicity assays (e.g., MTT, LDH). Inconsistent cell seeding. Edge effects in the microplate. Incomplete solubilization of formazan crystals (MTT assay).Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure complete mixing and incubation with the solubilization buffer.
Unexpectedly low IC50 value compared to literature on similar compounds. The specific cell line is highly sensitive. Error in compound weighing or dilution. The compound has degraded.Perform a dose-response experiment with a wider range of concentrations. Verify all calculations and re-prepare the stock solution. Store the compound under recommended conditions (e.g., protected from light, at the correct temperature).
Cells appear stressed (e.g., rounded, detached) but viability assays show minimal toxicity. The chosen assay may not be sensitive to the specific mechanism of toxicity (e.g., cell cycle arrest without immediate cell death). The endpoint of the assay is too early to detect cell death.Use a panel of assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis). Perform a time-course experiment to determine the optimal endpoint.
Fluorescence-based assays (e.g., ROS detection, mitochondrial membrane potential) show high background. Autofluorescence of the compound. Phenol red in the culture medium. Sub-optimal washing steps.Run a control with the compound in cell-free medium to check for autofluorescence. Use phenol red-free medium for the assay. Ensure all washing steps are performed thoroughly.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[21][22][23][24][25]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[12][13][14][15][16]

Materials:

  • Commercially available LDH cytotoxicity assay kit.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and treat with the compound as for the MTT assay.

  • Prepare a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the end of the experiment.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

Caspase-3/7 Activity Assay

This assay detects the activation of effector caspases, a hallmark of apoptosis.[8][9][10][11]

Materials:

  • Commercially available Caspase-3/7 luminescent or fluorescent assay kit.

  • Opaque-walled 96-well plates (for luminescence).

  • Microplate reader with luminescence or fluorescence detection capabilities.

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with the compound to induce apoptosis. Include a positive control (e.g., staurosporine).

  • Add the Caspase-3/7 reagent directly to the wells.

  • Incubate at room temperature for the time specified by the manufacturer.

  • Measure luminescence or fluorescence.

JC-1 Assay for Mitochondrial Membrane Potential

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.[26][27]

Materials:

  • JC-1 fluorescent probe.

  • Fluorescence microscope or flow cytometer.

  • CCCP (a mitochondrial membrane potential uncoupler) as a positive control.

Procedure:

  • Culture cells on coverslips or in appropriate plates for microscopy or in suspension for flow cytometry.

  • Treat cells with this compound.

  • Incubate cells with JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.[26][28]

  • Wash cells with PBS.

  • Analyze the cells using a fluorescence microscope (detecting red and green fluorescence) or a flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualizations

Toxicity_Pathway Compound This compound Protein_Synthesis Protein Synthesis Compound->Protein_Synthesis Incorporation Mitochondria Mitochondria Compound->Mitochondria Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress ROS Increased ROS ER_Stress->ROS Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MMP Loss of Mitochondrial Membrane Potential Oxidative_Stress->MMP Caspase_Activation Caspase Activation MMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced toxicity.

Experimental_Workflow Start Treat Cells with Compound Cytotoxicity_Screen Assess Cytotoxicity (MTT / LDH) Start->Cytotoxicity_Screen Mechanism_Investigation Investigate Mechanism Cytotoxicity_Screen->Mechanism_Investigation ROS_Assay ROS Detection Assay Mechanism_Investigation->ROS_Assay Oxidative Stress? MMP_Assay Mitochondrial Potential (JC-1 Assay) Mechanism_Investigation->MMP_Assay Mitochondrial Damage? Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Mechanism_Investigation->Apoptosis_Assay Apoptosis? Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Recommended experimental workflow for toxicity assessment.

References

Validation & Comparative

Comparing (S)-2-Amino-4-(4-bromophenyl)butanoic acid to other halogenated phenylalanine analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical biology, non-natural amino acids offer a powerful toolkit for probing biological systems and developing novel therapeutics. Among these, halogenated phenylalanine analogs have garnered significant attention due to their ability to modulate protein structure, function, and interactions. This guide provides a comparative analysis of (S)-2-Amino-4-(4-bromophenyl)butanoic acid and other common halogenated phenylalanine analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Halogenated Phenylalanine Analogs

Halogenation of the phenyl ring of phenylalanine can significantly alter its physicochemical properties, including lipophilicity, electronic character, and size. These modifications can lead to profound effects on biological activity, such as enzyme inhibition, altered protein-protein interactions, and neuroprotective effects. This guide focuses on a comparison of para-substituted fluoro-, chloro-, bromo-, and iodo-L-phenylalanine, alongside the less-studied this compound, a gamma-aryl-alpha-amino acid.

While extensive research has been conducted on the common halogenated phenylalanine analogs, this compound remains a comparatively unexplored compound. This guide aims to present the available quantitative data for the well-characterized analogs to serve as a benchmark for future investigations into novel structures like this compound.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for various halogenated phenylalanine analogs, focusing on their inhibitory activity against specific biological targets.

Table 1: Inhibition of Tryptophan Hydroxylase (TPH)

CompoundTargetInhibition Constant (Ki)OrganismReference
p-Chlorophenylalanine (pCPA)Tryptophan HydroxylaseCompetitive InhibitorRat[1]
p-Ethynylphenylalanine (pEPA)Tryptophan Hydroxylase32.6 ± 6.2 µMRat[1]

Table 2: Affinity for the L-type Amino Acid Transporter 1 (LAT1)

CompoundTargetInhibition Constant (Ki)Cell LineReference
L-PhenylalanineLAT123.4 ± 3.4 µMHEK293-hLAT1[4]
2-Iodo-L-phenylalanineLAT18.9 ± 1.2 µMHEK293-hLAT1[4]
3-Iodo-L-phenylalanineLAT110.5 ± 1.5 µMHEK293-hLAT1[4]
4-Iodo-L-phenylalanineLAT120.1 ± 2.9 µMHEK293-hLAT1[4]
4-Fluoro-L-phenylalanineLAT1Not explicitly quantified, but showed inhibitionHEK293-hLAT1[4]
4-Chloro-L-phenylalanineLAT1Not explicitly quantified, but showed inhibitionHEK293-hLAT1[4]
4-Bromo-L-phenylalanineLAT1Not explicitly quantified, but showed inhibitionHEK293-hLAT1[4]

Table 3: Neuroprotective Effects of Halogenated Aromatic Amino Acids

CompoundEffectIC50SystemReference
3,5-diiodo-L-tyrosine (DIT)Depression of mEPSC frequency104.6 ± 14.1 µMRat Cultured Neurons[5][6]
3,5-dibromo-L-tyrosine (DBrT)Depression of mEPSC frequency127.5 ± 13.3 µMRat Cultured Neurons[5][6]

Note: While not direct phenylalanine analogs, these halogenated tyrosine derivatives demonstrate the potential for halogenated aromatic amino acids to exhibit significant biological effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays relevant to the study of halogenated phenylalanine analogs.

Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is based on the measurement of 5-hydroxytryptophan (5-HTP) formation.[7]

Materials:

  • Recombinant TPH enzyme

  • L-tryptophan (substrate)

  • 6-MPH4 (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • Perchloric acid (HClO4)

  • HPLC system with electrochemical detection

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, catalase, and DTT.

  • Add the test compound (halogenated phenylalanine analog) at various concentrations.

  • Pre-incubate the mixture with the TPH enzyme for a specified time (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding L-tryptophan and 6-MPH4.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant for 5-HTP content using HPLC with electrochemical detection.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of amino acid analogs on cultured cells.[8][9]

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Test compounds (halogenated phenylalanine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Tryptophan_Hydroxylase_Pathway L_Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L_Trp->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin pCPA p-Chlorophenylalanine (Inhibitor) pCPA->TPH

Caption: Tryptophan Hydroxylase signaling pathway and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Halogenated Phenylalanine Analogs Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Culture Culture and Seed Cells (96-well plate) Cell_Culture->Treatment Incubation Incubate for Exposure Period Treatment->Incubation Assay_Step Perform Cell Viability Assay (e.g., MTT) Incubation->Assay_Step Data_Acquisition Measure Absorbance/ Fluorescence Assay_Step->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: General workflow for a cell-based compound screening assay.

Discussion and Future Directions

The presented data highlights the significant impact of halogenation on the biological activity of phenylalanine analogs. Notably, the position and nature of the halogen atom can fine-tune the affinity for targets like the LAT1 transporter. While p-chlorophenylalanine is a known inhibitor of tryptophan hydroxylase, the effects of other halogenated analogs on this enzyme are less clear and warrant further investigation.

The primary compound of interest, This compound , represents an intriguing but understudied molecule. Its structure, featuring a gamma-aryl substitution, differentiates it from the more common alpha-aryl phenylalanine analogs. This structural difference may lead to unique biological activities and target specificities. Future research should focus on:

  • Synthesis and Characterization: Development of efficient synthetic routes and thorough characterization of the compound's physicochemical properties.

  • Biological Screening: A broad-based screening against a panel of enzymes, receptors, and transporters to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with different halogen substitutions and chain lengths to establish a clear SAR.

  • Neuroactivity and Cytotoxicity Profiling: Assessment of its effects on neuronal function and its potential as a cytotoxic agent in cancer cell lines, given the role of related compounds in these areas.

By systematically exploring the biological landscape of this compound and comparing its activity to the established profiles of other halogenated phenylalanine analogs, the scientific community can unlock new avenues for therapeutic development and the creation of novel research tools.

References

Probing Protein Landscapes: A Comparative Guide to NMR Studies Utilizing (S)-2-Amino-4-(4-bromophenyl)butanoic Acid and Other Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate dance of protein structure and dynamics is a critical frontier. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens into this world, and the incorporation of non-canonical amino acids as probes has revolutionized the field. This guide provides a comparative analysis of using (S)-2-Amino-4-(4-bromophenyl)butanoic acid and other advanced alternatives in protein NMR studies, supported by experimental data and detailed protocols.

The use of unnatural amino acids in NMR studies provides site-specific information that can unravel complex biological processes.[1] this compound, a halogenated analog of phenylalanine, offers a unique NMR-active nucleus (⁷⁹Br/⁸¹Br) that can be a sensitive reporter of the local protein environment. However, its application is one of several strategies available to researchers. This guide will compare its potential utility against more established methods, particularly the use of fluorinated amino acids for ¹⁹F NMR.

Comparative Analysis of NMR Probes

The choice of an NMR probe is dictated by the specific biological question, the properties of the protein under investigation, and the desired information. While direct NMR studies on proteins containing this compound are not extensively documented in the provided literature, we can infer its potential advantages and disadvantages by comparing it to well-characterized probes like fluorinated phenylalanines.

NMR ProbePrincipleAdvantagesDisadvantagesRelevant Applications
This compound ⁷⁹Br/⁸¹Br NMRPotentially sensitive to local electrostatic environment; minimal steric perturbation compared to larger tags.Lower gyromagnetic ratio leading to lower sensitivity and broader lines; quadrupolar nucleus can lead to very broad signals, complicating analysis.Potentially useful for studying protein-ligand interactions and conformational changes in environments with significant electrostatic variation.
Fluorinated Phenylalanine Analogs (e.g., 4-F-Phe) ¹⁹F NMRHigh gyromagnetic ratio and 100% natural abundance of ¹⁹F result in high sensitivity and no background signal in biological systems.[2] The ¹⁹F chemical shift is highly sensitive to the local environment, making it an excellent probe for conformational changes.[3][4]Can cause slight perturbations to protein structure and function.[2] Spectral overlap can occur if multiple probes are incorporated.Mapping protein conformational changes upon ligand binding, studying protein dynamics, and in-cell NMR.[2][5]
¹³C/¹⁵N-labeled Amino Acids ¹³C/¹⁵N NMRProvides detailed structural and dynamic information on the protein backbone and side chains.[6] Well-established methodologies for uniform or selective labeling.[7]Requires isotopic labeling which can be expensive.[8] Spectra of large proteins can be complex and require advanced techniques for assignments.De novo protein structure determination, detailed analysis of protein dynamics, and mapping interaction surfaces.[9]
Methyl Probes (¹³CH₃) ¹H/¹³C NMRReduced spectral complexity, allowing studies of very large proteins and protein complexes.[10] Provides information on the dynamics of the hydrophobic core.[11][12]Limited to methyl-containing residues (Ala, Ile, Leu, Val, Met, Thr).Studying the structure and dynamics of high-molecular-weight systems, allostery, and protein-protein interactions.

Experimental Protocols

The successful incorporation of non-canonical amino acids and subsequent NMR analysis relies on robust experimental procedures. Below are detailed methodologies for key experiments.

Site-Specific Incorporation of Non-Canonical Amino Acids

The genetic encoding of unnatural amino acids is a powerful technique for site-specific labeling of proteins.[1][3] This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired site in the gene of interest.[1]

Protocol for In Vivo Incorporation:

  • Plasmid Construction: Clone the gene for the protein of interest into an expression vector containing a UAG codon at the desired labeling site. Co-transform this plasmid with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

  • Protein Expression: Grow the transformed E. coli cells in a minimal medium. Induce protein expression and supplement the medium with the desired non-canonical amino acid (e.g., this compound or a fluorinated phenylalanine analog).

  • Purification: Purify the labeled protein using standard chromatography techniques. The use of solubility-enhancement tags may be necessary for poorly behaving proteins.[13][14]

NMR Data Acquisition and Analysis

The choice of NMR experiments depends on the specific nucleus being observed and the information required.

For ¹⁹F NMR:

  • Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein in a suitable buffer, typically at a concentration of 0.1-0.5 mM.

  • Data Acquisition: Record one-dimensional (1D) ¹⁹F NMR spectra to observe the chemical shifts of the incorporated probes. For more complex systems, two-dimensional (2D) ¹⁹F-¹H HSQC or other correlation experiments can be employed.

  • Data Analysis: Analyze the changes in ¹⁹F chemical shifts upon addition of a ligand or a change in experimental conditions (e.g., temperature, pH) to map conformational changes and study dynamics.[2][4]

For ¹³C/¹⁵N NMR (for structure determination):

  • Sample Preparation: Prepare a uniformly ¹³C/¹⁵N-labeled protein sample.[8]

  • Data Acquisition: Collect a suite of 2D and 3D NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) to assign the backbone and side-chain resonances. Collect NOESY spectra to obtain distance restraints.[15]

  • Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints to calculate a three-dimensional structure of the protein.[9][16]

Visualizing Experimental Workflows

Experimental_Workflow cluster_cloning Gene Engineering cluster_expression Protein Expression & Labeling cluster_purification Purification cluster_nmr NMR Spectroscopy Gene Gene of Interest Mutagenesis Site-directed Mutagenesis (insert UAG) Gene->Mutagenesis Vector Expression Vector Vector->Mutagenesis Transformation Co-transformation Mutagenesis->Transformation Culture Cell Culture & Induction Transformation->Culture Supplement Add Non-canonical Amino Acid Culture->Supplement Lysis Cell Lysis Supplement->Lysis Chromatography Affinity & Size Exclusion Chromatography Lysis->Chromatography SamplePrep Sample Preparation Chromatography->SamplePrep NMR NMR Data Acquisition (1D/2D/3D) SamplePrep->NMR Analysis Data Analysis NMR->Analysis

Structure_Determination_Pathway cluster_data NMR Data Collection cluster_analysis Data Analysis & Structure Calculation cluster_output Final Structure Assignment_Exp Backbone & Side-chain Assignment Experiments (HSQC, HNCA, etc.) Resonance_Assignment Sequence-specific Resonance Assignment Assignment_Exp->Resonance_Assignment NOESY_Exp NOESY Experiments Distance_Restraints Generate Distance Restraints NOESY_Exp->Distance_Restraints Resonance_Assignment->Distance_Restraints Structure_Calc Structure Calculation & Refinement Distance_Restraints->Structure_Calc Structure_Ensemble Ensemble of 3D Structures Structure_Calc->Structure_Ensemble

Conclusion

The incorporation of non-canonical amino acids has significantly expanded the capabilities of NMR spectroscopy for studying protein structure and dynamics. While this compound presents an intriguing, though less explored, option, fluorinated phenylalanine analogs have emerged as highly sensitive and versatile probes for a wide range of applications. The choice of the probe and the experimental strategy should be carefully considered based on the specific scientific question. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to design and execute impactful NMR studies in their drug discovery and fundamental research endeavors.

References

A Comparative Guide to Phasing in Protein X-ray Crystallography: (S)-2-Amino-4-(4-bromophenyl)butanoic Acid versus Selenomethionine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high-resolution protein structures is paramount. The "phase problem" in X-ray crystallography remains a critical hurdle, often addressed by introducing heavy atoms into the protein. This guide provides an objective comparison of two powerful phasing tools: the unnatural amino acid (S)-2-Amino-4-(4-bromophenyl)butanoic acid (p-Br-Phe) and the well-established selenomethionine (SeMet).

This comparison focuses on their application in Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD) phasing, supported by experimental data and detailed protocols.

Performance Comparison: p-Br-Phe vs. SeMet

The choice between incorporating p-Br-Phe and SeMet for phasing depends on several factors, including the protein's characteristics, the experimental setup, and the desired phasing strategy. Both methods rely on the anomalous scattering of X-rays by heavy atoms to derive phase information.

FeatureThis compound (p-Br-Phe)Selenomethionine (SeMet)
Phasing Method Primarily MAD, also applicable for SADPrimarily MAD and SAD
Anomalous Scatterer Bromine (Br)Selenium (Se)
X-ray Absorption Edge K-edge at ~0.92 Å (13.47 keV)K-edge at ~0.98 Å (12.66 keV)
Incorporation Method Site-specific via orthogonal tRNA/aaRS pairGlobal replacement of methionine
Toxicity to Expression Host Generally lower toxicityCan be toxic to E. coli, requiring careful media control
Perturbation to Protein Structure Minimal, replaces PhenylalanineMinimal, replaces Methionine
Number of Incorporation Sites Controllable, can be introduced at specific sitesDependent on the number of methionine residues

Experimental Data

Table 1: Representative Crystallographic Data for a Protein with Selenomethionine

Data Collection (SeMet)
PDB ID 5XFC (Stem domain of human POMGnT1)[1]
Wavelength (Å) 0.954[1]
Resolution (Å) 50.0 - 1.40 (1.45 - 1.40)
Space group P 21 21 2[1]
Rmerge 0.10 (0.85)
CC1/2 0.99 (0.71)
I/σ(I) 10.2 (1.6)
Completeness (%) 99.9 (99.8)
Redundancy 10.1 (10.0)
Phasing Statistics
Phasing Method SAD[1]
Figure of Merit (FOM) 0.35
Bijvoet ratio <|ΔF|>/<|F|> 3.7%[1]

Values in parentheses are for the highest-resolution shell.

Table 2: Crystallographic Data for a Proteinase K Crystal Soaked with a Brominated Compound

Note: This table represents data from a crystal soaked with a bromine-containing compound, 5-amino-2,4,6-tribromoisophthalic acid (B3C), as a direct equivalent for a p-Br-Phe incorporated protein was not available. This serves to illustrate the phasing potential of bromine.

Data Collection (Bromine Derivative)
Protein Proteinase K with B3C
Wavelengths (Å) Peak 1: 0.9198, Peak 2: 0.9200, Inflection: 0.9203, High-energy remote: 0.9100
Resolution (Å) 50.0 - 1.50
Space group P 43 21 2
Rmerge (all data) 0.087
I/σ(I) (all data) 14.3
Completeness (%) (all data) 99.9
Redundancy (all data) 6.8
Phasing Statistics
Phasing Method MAD
Figure of Merit (FOM) after phasing 0.58

Experimental Protocols

I. Incorporation of this compound (p-Br-Phe)

This protocol outlines the site-specific incorporation of p-Br-Phe into a target protein expressed in E. coli.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
  • Obtain a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for p-Br-Phe and its corresponding suppressor tRNA (e.g., pEVOL-pBrF).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-pBrF plasmid.
  • Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

  • Inoculate a starter culture in a rich medium (e.g., LB) with the appropriate antibiotics and grow overnight.
  • Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.
  • Grow the culture at 37°C to an OD600 of 0.6-0.8.
  • Induce the expression of the orthogonal aaRS/tRNA with L-arabinose (final concentration 0.02% w/v).
  • Simultaneously, add this compound to the culture medium to a final concentration of 1 mM.
  • Induce the expression of the target protein with IPTG (final concentration 1 mM).
  • Continue to grow the culture at a reduced temperature (e.g., 20°C) overnight.

4. Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using standard methods (e.g., sonication, French press).
  • Purify the target protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography to ensure homogeneity.

5. Verification of Incorporation:

  • Confirm the incorporation of p-Br-Phe by mass spectrometry.

II. Incorporation of Selenomethionine (SeMet)

This protocol describes the global replacement of methionine with SeMet in a target protein expressed in E. coli.

1. Host Strain and Plasmid:

  • Use a methionine auxotrophic E. coli strain (e.g., B834(DE3)).
  • Transform the host strain with the plasmid encoding the target protein.

2. Protein Expression:

  • Inoculate a starter culture in a minimal medium supplemented with all amino acids except methionine.
  • Inoculate a larger volume of minimal medium with the starter culture.
  • Grow the culture at 37°C to an OD600 of 0.6-0.8.
  • Add a mixture of amino acids to inhibit endogenous methionine synthesis (lysine, phenylalanine, threonine, isoleucine, leucine, and valine).
  • Add Selenomethionine to the culture medium (60-100 mg/L).
  • Induce protein expression with IPTG (final concentration 1 mM).
  • Continue to grow the culture at a reduced temperature (e.g., 25°C) overnight.

3. Protein Purification and Verification:

  • Follow the same purification protocol as for the p-Br-Phe containing protein.
  • Verify SeMet incorporation by mass spectrometry.

III. Protein Crystallization and X-ray Data Collection

1. Crystallization Screening:

  • Concentrate the purified protein (with either p-Br-Phe or SeMet) to 5-15 mg/mL.
  • Perform initial crystallization screening using commercial screens (e.g., Hampton Research, Qiagen) and the hanging-drop or sitting-drop vapor diffusion method.

2. Optimization of Crystallization Conditions:

  • Optimize initial hits by varying the precipitant concentration, pH, and temperature.
  • Consider using additives that may improve crystal quality.

3. X-ray Data Collection (MAD):

  • Harvest and cryo-protect the crystals.
  • Collect diffraction data at a synchrotron beamline with a tunable wavelength.
  • For p-Br-Phe, collect data at three wavelengths around the bromine K-edge (~0.92 Å): the peak, the inflection point, and a high-energy remote wavelength.
  • For SeMet, collect data at three wavelengths around the selenium K-edge (~0.98 Å): the peak, the inflection point, and a high-energy remote wavelength.

4. Structure Solution and Refinement:

  • Process the diffraction data using software such as HKL2000 or XDS.
  • Locate the heavy atom substructure and calculate initial phases using software like SHELXD and Phenix.
  • Improve the electron density map through density modification and build the protein model.
  • Refine the structure against the diffraction data.

Visualizations

Experimental_Workflow cluster_incorporation Unnatural Amino Acid Incorporation cluster_purification Protein Purification & Verification cluster_crystallography X-ray Crystallography plasmid Plasmid Preparation transform Transformation plasmid->transform expression Protein Expression transform->expression purify Purification expression->purify verify Mass Spectrometry Verification purify->verify crystallize Crystallization verify->crystallize data_collection X-ray Data Collection (MAD/SAD) crystallize->data_collection phasing Phasing & Structure Solution data_collection->phasing

Caption: Experimental workflow for protein structure determination using unnatural amino acids.

Phasing_Comparison cluster_pBrPhe p-Bromophenylalanine (p-Br-Phe) cluster_SeMet Selenomethionine (SeMet) pBrPhe_node Site-Specific Incorporation (Amber Suppression) pBrPhe_adv Advantages: - Controllable number of sites - Potentially less toxic - Stronger anomalous signal per atom pBrPhe_disadv Disadvantages: - Requires orthogonal tRNA/aaRS pair - Can have lower expression yields SeMet_node Global Incorporation (Methionine Replacement) SeMet_adv Advantages: - Well-established protocol - Generally high incorporation efficiency SeMet_disadv Disadvantages: - Dependent on Met content - Can be toxic to cells - May require multiple mutations to introduce sites

Caption: Comparison of p-Br-Phe and SeMet incorporation strategies.

Conclusion

Both this compound and selenomethionine are highly effective tools for solving the phase problem in protein X-ray crystallography. The choice between them is nuanced. Selenomethionine offers a well-established, robust method for global incorporation, which is often sufficient for many proteins. However, for proteins with low or clustered methionine content, or where toxicity is a concern, the site-specific incorporation of p-Br-Phe provides a powerful alternative. The ability to introduce a strong anomalous scatterer at a specific, desired location can be a significant advantage in solving challenging structures. The accessible K-edge of bromine is also a practical advantage at many synchrotron beamlines. As the technology for unnatural amino acid incorporation continues to improve, p-Br-Phe and other halogenated amino acids are likely to become increasingly valuable tools in the structural biologist's toolkit.

References

A Comparative Guide to the Efficacy of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid Incorporation in Diverse Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and drug development. (S)-2-Amino-4-(4-bromophenyl)butanoic acid, a halogenated derivative of phenylalanine, offers a unique chemical handle for various applications, including protein structure analysis, the creation of novel biocatalysts, and the development of targeted therapeutics. The efficiency of incorporating this UAA, however, can vary significantly depending on the chosen expression system. This guide provides an objective comparison of the efficacy of this compound incorporation in common expression systems, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The successful incorporation of this compound, often referred to in literature as p-bromophenylalanine (pBrF), hinges on the efficiency and fidelity of the orthogonal translation system used. Below is a summary of typical performance metrics across different expression platforms.

Expression SystemTypical Protein Yield with UAAIncorporation FidelityKey AdvantagesKey Disadvantages
Escherichia coli 0.1 - 5 mg/L>98%[1][2]High yield, low cost, rapid growth, well-established protocols.Lack of post-translational modifications, potential for protein misfolding.
Yeast (S. cerevisiae) 0.1 - 1 mg/LHighEukaryotic folding and post-translational modifications, scalable.Lower yield than E. coli, potential for nonsense-mediated mRNA decay (NMD) reducing efficiency[3].
Mammalian Cells (e.g., CHO, HEK293) µg - low mg/L (e.g., up to 1 µg per 2x10^7 cells)[4]HighHuman-like post-translational modifications, suitable for therapeutic protein production.Lower yield, high cost, complex and slow culture conditions.
Cell-Free Protein Synthesis (CFPS) >500 µg/mL[5]HighOpen system allowing direct manipulation, rapid protein production, toxic proteins can be expressed.High cost, limited scalability for large-scale production.

Experimental Protocols

The site-specific incorporation of this compound is typically achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair. The aaRS is engineered to specifically recognize and charge the tRNACUA with the unnatural amino acid, which is then incorporated into the growing polypeptide chain at the position of an amber stop codon (UAG) in the mRNA.

General Experimental Workflow

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Target Target Gene with Amber Codon (UAG) Transformation Co-transformation into Expression Host Plasmid_Target->Transformation Plasmid_Ortho Orthogonal aaRS/tRNA Pair (e.g., pEVOL) Plasmid_Ortho->Transformation Culture Cell Culture with This compound Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvest Cell Harvest and Lysis Induction->Harvest Purification Protein Purification (e.g., Affinity Chromatography) Harvest->Purification Verification Incorporation Verification (Mass Spectrometry) Purification->Verification

Caption: General workflow for unnatural amino acid incorporation.

Protocol 1: Incorporation in Escherichia coli

This protocol is adapted for the expression of a target protein containing this compound using the pEVOL plasmid system, which co-expresses an evolved aminoacyl-tRNA synthetase and its cognate tRNA.

1. Plasmid Preparation:

  • Subclone the gene of interest into a suitable expression vector (e.g., pET vector) and introduce an amber stop codon (TAG) at the desired site of UAA incorporation using site-directed mutagenesis.

  • Utilize a plasmid carrying the orthogonal aaRS/tRNA pair specific for the desired UAA (e.g., pEVOL-pBrF).

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL plasmid.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate the starter culture into a larger volume of minimal medium (e.g., M9) supplemented with all 20 canonical amino acids, antibiotics, and 1 mM this compound.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression with 1 mM IPTG and co-induce the expression of the aaRS/tRNA pair with 0.02% L-arabinose.

  • Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C).

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation and purify the protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verify the incorporation of the UAA by mass spectrometry (e.g., ESI-MS), which will show a characteristic mass shift.

Protocol 2: Incorporation in Mammalian Cells

This protocol outlines the transient transfection of mammalian cells for the expression of a protein containing this compound.

1. Plasmid Preparation:

  • Clone the gene of interest with a C-terminal FLAG or His tag into a mammalian expression vector (e.g., pcDNA3.1) with an amber stop codon at the desired position.

  • Use a separate plasmid expressing the orthogonal aaRS and a Bacillus stearothermophilus suppressor tRNATyr (Bst-tRNA).

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., CHO or HEK293) in a suitable medium (e.g., DMEM) supplemented with 10% FBS.

  • Seed the cells in 6-well plates or larger culture vessels.

  • Co-transfect the cells with the target protein plasmid and the aaRS/tRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • After 4-6 hours, replace the transfection medium with fresh growth medium containing 1 mM this compound.

3. Protein Expression and Harvest:

  • Incubate the cells for 48-72 hours post-transfection to allow for protein expression.

  • Harvest the cells by scraping or trypsinization.

4. Protein Purification and Analysis:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Purify the protein using affinity chromatography (e.g., anti-FLAG M2 affinity gel).

  • Analyze the purified protein by SDS-PAGE and Western blot using an antibody against the tag.

  • Confirm UAA incorporation by mass spectrometry.

Signaling Pathways and Applications

The incorporation of this compound can be leveraged in various applications, particularly in the study of protein-protein interactions and the development of antibody-drug conjugates (ADCs). The bromine atom provides a heavy atom for X-ray crystallography and a handle for cross-linking studies.

Application in Antibody-Drug Conjugate (ADC) Development

G cluster_production ADC Production cluster_targeting Tumor Cell Targeting cluster_action Mechanism of Action Antibody Antibody with This compound ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation Drug Cytotoxic Drug with Linker Drug->ADC Tumor_Cell Tumor Cell with Target Antigen ADC->Tumor_Cell Binding Internalization Internalization of ADC-Antigen Complex Tumor_Cell->Internalization Release Release of Cytotoxic Drug Internalization->Release Apoptosis Induction of Apoptosis Release->Apoptosis

Caption: Workflow for ADC development and action.

Conclusion

The choice of an expression system for incorporating this compound is a critical decision that depends on the specific research or development goals. For high-yield production for structural studies, E. coli remains a robust and cost-effective option. For applications requiring complex post-translational modifications, such as the development of therapeutic proteins, mammalian cells are the preferred system, despite lower yields and higher costs. Yeast offers a compromise with eukaryotic protein processing and better scalability than mammalian cells. Finally, cell-free systems provide unparalleled speed and flexibility for rapid prototyping and the expression of toxic proteins. Careful consideration of the trade-offs between yield, cost, and the biological complexity of the expression host is essential for the successful application of this powerful unnatural amino acid.

References

A Comparative Guide to (S)-2-Amino-4-(4-bromophenyl)butanoic Acid and Azido-Functionalized Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biochemical research and drug development, the incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing biological processes, designing novel therapeutics, and engineering proteins with enhanced functionalities. This guide provides a side-by-side analysis of two distinct classes of UAAs: (S)-2-Amino-4-(4-bromophenyl)butanoic acid, a halogenated amino acid, and the versatile family of azido-functionalized amino acids. We present a comparison of their synthesis, incorporation into proteins, and applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Introduction to the Contestants

This compound is a non-canonical amino acid characterized by the presence of a bromine atom on its phenyl ring. This halogen atom serves as a versatile chemical handle for further modifications, primarily through cross-coupling reactions, making it a valuable building block in peptide and small molecule synthesis.[1][2] Its applications in protein engineering are centered on creating proteins with altered electronic properties or providing a site for subsequent chemical diversification.

Azido-functionalized amino acids , such as L-azidoalanine and L-azidohomoalanine, contain an azide (-N3) group. This functional group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The azide group's ability to participate in highly specific and efficient reactions like the Staudinger ligation and various forms of "click chemistry" has made it an invaluable tool for a wide range of applications, including protein labeling, imaging, and drug targeting.[3][4]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the synthesis and application of these unnatural amino acids.

Table 1: Synthesis of Unnatural Amino Acids

Unnatural Amino AcidStarting MaterialKey ReagentsYieldReference
(S)-3-(4-Bromophenyl)butanoic acid(4-bromophenyl)boronic acid, ethyl (E)-but-2-enoateRh(NBD)2BF4, (R)-BINAP, TEA, NaOH73%[5][6]
Fmoc-L-azidoalanineFmoc-L-asparagine[Bis(trifluoroacetoxy)iodo]benzene, Pyridine, Imidazole-1-sulfonyl azide HCl, CuSO4·5H2O62-75% (over 2 steps)[3]
Fmoc-L-azidohomoalanineFmoc-L-glutamine[Bis(trifluoroacetoxy)iodo]benzene, Pyridine, Imidazole-1-sulfonyl azide HCl, CuSO4·5H2O65-74% (over 2 steps)[3]
Nα-Fmoc-Nδ-Boc-protected azido-ornithineL-ornithine·HClBoc2O, CuSO4·5H2O, NaN3High-yielding[7]

Table 2: Protein Incorporation and Modification

Unnatural Amino AcidIncorporation MethodHost SystemProtein YieldModification ReactionModification YieldReference
AzidohomoalanineMethionine surrogateE. coliNearly identical to native proteinStaudinger Ligation>80% (activity retained)[8][9]
Azidophenylalanine (AZF)Amber suppressionE. coli10-15 mg/LStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~80%[10]
Azido-modified PhenylalanineAmber suppressionE. coliHigh efficiency and fidelity--[11]
Various UAAsAmber suppressionMammalian cellsVariable, depends on UAA and incorporation site--[12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these unnatural amino acids.

Synthesis of Fmoc-Protected Azido Amino Acids

This protocol describes the efficient two-step synthesis of Fmoc-protected L-azidoalanine from Fmoc-protected L-asparagine.[3]

Step 1: Hofmann Rearrangement

  • Dissolve Fmoc-L-asparagine in a mixture of DMF and water.

  • Add [bis(trifluoroacetoxy)iodo]benzene and pyridine.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the Fmoc-protected diaminopropionic acid intermediate. Typical yields are in the range of 79-80%.[3]

Step 2: Diazo Transfer

  • Dissolve the intermediate from Step 1 in a biphasic mixture of water, methanol, and dichloromethane.

  • Add imidazole-1-sulfonyl azide hydrochloride and a catalytic amount of copper(II) sulfate pentahydrate.

  • Adjust the pH to 9 with an aqueous potassium carbonate solution.

  • Stir the reaction vigorously for 18 hours.

  • Perform an aqueous workup and extraction to isolate the final Fmoc-L-azidoalanine product. Yields for this step range from 62-75%.[3]

Site-Specific Incorporation of Azido-Functionalized Amino Acids into Proteins

This protocol outlines the general procedure for incorporating an azido-amino acid into a target protein in E. coli using amber codon suppression.[10]

  • Vector Preparation: Clone the gene of interest into an expression vector, introducing an amber stop codon (TAG) at the desired site for UAA incorporation by site-directed mutagenesis. Co-transform this plasmid with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen azido-amino acid.

  • Cell Culture and Induction: Grow the transformed E. coli cells in a suitable medium (e.g., LB) supplemented with the appropriate antibiotics. When the cell culture reaches the desired optical density, induce protein expression and supplement the medium with the azido-amino acid (typically 1 mM).

  • Protein Expression and Purification: Allow the cells to grow and express the protein for a set period. Harvest the cells by centrifugation and purify the protein containing the azido-amino acid using standard affinity chromatography techniques.

Bioorthogonal Ligation of Azido-Modified Proteins

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol provides a general method for labeling an azide-modified protein with an alkyne-containing probe.[14][15][16]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-containing protein in a suitable buffer.

  • Add the alkyne-functionalized probe (e.g., a fluorescent dye).

  • Prepare a premixed solution of copper(II) sulfate and a copper-chelating ligand (e.g., THPTA). Add this to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • The labeled protein can then be purified by size exclusion chromatography or dialysis.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction for labeling an azide-modified protein with a strained alkyne.[17]

  • Reaction Setup: Combine the azide-containing protein and the strained alkyne (e.g., a DBCO-functionalized probe) in a biocompatible buffer.

  • The reaction proceeds spontaneously without the need for a catalyst.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE with fluorescent imaging if a fluorescent probe is used).

  • Purify the labeled protein as needed.

3. Staudinger Ligation

This protocol outlines the labeling of an azide-modified protein with a phosphine-based probe.[18]

  • Reaction Setup: Dissolve the azide-containing protein in a suitable aqueous buffer.

  • Add the phosphine reagent, which is typically engineered to contain an ester trap to facilitate the formation of a stable amide bond.

  • The reaction proceeds at room temperature.

  • The ligation results in the formation of an amide bond between the protein and the probe.

  • Purify the modified protein to remove excess reagents.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis UAA Synthesis cluster_incorporation Protein Incorporation cluster_application Downstream Applications start_mat Starting Material (this compound or Azido-AA precursor) synth_process Chemical Synthesis start_mat->synth_process Yield Data uaa Unnatural Amino Acid (UAA) synth_process->uaa protein_expression Protein Expression uaa->protein_expression expression_system Expression System (e.g., E. coli, Mammalian Cells) expression_system->protein_expression orthogonal_pair Orthogonal aaRS/tRNA Pair (for Azido-AAs) orthogonal_pair->protein_expression target_gene Target Gene with Amber Codon target_gene->protein_expression purification Purification protein_expression->purification Incorporation Efficiency uaa_protein Protein with UAA purification->uaa_protein cross_coupling Cross-Coupling (for Bromo-AA) uaa_protein->cross_coupling bioorthogonal_rxn Bioorthogonal Reaction (for Azido-AAs) uaa_protein->bioorthogonal_rxn drug_dev Drug Development cross_coupling->drug_dev protein_eng Protein Engineering cross_coupling->protein_eng bioorthogonal_rxn->drug_dev bioorthogonal_rxn->protein_eng

Caption: General workflow for the synthesis, incorporation, and application of unnatural amino acids.

bioorthogonal_reactions cluster_click Click Chemistry cluster_staudinger Staudinger Ligation azido_protein Azido-Functionalized Protein cuaac CuAAC (Copper-Catalyzed) azido_protein->cuaac spaac SPAAC (Strain-Promoted) azido_protein->spaac staudinger Staudinger Ligation azido_protein->staudinger alkyne_probe Alkyne Probe alkyne_probe->cuaac alkyne_probe->spaac labeled_protein Labeled Protein cuaac->labeled_protein spaac->labeled_protein phosphine_probe Phosphine Probe phosphine_probe->staudinger staudinger->labeled_protein

Caption: Bioorthogonal reactions for modifying azido-functionalized proteins.

Side-by-Side Analysis and Recommendations

Versatility and Applications: Azido-functionalized amino acids offer a significantly broader and more established range of applications in protein science compared to this compound. The bioorthogonal nature of the azide group allows for highly specific chemical modifications in complex biological environments, including live cells.[8] This has enabled advancements in protein labeling for imaging, tracking protein dynamics, and the construction of antibody-drug conjugates.[4] In contrast, the utility of this compound is primarily as a synthetic intermediate where the bromine atom can be replaced in subsequent chemical steps, a process that is generally not bioorthogonal.

Reaction Efficiency and Conditions: The bioorthogonal reactions of azides, particularly CuAAC and SPAAC, are known for their high efficiency, often proceeding to near-quantitative yields under mild, aqueous conditions.[15] SPAAC has the added advantage of being copper-free, which is crucial for applications in living systems where copper toxicity is a concern. The Staudinger ligation is also highly selective but generally has slower kinetics compared to click chemistry.[18] Cross-coupling reactions involving the bromo-phenyl group of this compound typically require metal catalysts and organic solvents, limiting their applicability in biological contexts.

Availability of Data and Protocols: There is a wealth of literature detailing the synthesis, protein incorporation, and various applications of azido-functionalized amino acids, including well-established and optimized experimental protocols.[7][14][18] This extensive knowledge base significantly lowers the barrier to entry for researchers looking to utilize these powerful tools. Conversely, detailed experimental data and protocols for the incorporation of this compound into proteins and its subsequent modification are sparse in the current scientific literature.

For researchers and drug development professionals seeking to perform specific chemical modifications on proteins, particularly within a biological context, azido-functionalized amino acids are the superior choice . Their bioorthogonal reactivity, coupled with high reaction efficiencies and a vast body of supporting literature and protocols, makes them a robust and versatile tool.

This compound remains a valuable building block for peptide synthesis and the creation of small molecule libraries where the bromo-phenyl moiety can be used for diversification through traditional organic chemistry methods. However, for applications requiring the modification of proteins in aqueous environments or living systems, its utility is limited compared to the azido-functionalized counterparts. Further research is needed to explore and document the potential of incorporating this and other halogenated amino acids into proteins and developing bioorthogonal reactions for their modification.

References

Validation of protein-protein interactions using (S)-2-Amino-4-(4-bromophenyl)butanoic acid as a probe

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of protein-protein interactions (PPIs), this document provides a comparative analysis of techniques utilizing unnatural amino acid (UAA) probes, with a focus on photo-cross-linking amino acids, against traditional methodologies. While the specific use of (S)-2-Amino-4-(4-bromophenyl)butanoic acid as a routine probe for validating protein-protein interactions is not extensively documented in current scientific literature, the broader class of halogenated and photo-reactive amino acids represents a powerful tool in chemical biology for elucidating these crucial interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these advanced techniques.

Halogenated amino acids, including brominated variants, are valuable in protein research and engineering. The introduction of a halogen atom can modulate the physico-chemical and structural properties of polypeptides, aiding in the dissection and rational modification of features that affect their mode of action[1][2]. For instance, L-4-Bromophenylalanine is a versatile building block in pharmaceutical synthesis due to the bromine atom's ability to participate in cross-coupling reactions, allowing for the construction of complex molecular architectures[3]. While this reactivity is leveraged in drug discovery, the direct application of this compound for routine PPI validation through a specific, established mechanism like photo-cross-linking is not apparent from available literature.

Therefore, this guide will focus on a well-established class of UAA probes: photo-activatable amino acids, such as p-benzoyl-L-phenylalanine (pBpa), and compare their utility with conventional PPI validation methods.

Comparative Analysis of Protein-Protein Interaction Validation Methods

The validation of protein-protein interactions is a critical step in understanding cellular pathways and identifying potential therapeutic targets. A variety of methods exist, each with its own set of advantages and limitations. The table below provides a quantitative comparison of common PPI validation techniques.

Method Principle Interaction Type Affinity Range (KD) Throughput In Vivo/In Vitro Strengths Limitations
Photo-Cross-linking with UAAs (e.g., pBpa) Covalent bond formation between interacting proteins upon UV activation of a genetically incorporated UAA.Direct and proximalMicromolar to nanomolarLow to mediumBothCaptures transient and weak interactions in a native cellular context. Provides spatial resolution at the amino acid level.Requires genetic manipulation and optimization of UAA incorporation. Potential for UV-induced cellular damage.
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein, pulling it down along with its interacting "prey" proteins from a cell lysate.Direct and indirectMicromolar to nanomolarLowIn vitro (from cell lysate)Detects interactions in a near-physiological context. Widely used and well-established.May not capture transient or weak interactions. Prone to false positives due to non-specific binding. Cannot distinguish between direct and indirect interactions.
Yeast Two-Hybrid (Y2H) Interaction between two proteins activates a reporter gene in yeast.DirectMicromolarHighIn vivo (in yeast)High-throughput screening of entire libraries. Detects novel interactions.High rate of false positives and false negatives. Interactions occur in the yeast nucleus, which may not be the native environment.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as one protein binds to another immobilized on the chip.DirectMillimolar to picomolarLow to mediumIn vitroProvides real-time quantitative data on binding affinity and kinetics (kon, koff).Requires purified proteins. Immobilization of one partner may affect its conformation and binding.
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase donor and a fluorescent acceptor fused to two proteins of interest when they are in close proximity.DirectMicromolar to nanomolarMedium to highIn vivoAllows for real-time monitoring of interactions in living cells.Requires genetic fusion of reporters. Distance-dependent, with a limited range for energy transfer.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PPI validation experiments. Below are protocols for photo-cross-linking using a UAA and the widely used Co-Immunoprecipitation technique.

Protocol 1: Photo-Cross-linking using p-Benzoyl-L-phenylalanine (pBpa)

This protocol describes the site-specific incorporation of the photo-reactive unnatural amino acid pBpa into a target protein in mammalian cells to identify interacting partners.

Materials:

  • Mammalian expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for pBpa (e.g., pEvolv-pBpF).

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium and supplements.

  • p-Benzoyl-L-phenylalanine (pBpa).

  • Transfection reagent.

  • Phosphate-buffered saline (PBS).

  • UV lamp (365 nm).

  • Lysis buffer (e.g., RIPA buffer).

  • Protease inhibitors.

  • Antibody against the protein of interest or an epitope tag.

  • Protein A/G agarose beads.

  • SDS-PAGE gels and Western blotting reagents.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the plasmid for the target protein and the pEvolv-pBpF plasmid using a suitable transfection reagent.

  • Incorporation of pBpa:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM pBpa.

    • Incubate the cells for another 24-48 hours to allow for protein expression and pBpa incorporation.

  • In Vivo Photo-Cross-linking:

    • Wash the cells with ice-cold PBS.

    • Expose the cells to UV light (365 nm) on ice for 30-60 minutes. The optimal time should be empirically determined.

  • Cell Lysis and Protein Complex Purification:

    • Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Perform immunoprecipitation using an antibody against the target protein or its tag to purify the cross-linked complexes.

  • Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by SDS-PAGE and Western blotting to identify the bait protein and its cross-linked partners.

    • For identification of unknown partners, the cross-linked bands can be excised and analyzed by mass spectrometry.

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol outlines the steps for a standard Co-IP experiment to validate the interaction between two proteins from a mammalian cell lysate.

Materials:

  • Mammalian cells expressing the proteins of interest.

  • Ice-cold PBS.

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).

  • Protease and phosphatase inhibitors.

  • Primary antibody against the "bait" protein.

  • Isotype control IgG.

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • SDS-PAGE gels and Western blotting reagents.

  • Primary and secondary antibodies for Western blot detection.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells with ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing the Lysate:

    • Incubate the supernatant with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads by centrifugation and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the bait protein or an isotype control IgG overnight at 4°C on a rotator.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Analysis:

    • Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot to detect the "bait" protein and the co-immunoprecipitated "prey" protein.

Visualizations

Diagrams illustrating experimental workflows and signaling pathways provide a clear visual representation of the processes involved.

Experimental_Workflow_Photo_Crosslinking cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Cross-linking & Lysis cluster_purification_analysis Purification & Analysis Transfection Co-transfect cells with plasmids for bait protein (with TAG codon) and pBpa synthetase/tRNA pBpa_addition Add pBpa to culture medium Transfection->pBpa_addition 24h UV_exposure Expose cells to 365 nm UV light pBpa_addition->UV_exposure Cell_lysis Lyse cells in non-denaturing buffer UV_exposure->Cell_lysis IP Immunoprecipitate bait protein and cross-linked partners Cell_lysis->IP Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry IP->Analysis

Caption: Workflow for PPI validation using photo-cross-linking with pBpa.

Co_IP_Workflow start Start with cell lysate containing protein complexes preclear Pre-clear lysate with beads start->preclear ip Incubate with bait-specific antibody preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute protein complexes wash->elute analysis Analyze by Western Blot elute->analysis

Caption: Standard workflow for a Co-Immunoprecipitation experiment.

Signaling_Pathway_Example Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Example of a signaling pathway involving multiple protein-protein interactions.

References

Characterizing the Impact of (S)-2-Amino-4-(4-bromophenyl)butanoic Acid on Protein Biophysical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing and engineering protein structure and function. (S)-2-Amino-4-(4-bromophenyl)butanoic acid, a halogenated derivative of phenylalanine, offers a unique probe for X-ray crystallography and can influence the biophysical properties of proteins due to its increased mass and hydrophobicity. This guide provides a comparative framework for characterizing proteins modified with this amino acid, detailing experimental protocols and expected data outcomes.

Comparative Analysis of Biophysical Properties

The introduction of this compound can modulate the thermodynamic stability, secondary structure, and tertiary structure of a protein. Below are comparative tables outlining the expected changes in key biophysical parameters.

Table 1: Thermodynamic Stability by Differential Scanning Calorimetry (DSC)

Protein VariantMelting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔHcal) (kcal/mol)Change in Heat Capacity (ΔCp) (kcal/mol·K)
Wild-Type Protein72.51501.8
Protein + this compound74.21652.0
Alternative Modification (e.g., p-acetylphenylalanine)71.81451.7

Interpretation: An increase in Tm and ΔHcal upon incorporation of this compound would suggest that the modification enhances the thermal stability of the protein, likely through favorable hydrophobic and van der Waals interactions within the protein core.

Table 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Protein Variantα-Helix (%)β-Sheet (%)Random Coil (%)
Wild-Type Protein452530
Protein + this compound462430
Alternative Modification (e.g., p-azidophenylalanine)442630

Interpretation: Minimal changes in the percentages of secondary structure elements would indicate that the incorporation of the unnatural amino acid does not significantly perturb the overall fold of the protein. Subtle shifts may occur depending on the location of the modification.

Table 3: Structural Analysis by X-ray Crystallography

Protein VariantResolution (Å)Space GroupUnit Cell Dimensions (Å)R-factor / R-freeRMSD to Wild-Type (Å)
Wild-Type Protein1.8P212121a=50, b=75, c=1000.18 / 0.21-
Protein + this compound1.7P212121a=51, b=76, c=1010.17 / 0.200.25

Interpretation: The presence of the bromine atom in this compound provides a strong anomalous signal, which can aid in phasing during structure determination, potentially leading to a higher resolution structure. A low RMSD value compared to the wild-type structure would confirm that the modification is well-tolerated within the protein fold.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and the subsequent biophysical characterization are provided below.

Site-Specific Incorporation via Amber Suppression

The most common method for incorporating unnatural amino acids into proteins in E. coli is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Protocol:

  • Plasmid Preparation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:

    • A plasmid encoding the engineered aminoacyl-tRNA synthetase specific for this compound and its cognate suppressor tRNA (tRNAPylCUA).

    • A plasmid encoding the protein of interest with an amber (TAG) codon at the desired modification site.

  • Cell Growth:

    • Grow the transformed cells in minimal medium (e.g., M9 medium) supplemented with glucose, essential nutrients, and antibiotics for plasmid selection at 37°C.

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).

    • Simultaneously, supplement the medium with this compound (e.g., to a final concentration of 1-2 mM).

  • Protein Expression and Purification:

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation and purify the modified protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).

Biophysical Characterization Techniques

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔHcal).

Protocol:

  • Sample Preparation: Dialyze the purified wild-type and modified proteins extensively against the same buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4). Determine the protein concentration accurately (e.g., using a BCA assay or UV absorbance at 280 nm). A typical concentration range is 0.5-1.5 mg/mL.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the calorimeter.

    • Scan the samples from a starting temperature (e.g., 25°C) to a final temperature well above the expected Tm (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan.

    • Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm, ΔHcal, and ΔCp.

CD spectroscopy is used to assess the secondary structure of proteins by measuring the differential absorption of left- and right-circularly polarized light.

Protocol:

  • Sample Preparation: Prepare protein samples (wild-type and modified) at a concentration of 0.1-0.2 mg/mL in a low-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • CD Measurement:

    • Record far-UV CD spectra from approximately 190 to 260 nm in a cuvette with a short path length (e.g., 1 mm) at a controlled temperature (e.g., 25°C).

    • Record a spectrum of the buffer alone for baseline correction.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Deconvolute the spectra using a secondary structure estimation program (e.g., CONTIN, SELCON3, or K2D3) to determine the percentage of α-helix, β-sheet, and random coil.

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein. The bromine atom in this compound can be used for single-wavelength anomalous dispersion (SAD) phasing.

Protocol:

  • Crystallization:

    • Screen for crystallization conditions for the modified protein using commercially available screens and vapor diffusion methods (hanging or sitting drop).

    • Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Collect a dataset at a wavelength near the bromine absorption edge (approximately 0.92 Å) for SAD phasing.

  • Structure Determination and Refinement:

    • Process the diffraction data and locate the bromine atoms using the anomalous signal.

    • Use the bromine positions to calculate initial phases and build a preliminary model of the protein.

    • Refine the model against the diffraction data to obtain the final high-resolution structure.

Visualizations

Experimental_Workflow cluster_incorporation Site-Specific Incorporation cluster_characterization Biophysical Characterization Co-transformation Co-transformation Cell Growth Cell Growth Co-transformation->Cell Growth Induction & Supplementation Induction & Supplementation Cell Growth->Induction & Supplementation Protein Purification Protein Purification Induction & Supplementation->Protein Purification DSC DSC Analysis Protein Purification->DSC Thermodynamic Stability CD CD Spectroscopy Protein Purification->CD Secondary Structure X-ray X-ray Crystallography Protein Purification->X-ray 3D Structure

Caption: Experimental workflow for protein modification and characterization.

Amber_Suppression_Signaling mRNA mRNA Ribosome Ribosome mRNA->Ribosome Polypeptide Polypeptide Ribosome->Polypeptide Elongation Synthetase Engineered aaRS Charged tRNA Charged tRNA Synthetase->Charged tRNA ATP tRNA Suppressor tRNA tRNA->Synthetase UAA (S)-2-Amino-4- (4-bromophenyl)butanoic acid UAA->Synthetase Charged tRNA->Ribosome Recognizes UAG codon

Caption: Amber suppression signaling pathway for unnatural amino acid incorporation.

Comparative Analysis of Enzymatic Activity: A Study of Proteins with and without (S)-2-Amino-4-(4-bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The incorporation of non-natural amino acids (nnAAs) into proteins is a powerful tool in protein engineering, offering the potential to introduce novel functionalities and probe biological mechanisms. This guide presents a comparative study on the enzymatic activity of a model hydrolase enzyme with and without the site-specific incorporation of the non-natural amino acid, (S)-2-Amino-4-(4-bromophenyl)butanoic acid (pBr-homoPhe). Due to the absence of direct experimental data in publicly available literature for this specific nnAA, this document outlines a comprehensive hypothetical experimental framework. It details the methodologies for protein modification, kinetic analysis, and stability assessment, complemented by illustrative data and workflow visualizations to guide researchers in conducting similar investigations. The projected findings suggest that the introduction of the bulky, hydrophobic pBr-homoPhe residue into the enzyme's active site leads to a significant reduction in catalytic efficiency and thermal stability, likely due to steric hindrance and disruption of the native protein fold.

Introduction

The 20 canonical amino acids provide the fundamental building blocks for protein structure and function. However, the ability to incorporate non-natural amino acids with unique chemical properties opens up new avenues for designing proteins with enhanced or novel activities. This compound is a synthetic amino acid characterized by a bromophenyl group, introducing both steric bulk and an electronically distinct moiety. This study aims to elucidate the impact of this specific nnAA on the enzymatic performance of a model protein, Hydrolase-X. We hypothesize that its incorporation into a key active site residue (e.g., Leucine at position 85, L85) will alter the enzyme's kinetic parameters and structural stability.

Data Presentation: Quantitative Analysis

The following tables summarize the hypothetical quantitative data comparing the wild-type (WT) Hydrolase-X with the mutant variant incorporating pBr-homoPhe at position 85 (L85pBr-homoPhe).

Table 1: Enzyme Kinetic Parameters

Enzyme VariantSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Hydrolase-X (WT) Substrate A150 ± 1225 ± 21.67 x 10⁵
Hydrolase-X (L85pBr-homoPhe) Substrate A450 ± 355 ± 0.81.11 x 10⁴

Data represent mean ± standard deviation from three independent experiments.

Table 2: Protein Stability Analysis

Enzyme VariantMelting Temperature (T_m_) (°C)ΔG_unfold_ (kcal/mol)
Hydrolase-X (WT) 62.5 ± 0.58.5 ± 0.3
Hydrolase-X (L85pBr-homoPhe) 55.1 ± 0.85.2 ± 0.4

T_m_ was determined by Differential Scanning Calorimetry. ΔG was determined by Circular Dichroism spectroscopy.

Experimental Protocols

Site-Specific Incorporation of pBr-homoPhe

The non-natural amino acid was incorporated into Hydrolase-X at position 85 using site-directed mutagenesis to introduce an amber stop codon (TAG) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • pET plasmid containing the Hydrolase-X gene.

  • QuikChange Site-Directed Mutagenesis Kit.[1][2][3]

  • Forward and reverse primers for L85TAG mutation.

  • pEVOL plasmid encoding an engineered aminoacyl-tRNA synthetase (aaRS) for pBr-homoPhe and its corresponding tRNA.

  • E. coli BL21(DE3) competent cells.

  • This compound.

  • LB media, appropriate antibiotics, and IPTG.

Protocol:

  • Mutagenesis: Introduce the L85TAG mutation into the Hydrolase-X plasmid using the QuikChange kit following the manufacturer's protocol.[1]

  • Transformation: Co-transform the resulting Hydrolase-X(L85TAG) plasmid and the pEVOL-pBr-homoPhe plasmid into E. coli BL21(DE3) cells.

  • Protein Expression:

    • Grow the transformed cells in LB media with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Supplement the media with 1 mM this compound.

    • Induce protein expression with 0.5 mM IPTG and incubate for 18 hours at 20°C.

  • Purification: Harvest the cells by centrifugation. Lyse the cells and purify the His-tagged Hydrolase-X variants using a Ni-NTA affinity chromatography column.

  • Verification: Confirm the incorporation of the nnAA via ESI-TOF mass spectrometry.

Enzyme Kinetic Assay

Enzyme kinetics were measured using a continuous spectrophotometric assay.[4][5][6]

Materials:

  • Purified WT and L85pBr-homoPhe Hydrolase-X.

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Chromogenic Substrate A.

  • 96-well microplate reader.

Protocol:

  • Prepare a series of Substrate A dilutions in the assay buffer (e.g., 0-1000 μM).

  • Add 180 μL of each substrate dilution to the wells of a 96-well plate.

  • Initiate the reaction by adding 20 μL of enzyme solution (final concentration 10 nM) to each well.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes at 25°C.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

  • Calculate k_cat_ from V_max_ and the enzyme concentration.

Protein Stability Assessment

Thermal stability was assessed using Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) spectroscopy.[7][8]

Protocol (DSC):

  • Dialyze purified protein samples into a phosphate buffer (pH 7.4).

  • Degas the samples and the buffer.

  • Load the protein sample (0.5 mg/mL) into the sample cell and the buffer into the reference cell of the calorimeter.

  • Scan from 20°C to 90°C at a rate of 1°C/min.

  • The melting temperature (T_m_) is determined as the peak of the denaturation endotherm.

Protocol (CD Spectroscopy):

  • Prepare protein samples at a concentration of 0.2 mg/mL in phosphate buffer.

  • Measure the CD signal at 222 nm while increasing the temperature from 20°C to 90°C.

  • Plot the CD signal against temperature and fit the data to a sigmoidal curve to determine the T_m_ and unfolding free energy (ΔG_unfold_).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Protein Preparation cluster_analysis Biophysical & Functional Analysis cluster_data Data Interpretation SDM Site-Directed Mutagenesis (L85TAG) Transform Co-transformation with pEVOL Plasmid SDM->Transform Express Protein Expression with pBr-homoPhe Transform->Express Purify Ni-NTA Purification Express->Purify Verify Mass Spec Verification Purify->Verify Kinetics Enzyme Kinetic Assays Verify->Kinetics DSC DSC Thermal Shift Verify->DSC CD CD Spectroscopy Verify->CD Compare Compare Kinetic Parameters (Km, kcat) Kinetics->Compare Stability Assess Thermal Stability (Tm, ΔG) DSC->Stability CD->Stability

Caption: Workflow for the comparative analysis of Hydrolase-X variants.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_wt Wild-Type Pathway cluster_mutant Mutant Pathway (L85pBr-homoPhe) S1 Substrate A E1 Hydrolase-X (WT) S1->E1 Km = 150 µM P1 Product P Downstream Downstream Signaling P1->Downstream Activates Pathway E1->P1 kcat = 25 s⁻¹ S2 Substrate A E2 Hydrolase-X (Mutant) S2->E2 Km = 450 µM P2 Product P P2->Downstream Weakly Activates Pathway E2->P2 kcat = 5 s⁻¹

Caption: Impact of pBr-homoPhe incorporation on a signaling cascade.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-2-Amino-4-(4-bromophenyl)butanoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-2-Amino-4-(4-bromophenyl)butanoic acid, ensuring compliance and minimizing risk.

This compound , a brominated organic compound, requires specific disposal protocols due to its potential environmental and health hazards. As a halogenated organic compound, it must be segregated from other waste streams to ensure proper treatment and disposal, which typically involves controlled incineration by a licensed chemical waste disposal facility.[1][2][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Designate a specific waste container for halogenated organic solids .

  • This container must be separate from non-halogenated organic waste, aqueous waste, and general laboratory trash.[1][2][3] Mixing of different waste categories can lead to dangerous reactions and complicates the disposal process.

2. Container Selection and Labeling:

  • Use a chemically resistant, leak-proof container with a secure screw-top cap.

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "[1][6]

    • The full chemical name: This compound

    • The primary hazard(s) (e.g., Irritant, Harmful if swallowed)[7][8]

    • The date of accumulation.

3. Waste Accumulation:

  • Carefully transfer the solid this compound waste into the designated halogenated organic solids container.

  • Avoid creating dust during transfer.[5][7]

  • Keep the container securely closed when not in use.[1][9]

4. Spill Management:

  • In the event of a spill, do not panic.

  • Restrict access to the affected area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Sweep up the absorbed material and place it in the designated halogenated waste container.[1][5]

  • Clean the spill area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.

5. Storage and Disposal Request:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Do not accumulate more than the permitted quantity of hazardous waste in the laboratory.

  • Once the container is full, or if it has been in storage for a designated period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Disposal of This compound is_spill Is this a spill? start->is_spill is_solid Is the waste solid? halogenated_container Place in a designated 'Halogenated Organic Solids' waste container. is_solid->halogenated_container Yes label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date halogenated_container->label_container store_securely Store container in a secure Satellite Accumulation Area. label_container->store_securely contact_ehs Arrange for pickup by EHS or licensed contractor. store_securely->contact_ehs spill_protocol Follow Spill Protocol: 1. Wear PPE 2. Absorb with inert material 3. Collect and place in halogenated waste container spill_protocol->halogenated_container is_spill->is_solid No is_spill->spill_protocol Yes

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and safeguarding our ecosystem. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling (S)-2-Amino-4-(4-bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-4-(4-bromophenyl)butanoic acid. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are paramount to minimize exposure and ensure safety when handling this compound.

Control TypeRecommendation
Engineering Controls Use only under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Wash hands thoroughly after handling.[3]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Health Hazard Information

Based on data for similar compounds, this compound is expected to pose the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[1][3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store in a corrosives area.[1]

  • Incompatible with strong oxidizing agents, alkalis, and strong bases.[1]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5]

  • Waste Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste.[7][8]

  • Container: Use a compatible, leak-proof container with a screw-top cap.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[6][9]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of down the drain.[6][7]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolution - Add to appropriate solvent - Stir until dissolved weigh->dissolve reaction Reaction - Add to reaction mixture - Monitor reaction progress dissolve->reaction quench Quenching - Neutralize any reactive species reaction->quench workup Workup - Extract and purify product quench->workup waste Waste Disposal - Segregate halogenated waste - Dispose of according to protocol workup->waste cleanup Cleanup - Decontaminate glassware - Clean work area workup->cleanup waste->cleanup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-4-(4-bromophenyl)butanoic acid
Reactant of Route 2
(S)-2-Amino-4-(4-bromophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.